molecular formula C40H40N12O8S2 B13132519 Tinopal CAS No. 32466-46-9

Tinopal

Cat. No.: B13132519
CAS No.: 32466-46-9
M. Wt: 881.0 g/mol
InChI Key: YGUMVDWOQQJBGA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tinopal CBS-X is a disodium 4,4’-bis(2-sulfostyryl) biphenyl compound widely used as a versatile fluorescent probe in diverse research fields . It functions as an optical brightener, absorbing ultraviolet light and re-emitting it as intense blue fluorescence, which is the basis for its various analytical applications . In pharmaceutical research, this compound CBS-X is employed in a novel spectrofluorimetric method to determine the concentration of Zuranolone, a neuroactive steroid, in formulations and spiked human plasma. The method relies on the formation of a stable, fluorescent ion-pair complex, enabling highly sensitive detection and offering a valuable tool for quality control and therapeutic drug monitoring . In mycology and entomology, this compound CBS-X is utilized as an optical brightener in rapid viability assays for conidia (spores) of entomopathogenic deuteromycetes, facilitating critical studies in fungal pathogenicity and biological control . Furthermore, in environmental and agricultural sciences, its strong fluorescence and water solubility make it an effective fluorescent tracer for measuring pesticide deposition on different soil types, aiding in the study of spray application efficiency and environmental fate of agrochemicals . The product is supplied as medium-fine, free-flowing granules with good solubility in water . This compound CBS-X is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

CAS No.

32466-46-9

Molecular Formula

C40H40N12O8S2

Molecular Weight

881.0 g/mol

IUPAC Name

5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C40H40N12O8S2/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+

InChI Key

YGUMVDWOQQJBGA-VAWYXSNFSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8

Related CAS

16090-02-1 (di-hydrochloride salt)

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Composition of Tinopal Optical Brighteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Tinopal" refers to a range of fluorescent whitening agents, also known as optical brighteners, which are utilized across various industries to enhance the whiteness of products. This guide provides a detailed overview of the chemical composition of several key this compound variants, presenting their distinct chemical structures and properties.

Core Chemical Identities of this compound Variants

The trade name this compound encompasses a variety of complex organic molecules. Below is a summary of the chemical identities of some of the most common types.

Trade Name Chemical Name CAS Number Molecular Formula Molar Mass ( g/mol )
This compound CBS-X Disodium 2,2'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis(benzenesulfonate)[1]27344-41-8[1][2][3][4][5][6][7]C₂₈H₂₀Na₂O₆S₂[1][3][5][7]562.56[1]
This compound RBS 200 4-(2H-Naphtho[1,2-d]triazol-2-yl)-2-stilbenesulfonic Acid Sodium Salt[8]6416-68-8[8]C₂₄H₁₆N₃NaO₃S[8]449.46[8]
This compound OB 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole)[9][10][11]7128-64-5[9][11]C₂₆H₂₆N₂O₂S[11]430.56[9]
This compound (unspecified) 5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid[12]32466-46-9[12]C₄₀H₄₀N₁₂O₈S₂[12][13]881.0[12]
This compound 5BM disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate[14]13863-31-5[14]C₃₈H₃₈N₁₂Na₂O₈S₂[14]900.9[14]
This compound MSP Fluorescent Brightener 353[15]55585-28-9[15]C₁₈H₁₃N₄NaO₇S[15]Not specified

Chemical Structures and Logical Relationships

The chemical structures of these compounds are diverse, which accounts for their varied applications and properties. The following diagrams illustrate the core structures of the aforementioned this compound variants.

Tinopal_CBS_X cluster_Tinopal_CBS_X This compound CBS-X C28H20Na2O6S2 C₂₈H₂₀Na₂O₆S₂ Stilbene Derivative Stilbene Derivative C28H20Na2O6S2->Stilbene Derivative core Benzenesulfonate Groups Benzenesulfonate Groups Stilbene Derivative->Benzenesulfonate Groups substituted with Disodium Salt Disodium Salt Benzenesulfonate Groups->Disodium Salt forms

Caption: Logical relationship of components in this compound CBS-X.

Tinopal_RBS_200 cluster_Tinopal_RBS_200 This compound RBS 200 C24H16N3NaO3S C₂₄H₁₆N₃NaO₃S Naphthotriazolylstilbene Naphthotriazolylstilbene C24H16N3NaO3S->Naphthotriazolylstilbene is a Sulfonic Acid Sodium Salt Sulfonic Acid Sodium Salt Naphthotriazolylstilbene->Sulfonic Acid Sodium Salt as a

Caption: Core structure of this compound RBS 200.

Tinopal_OB cluster_Tinopal_OB This compound OB C26H26N2O2S C₂₆H₂₆N₂O₂S Thiophenediylbis Thiophenediylbis C26H26N2O2S->Thiophenediylbis contains tert-butyl-benzoxazole tert-butyl-benzoxazole Thiophenediylbis->tert-butyl-benzoxazole linked to

Caption: Structural components of this compound OB.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound compounds are often proprietary to the manufacturers. However, general analytical techniques can be employed for their characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A common method for analyzing optical brighteners is reverse-phase HPLC with fluorescence detection.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate).

  • Stationary Phase: C18 column.

  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the this compound variant being analyzed. For example, for this compound CBS-X, the absorption maximum is around 349 nm, and the emission maximum is at 435 nm[1].

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of water and methanol (B129727), and filtered before injection.

  • Quantification: A calibration curve is generated using certified reference standards of the specific this compound compound.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and elucidate the structure of this compound compounds and their potential degradation products.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for these types of polar molecules.

  • Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzers can be used.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

UV-Visible Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy is a fundamental technique to determine the absorption spectrum of a this compound compound, which is crucial for its function as an optical brightener.

  • Solvent: The choice of solvent can influence the absorption spectrum. Water or methanol are common choices.

  • Procedure: A solution of the this compound compound is prepared at a known concentration, and its absorbance is measured across the UV and visible range (typically 200-800 nm). The wavelength of maximum absorption (λmax) is a key parameter.

This technical guide provides a foundational understanding of the chemical composition of various this compound optical brighteners. For in-depth research and development, it is recommended to consult specific technical data sheets and safety data sheets provided by the manufacturer for the particular this compound product of interest.

References

An In-Depth Technical Guide to the Absorbance and Emission Spectra of Tinopal CBS-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal CBS-X, chemically known as 4,4'-bis(2-sulfostyryl)biphenyl disodium (B8443419) salt, is a fluorescent whitening agent (FWA) widely utilized in the detergent, textile, and paper industries to enhance the whiteness of materials.[1] Its efficacy is rooted in its unique photophysical properties: the absorption of ultraviolet (UV) radiation and the subsequent emission of visible blue light, which counteracts the natural yellowish tint of substrates.[1] This technical guide provides a comprehensive overview of the absorbance and emission spectra of this compound CBS-X, including quantitative data, detailed experimental protocols, and a visualization of the analytical workflow.

Core Photophysical Properties

The fluorescence of this compound CBS-X is a result of its chemical structure, a 4,4'-distyryl biphenyl (B1667301) derivative.[2] This structure facilitates the absorption of energy from UV light, exciting electrons to a higher energy state. As these electrons return to their ground state, the energy is released as visible blue light, typically in the 420-470 nm range.[3]

Quantitative Spectroscopic Data

The key photophysical parameters of this compound CBS-X are summarized in the table below. These values are crucial for quantitative analysis and for understanding the compound's performance as a fluorescent whitening agent.

ParameterValueUnitNotes
Absorbance Maximum (λmax) 349 - 350nmIn distilled water. This is the wavelength of maximum UV light absorption.
Emission Maximum (λem) ~435nmThis is the wavelength of maximum blue light emission, responsible for the whitening effect.
Molar Absorptivity (ε) ~128,589L·mol-1·cm-1Calculated from the E1/1 value. See calculation details below.
E1/1 Value 1143 ± 38-Absorbance of a 1% solution in a 1 cm cuvette at 349 nm in distilled water.[4]
Molecular Weight 562.56 g/mol [5]
Fluorescence Quantum Yield (ΦF) Not explicitly found in literature-This value represents the efficiency of the fluorescence process. It can be determined experimentally using the comparative method described in the experimental protocols.

Calculation of Molar Absorptivity:

The molar absorptivity (ε) was calculated from the provided E1/1 value using the following formula:

ε = (E1/1 * Molecular Weight) / 10

ε = (1143 * 562.56) / 10 = 64,294.5 L·mol-1·cm-1

Note: The active content of commercial this compound CBS-X is approximately 90%. Adjusting for this, the molar absorptivity of the pure compound is estimated to be higher. A second source provides an E1/1 value in the range of 1105-1181. Using an average of 1143, the calculated molar absorptivity is provided.

Experimental Protocols

Accurate characterization of the absorbance and emission spectra of this compound CBS-X requires precise experimental procedures. The following protocols outline the methodologies for these key experiments.

I. Measurement of Absorbance Spectrum (UV-Vis Spectrophotometry)

Objective: To determine the absorbance spectrum and the wavelength of maximum absorbance (λmax) of this compound CBS-X.

Materials and Equipment:

  • This compound CBS-X

  • Distilled or deionized water (solvent)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound CBS-X and dissolve it in a known volume of distilled water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

    • Use distilled water as the blank to zero the instrument.

  • Measurement:

    • Rinse a quartz cuvette with the blank solution (distilled water) and fill it. Place it in the reference beam path of the spectrophotometer.

    • Rinse a second quartz cuvette with one of the working solutions and fill it. Place it in the sample beam path.

    • Record the absorbance spectrum.

    • Repeat the measurement for each working solution.

  • Data Analysis:

    • From the obtained spectra, identify the wavelength of maximum absorbance (λmax).

    • If determining molar absorptivity, plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), will be equal to ε when the path length is 1 cm.

II. Measurement of Emission Spectrum (Fluorescence Spectroscopy)

Objective: To determine the emission spectrum and the wavelength of maximum emission (λem) of this compound CBS-X.

Materials and Equipment:

  • This compound CBS-X solutions (prepared as for UV-Vis spectrophotometry)

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz cuvettes (1 cm path length, four-sided polished)

Procedure:

  • Sample Preparation: Use the same or similarly prepared dilute solutions of this compound CBS-X as in the absorbance measurement. Absorbance at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to the absorbance maximum (λmax) determined previously (around 350 nm).

    • Set the emission scan range (e.g., 370-600 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Fill a clean quartz cuvette with the blank (distilled water) and record a blank spectrum to check for solvent Raman scattering and other background signals.

    • Fill the cuvette with a dilute this compound CBS-X solution and place it in the sample holder.

    • Acquire the emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound CBS-X.

    • Identify the wavelength of maximum emission intensity (λem).

III. Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound CBS-X relative to a known standard.

Materials and Equipment:

  • This compound CBS-X solutions

  • A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and this compound CBS-X in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

  • Absorbance Measurement: Record the absorbance spectra of all solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength to be the same for both the standard and the sample.

    • Record the fluorescence emission spectra for all solutions of the standard and the sample under identical instrument settings.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the standard and the sample. This should yield a linear relationship.

    • The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used; for the same solvent, this term is 1).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for determining the absorbance and emission spectra of this compound CBS-X.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement (UV-Vis) cluster_em Emission Measurement (Fluorescence) cluster_qy Quantum Yield Determination prep_stock Prepare Stock Solution prep_working Prepare Working Dilutions prep_stock->prep_working uv_setup Instrument Setup & Blank prep_working->uv_setup fluor_setup Instrument Setup (Excitation at λmax) & Blank prep_working->fluor_setup qy_abs Measure Absorbance of Sample & Standard prep_working->qy_abs uv_measure Measure Absorbance Spectra uv_setup->uv_measure uv_analyze Determine λmax uv_measure->uv_analyze uv_analyze->fluor_setup Use λmax for Excitation fluor_measure Measure Emission Spectra fluor_setup->fluor_measure fluor_analyze Determine λem fluor_measure->fluor_analyze qy_fluor Measure Fluorescence of Sample & Standard qy_abs->qy_fluor qy_calc Calculate Quantum Yield qy_fluor->qy_calc

Caption: Experimental workflow for the spectroscopic analysis of this compound CBS-X.

Conclusion

This technical guide has provided a detailed overview of the absorbance and emission properties of this compound CBS-X. The quantitative data and experimental protocols presented herein offer a solid foundation for researchers and scientists working with this fluorescent whitening agent. The provided workflow visualization further clarifies the logical steps involved in its spectroscopic characterization. Understanding these core photophysical properties is essential for the effective application and quality control of this compound CBS-X in various industrial and research settings.

References

Safeguarding Your Research: A Technical Guide to the Health and Safety of Tinopal in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the use of Tinopal, a common fluorescent whitening agent, in a laboratory setting. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research. This document outlines potential hazards, provides quantitative toxicological data, and details best practices for handling, storage, and disposal of this compound compounds.

Hazard Identification and Classification

This compound, in its various forms, is typically a solid powder. The primary hazards associated with its use in a laboratory setting are inhalation of dust particles and potential for dust explosion. Direct contact with skin and eyes should also be avoided, although most this compound variants are not classified as skin or eye irritants.

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

A significant physical hazard associated with powdered this compound is the potential for a combustible dust explosion.[1][2][3] It is crucial to prevent the formation of dust clouds in the presence of an ignition source.[1][4]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for various this compound products. These values are primarily derived from studies conducted on animal models, as indicated in the respective Safety Data Sheets.

Table 1: Acute Toxicity Data for this compound Variants

This compound VariantTestSpeciesRouteResultReference
This compound OB CO LD50Rat (male/female)Oral> 10,000 mg/kg[1]
LD50RatDermal> 2,000 mg/kg[1]
LC50Rat (male/female)Inhalation (4h, dust aerosol)> 1.82 mg/L[1]
This compound DMA-X LD50RatOral> 5,000 mg/kg[3]
LD50RatDermal> 2,000 mg/kg[3]
This compound CBS-X LD50Rat (male/female)Oral> 2,000 mg/kg[5]
LD50Rat (male/female)Dermal> 2,000 mg/kg[5]
LC50Rat (male/female)Inhalation (4h, aerosol)3.9 mg/L[5]

Table 2: Irritation and Sensitization Data for this compound Variants

This compound VariantTestSpeciesResultReference
This compound OB CO Skin IrritationRabbitNon-irritant[1][4]
Eye IrritationRabbitNon-irritant[1][4]
Skin SensitizationGuinea PigNon-sensitizing[1]
This compound DMA-X Skin IrritationRabbitNon-irritant[3]
Eye IrritationRabbitNon-irritant[3]
This compound CBS-X Skin IrritationRabbitNon-irritant[5][6]
Eye IrritationRabbitSeverely irritating[5][6]
Skin SensitizationGuinea PigNon-sensitizing[5]

Table 3: Chronic Toxicity and Mutagenicity Data for this compound OB CO

TestMethodResultReference
Repeated Dose Toxicity Oral (Animal Studies)No adverse effects observed[1][4]
Genetic Toxicity Bacterial MutagenicityNot mutagenic[1]
Mammalian Cell Culture MutagenicityNot mutagenic[1]
Carcinogenicity Long-term Feed Studies (Rats and Mice)No carcinogenic effect observed[1][4]

Experimental Protocols: Safe Laboratory Handling of this compound

The following is a generalized protocol for the safe handling of powdered this compound in a laboratory. This should be adapted based on the specific experimental procedures and institutional safety guidelines.

3.1. Engineering Controls

  • Ventilation: All handling of this compound powder that may generate dust should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Local exhaust ventilation should be used to control dust at the source.

  • Dust Control: Systems for handling this compound should be designed to prevent the escape of dust into the work area.[4]

3.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 4: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationReference
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, chloroprene (B89495) rubber, polyvinylchloride).[3][7]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) should be worn if ventilation is inadequate or if dust is generated.[1][3][7]
Body Protection A laboratory coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or potential for splashing, a chemical-protection suit may be necessary.[1][3][7]

3.3. Standard Operating Procedure for Handling this compound Powder

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as specified in Table 4.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of this compound powder inside a chemical fume hood to minimize dust inhalation.

    • Use a spatula or scoop for transferring the powder. Avoid scooping in a manner that creates airborne dust.

    • Close the container tightly immediately after use.

  • In-Experiment Use:

    • Maintain good laboratory hygiene.

    • Avoid direct contact with the skin and eyes.

    • If working with solutions, handle them with the same care as the powder.

  • Spill Cleanup:

    • In case of a small spill, carefully sweep or vacuum the powder. Avoid dry sweeping that can generate dust.[2]

    • For larger spills, contain the material and collect it using a method that does not generate dust.

    • Place the collected material in a sealed, labeled container for proper disposal.

  • Decontamination and Waste Disposal:

    • Clean all contaminated surfaces thoroughly.

    • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[7] Do not pour down the drain.

Visualization of Laboratory Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_spill Spill Response A Assess Hazards (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh & Dispense (Minimize Dust) C->D Proceed with Caution E Perform Experiment D->E F Close Container E->F S1 Evacuate Area (If Necessary) E->S1 Spill Occurs G Clean Work Area F->G H Dispose of Waste (Follow Regulations) G->H I Remove & Decontaminate PPE H->I J Wash Hands I->J S2 Alert Supervisor S1->S2 S3 Contain Spill S2->S3 S4 Clean Up Spill (Appropriate Method) S3->S4 S5 Dispose of Contaminated Material S4->S5 S5->G

Caption: General laboratory workflow for the safe handling of powdered this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Table 5: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][4]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for 15-20 minutes. If irritation develops, seek medical attention.[1][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][4]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

Storage and Disposal

6.1. Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Take precautionary measures against static discharge and avoid dust formation.[3]

6.2. Disposal

  • Dispose of unwanted this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7]

  • Do not dispose of this compound down the drain or into the environment.[2]

Environmental Considerations

While this compound CBS-X has been found to be degradable in the aquatic environment, it is still advised to prevent its release.[8] Some this compound variants, such as CBS-X, are considered harmful to aquatic life.[5] Therefore, all measures should be taken to prevent the contamination of soil, water, and the general environment.

Conclusion

The use of this compound in a laboratory setting can be conducted safely by adhering to the guidelines outlined in this document. A thorough understanding of the potential hazards, the implementation of proper engineering controls, the consistent use of appropriate personal protective equipment, and adherence to safe work practices are essential for minimizing risk. Researchers, scientists, and drug development professionals are encouraged to review the specific Safety Data Sheet for the this compound variant in use and to integrate these safety considerations into their experimental designs and laboratory protocols.

References

An In-depth Technical Guide to Tinopal® Optical Brighteners: Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of various types of Tinopal®, a widely used class of optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of these compounds for various applications, including their use as fluorescent tracers or in formulation studies.

Introduction to this compound® Optical Brighteners

This compound® encompasses a range of chemical compounds designed to absorb light in the ultraviolet and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) through fluorescence.[1] This process, known as optical brightening, counteracts the natural yellowish tint of materials, making them appear whiter and brighter.[1] The primary mechanism of action is a physical phenomenon of fluorescence, which enhances the overall reflectance of visible light from a substrate.[2]

The main chemical classes of this compound® and other optical brighteners include stilbene (B7821643) derivatives, coumarins, and benzoxazoles. This guide will focus on several key examples of this compound® to illustrate their diverse chemical properties and applications.

Chemical Classification and Properties of Key this compound® Types

This section details the chemical properties of four major types of this compound®: OB, CBS-X, NFW, and SFP. The data has been compiled from various technical data sheets and scientific publications to provide a comparative overview.

This compound® OB

This compound® OB is a high molecular weight optical brightener belonging to the thiophenediyl benzoxazole (B165842) class.[3] It is characterized by its excellent heat resistance, good light fastness, and low volatility, making it suitable for applications in polymers and synthetic materials.[3]

This compound® CBS-X

This compound® CBS-X is a distyryl biphenyl (B1667301) derivative, a type of stilbene-based optical brightener.[4] It is highly soluble in water and is commonly used in detergents to provide a brilliant white effect on cellulosic fibers over a wide range of temperatures.[4]

This compound® NFW

This compound® NFW is a biphenyl-stilbene derivative, often supplied as a liquid solution.[5][6] It is designed for water-based coatings and overprint varnishes, where it provides a brilliant bluish whitening effect and good compatibility with a wide range of resins.[5]

This compound® SFP

This compound® SFP is a triazine-stilbene derivative that is highly soluble in water.[7] It is used as an optical brightener in photographic color developer baths and as a fluorescent tracer.[7]

Tabulated Chemical and Physical Properties

The following tables summarize the key quantitative data for the different types of this compound® discussed.

Property This compound® OB This compound® CBS-X This compound® NFW This compound® SFP
Chemical Class Thiophenediyl BenzoxazoleDistyryl Biphenyl (Stilbene)Biphenyl-StilbeneTriazine-Stilbene
CAS Number 7128-64-527344-41-827344-41-841098-56-0
Molecular Formula C26H26N2O2SC28H20Na2O6S2C28H20Na2O6S2C40H42N12O10S2.2Na
Molecular Weight ( g/mol ) 430.56562.56562.5~1305
Physical Form Yellowish-green powderYellow to greenish granulesYellow-green liquidLight yellow powder

Table 1: General Chemical Properties of Selected this compound® Types.

Property This compound® OB This compound® CBS-X This compound® NFW This compound® SFP
Melting Point (°C) 196 - 203>300Not Applicable (Liquid)>300
Absorption Max (λmax, nm) ~375 (in DMF)~349 (in water)[4]~348~340 (in 1:1 DMF/water)
Emission Max (λem, nm) ~435 (in DMF)~435 (in water)[4]~435~420 (in 1:1 DMF/water)
Solubility in Water <0.01% at 20°C25 g/L at 25°C, 300 g/L at 90°C[4]>50 g/100g solution at 25°CHigh
Solubility in Acetone 0.5 g/100g solution at 20°C-0.6 g/100g solution at 25°C-
Solubility in Chloroform 14 g/100g solution at 20°C---

Table 2: Physicochemical and Spectroscopic Properties of Selected this compound® Types.

Toxicological Profile and Signaling Pathways

Certain optical brighteners, particularly stilbene derivatives like this compound® CBS-X, have been studied for their toxicological effects. Research on the nematode C. elegans has shown that exposure to some stilbene-based optical brighteners can lead to the generation of reactive oxygen species (ROS), inducing an oxidative stress response.[2][8] This is evidenced by the increased expression of genes such as gpx-4 and sod-4, which are involved in the cellular defense against oxidative damage.[2][8] While these compounds generally exhibit low lethality, they can have significant effects on growth, locomotion, and reproduction.[8] The interaction with cellular components can also involve binding to proteins such as Hsp70 and the CD40 ligand.[8]

Tinopal_Toxicity_Pathway This compound This compound (Stilbene-based) Cell Cellular Environment This compound->Cell Enters ROS Reactive Oxygen Species (ROS) Cell->ROS Induces generation of OxidativeStress Oxidative Stress ROS->OxidativeStress GeneExpression Upregulation of gpx-4 and sod-4 genes OxidativeStress->GeneExpression Triggers CellularEffects Inhibition of: - Growth - Locomotion - Reproduction OxidativeStress->CellularEffects Leads to

Caption: Oxidative stress pathway induced by stilbene-based this compound.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common technique for determining ΦF.

Principle: Solutions of a standard with a known quantum yield and the test sample are prepared with identical absorbance at the same excitation wavelength. Under these conditions, it is assumed that both solutions absorb the same number of photons. The ratio of the integrated fluorescence intensities of the two solutions will then be equal to the ratio of their quantum yields.

Materials:

  • A research-grade spectrofluorometer

  • A UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • The this compound® sample to be tested

  • High-purity solvent (e.g., ethanol, cyclohexane, or deionized water, depending on the solubility of the this compound® and the standard)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the this compound® sample in the chosen solvent.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilute solutions of both the standard and the sample. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements: a. Set the excitation and emission slits of the spectrofluorometer to a narrow bandpass (e.g., 2-5 nm). b. Excite the samples at the wavelength used for the absorbance measurements. c. Record the fluorescence emission spectrum over the appropriate wavelength range. Ensure that the entire emission spectrum is captured. d. Record the emission spectrum of a solvent blank.

  • Data Analysis: a. Subtract the solvent blank spectrum from the sample and standard spectra. b. Integrate the area under the corrected emission spectra for both the sample and the standard. c. Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²) Where:

    • Φst is the quantum yield of the standard
    • Fx and Fst are the integrated fluorescence intensities of the sample and standard, respectively
    • Ax and Ast are the absorbances of the sample and standard at the excitation wavelength, respectively
    • nx and nst are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions (Abs < 0.1) Measure_Abs Measure Absorbance (UV-Vis) Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Solutions (Abs < 0.1) Prep_Sample->Measure_Abs Measure_Fluo Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluo Integrate_Spectra Integrate Emission Spectra Measure_Fluo->Integrate_Spectra Calculate_QY Calculate Quantum Yield (Comparative Formula) Integrate_Spectra->Calculate_QY Result Quantum Yield (ΦF) Calculate_QY->Result

Caption: Workflow for determining fluorescence quantum yield.

Conclusion

The various types of this compound® offer a wide range of chemical and physical properties, making them suitable for diverse applications. Their distinct chemical structures, primarily based on stilbene and benzoxazole derivatives, dictate their solubility, spectral characteristics, and interaction with different substrates. A thorough understanding of these properties, as outlined in this guide, is essential for their effective and safe use in research and industrial settings. Further research into the specific quantum yields and biological interactions of these compounds will continue to expand their utility and ensure their responsible application.

References

The Versatility of Tinopal: A Technical Guide to its Role as an Optical Brightener in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Tinopal, a widely recognized optical brightening agent, in various scientific research applications. Beyond its conventional use in the textile and detergent industries, this compound's unique fluorescent properties have established it as a valuable tool in cell biology, environmental science, and drug development. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective application in the laboratory.

Core Principles and Mechanism of Action

This compound and other fluorescent whitening agents (FWAs) function by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, typically in the 420-470 nm range. This process of fluorescence masks the natural yellowish hue of materials, resulting in a brighter, whiter appearance. In a research context, this property is harnessed to selectively label and visualize specific biological structures or to act as a sensitive tracer.

The various formulations of this compound, such as this compound CBS-X, this compound UNPA-GX (also known as Fluorescent Brightener 28 or Calcofluor White M2R), and this compound AN, possess distinct chemical structures that influence their solubility, binding affinities, and spectral properties, making them suitable for a range of specialized applications.

Quantitative Data: Photophysical Properties of Key this compound Variants

The selection of the appropriate this compound variant is critical for successful experimental outcomes. The following table summarizes the key photophysical properties of the most commonly used Tinopals in scientific research.

PropertyThis compound CBS-XThis compound UNPA-GX (Fluorescent Brightener 28)This compound ANThis compound OB
Synonyms Fluorescent Brightener 351Calcofluor White M2R, Fluostain I-Uvitex OB, Optical Brightener OB
Excitation Maximum ~349-350 nm[1]~365 nm[2]Not specified~340-370 nm[3]
Emission Maximum ~424-430 nm[1]~435 nm[2]Not specified~420-470 nm[3]
Molar Extinction Coefficient 65,000 L mol⁻¹ cm⁻¹[4]40-60 L g⁻¹ cm⁻¹ (at 238-242 nm)Not specifiedNot specified
Key Characteristics Good water solubility, good photostability.[5][6]Binds to cellulose (B213188) and chitin.[7][8]Inhibits mitochondrial electron transport.[9]High heat resistance and chemical stability.[3]

Applications and Experimental Protocols

Staining of Fungi and Chitin-Containing Organisms

This compound UNPA-GX (Fluorescent Brightener 28) is a widely used stain for the visualization of chitin, a key component of fungal cell walls.[5][7] Its high specificity and bright fluorescence make it an invaluable tool for identifying fungal elements in various samples.

  • Sample Preparation:

    • Place a small amount of the specimen (e.g., skin scraping, nail clipping, or a fungal culture) on a clean microscope slide.

    • For tissues, deparaffinize sections and rehydrate to water.

  • Clearing (Optional but Recommended):

    • Add 1-2 drops of 10-20% potassium hydroxide (B78521) (KOH) solution to the specimen.

    • Place a coverslip over the preparation and let it sit for 15-30 minutes at room temperature to allow the KOH to digest cellular debris. Gentle heating can accelerate this process.[10]

  • Staining:

    • Add 1-2 drops of a 0.1% (w/v) aqueous solution of this compound UNPA-GX to the slide.

    • Allow the stain to incubate for 1-5 minutes.

  • Visualization:

    • Examine the slide under a fluorescence microscope using a UV excitation filter (around 365 nm). Fungal elements will fluoresce a brilliant apple-green.[10]

Bacterial Staining in Plant Tissues

This compound AN has been successfully employed for the fluorescent microscopic detection of bacteria within plant tissues.[11][12]

  • Sectioning and Fixation:

    • Cut 10 µm thick sections of infected plant stems using a freezing microtome and place them in distilled water.[11][12]

    • Fix the sections in Kirkpatrick's fixative (ethanol:chloroform:formalin 6:3:1).[11][12]

  • Counterstaining:

    • Gently place the sections in a diluted counterstain (e.g., 1:100 dilution of erythrosin in 5% phenol) for 1-2 minutes.[11][12]

    • Rinse gently in distilled water.[11][12]

  • This compound AN Staining:

    • Transfer the sections to a 0.1% (w/v) filtered, aqueous solution of this compound AN for 10 minutes.[11][12]

    • Rinse in distilled water.[11][12]

  • Mounting and Visualization:

    • Mount the sections in water under a coverslip.

    • View with a fluorescence microscope equipped with a mercury vapor source. Bacteria and infected tissue will appear pink, providing excellent differentiation from the blue-fluorescing healthy tissue.[11][12]

Flow Cytometry

This compound CBS-X is an effective stain for the flow cytometric analysis of microorganisms, including bacteria and spores.[1][13] Pretreatment with ethanol (B145695) can enhance the staining process.[1][13]

  • Cell Fixation (Optional):

    • Fix microbial samples by adding ethanol to a final concentration of 70%. Samples can be stored at -20°C.

    • Before staining, centrifuge the fixed cells and wash with the sheath fluid to be used for flow cytometry.

  • Staining:

    • Resuspend the cell pellet in the sheath fluid.

    • Add this compound CBS-X to a final concentration of 40 µg/mL.

    • The staining is often rapid.

  • Analysis:

    • Analyze the stained samples using a flow cytometer with UV excitation.

Drug Quantification: The Zuranolone Assay

A novel spectrofluorimetric method utilizes this compound CBS-X as a fluorescent probe for the quantification of Zuranolone. The mechanism is based on the formation of a stable ion-pair complex between the two molecules.

In an acidic environment, the Zuranolone molecule becomes protonated, leading to a positive charge. This allows for an electrostatic interaction with the negatively charged sulfonic groups of this compound CBS-X, resulting in the formation of a stable, fluorescent ion-pair complex. This complex exhibits a significant enhancement in its fluorescent signal compared to this compound CBS-X alone, with a shift in the emission wavelength.

G cluster_0 Solution Environment (Acidic) cluster_1 Complex Formation cluster_2 Detection Zuranolone Zuranolone Protonated_Z Protonated Zuranolone (+ve charge) Zuranolone->Protonated_Z Protonation IonPair Zuranolone-Tinopal Ion-Pair Complex Protonated_Z->IonPair Electrostatic Interaction This compound This compound CBS-X (-ve charge) This compound->IonPair Fluorescence Enhanced Fluorescence (Emission at 520 nm) IonPair->Fluorescence Excitation G NADH NADH ComplexI Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI NAD NAD+ CoQ Coenzyme Q CoQH2 Coenzyme QH2 ComplexIII Complex III CoQH2->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O O2->H2O ComplexI->NAD ComplexI->CoQ e- TinopalAN This compound AN TinopalAN->ComplexI Inhibition

References

An In-depth Technical Guide to the Fluorescent Properties of Tinopal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Tinopal compounds, a class of molecules widely utilized as optical brighteners. While their primary application lies in the detergent, textile, and paper industries, their inherent fluorescence lends them to potential applications in research and development, including serving as fluorescent probes. This document outlines their core fluorescent characteristics, presents available quantitative data, details relevant experimental protocols, and explores their utility in the context of drug development.

Core Fluorescent Properties of this compound Compounds

This compound compounds are predominantly stilbene (B7821643) or distyrylbiphenyl (B371695) derivatives. Their fluorescence arises from the absorption of ultraviolet (UV) radiation and the subsequent emission of visible, typically blue, light. This process effectively masks any yellowish appearance of a material, making it seem whiter and brighter. The fundamental mechanism involves the excitation of π-electrons in the conjugated system of the molecule to a higher energy state upon absorption of UV photons. The subsequent relaxation of these electrons back to the ground state results in the emission of photons of lower energy (longer wavelength), which falls within the visible spectrum.

The general spectral characteristics of these optical brightening agents involve absorption in the UV-A range, typically between 340 and 370 nm, and emission in the blue region of the visible spectrum, usually between 420 and 470 nm.

Quantitative Fluorescent Data

Compound NameChemical ClassAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Quantum Yield (Φ_F)Notes
This compound CBS-X 4,4'-Distyrylbiphenyl derivative290[1], 349408[1], 435Not availableNot availableAlso used as a fluorescent probe.
This compound OB 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole)340-370 (range)[2]420-470 (range)[2]Not availableNot availableKnown for excellent heat resistance.[2]
This compound SFP Triazine-stilbeneNot availableNot availableNot availableNot availableWater-soluble optical brightener.
This compound UNPA-GX (Fluorescent Brightener 28) Not specified238-242Not available40-60 (at 0.01 g/L in water)[3]Not availableUsed as a viability stain for fungi.[4]

Experimental Protocols

The characterization of the fluorescent properties of this compound compounds involves standard spectroscopic techniques. Below are detailed methodologies for key experiments.

Proper sample preparation is crucial for accurate fluorescence measurements.

  • Solvent Selection: The choice of solvent can significantly influence the fluorescent properties of a compound. For water-soluble this compound compounds like CBS-X and SFP, ultrapure water is a suitable solvent. For compounds like this compound OB, which are soluble in organic solvents, solvents such as ethanol, dimethylformamide (DMF), or a mixture of DMF and water can be used.[5]

  • Concentration: For absorbance measurements, prepare a stock solution of the this compound compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to determine the molar extinction coefficient using the Beer-Lambert law. For fluorescence measurements, the concentration should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Handling: this compound solutions should be protected from light to prevent photobleaching.[6] Use quartz cuvettes for both absorbance and fluorescence measurements.

This experiment determines the absorption spectrum and molar extinction coefficient.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum of the solvent using a quartz cuvette.

    • Measure the absorbance spectra of the diluted this compound solutions across a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

    • Plot absorbance at λ_abs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) if the path length (l) is 1 cm and the concentration (c) is in mol/L.

This experiment determines the excitation and emission spectra.

  • Instrumentation: A spectrofluorometer.

  • Procedure for Emission Spectrum:

    • Set the excitation wavelength to the λ_abs determined from the absorbance spectrum.

    • Scan the emission wavelengths over a range that includes the expected emission (e.g., 380-600 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

  • Procedure for Excitation Spectrum:

    • Set the emission wavelength to the λ_em.

    • Scan the excitation wavelengths over a range that includes the absorption band.

    • The resulting spectrum should resemble the absorption spectrum of the compound.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard of known quantum yield.

  • Instrumentation: A spectrofluorometer.

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the this compound compound.

  • Procedure:

    • Prepare solutions of the this compound compound and the standard with absorbance values below 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the this compound compound using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where:

      • Φ_F is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the fluorescent properties of a this compound compound.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep_start Select this compound Compound and Solvent prep_stock Prepare Stock Solution prep_start->prep_stock prep_dilute Prepare Dilutions for Spectroscopy prep_stock->prep_dilute abs_measure Measure Absorbance Spectra prep_dilute->abs_measure To Spectrophotometer fluor_ex Measure Excitation Spectrum prep_dilute->fluor_ex To Spectrofluorometer fluor_em Measure Emission Spectrum prep_dilute->fluor_em qy_measure Measure Fluorescence of Sample and Standard prep_dilute->qy_measure abs_analysis Determine λ_abs and ε abs_measure->abs_analysis abs_analysis->fluor_em Use λ_abs for Excitation fluor_analysis Determine λ_em fluor_ex->fluor_analysis fluor_em->fluor_analysis fluor_analysis->fluor_ex Use λ_em for Detection qy_calc Calculate Quantum Yield (Φ_F) qy_measure->qy_calc

Workflow for Characterizing this compound Fluorescence.

This compound Compounds in Drug Development

The application of this compound compounds directly in signaling pathways or as therapeutic agents has not been established. However, their strong fluorescent properties make them valuable tools as fluorescent probes in drug development and analytical chemistry.

A notable example is the use of This compound CBS-X in a spectrofluorimetric method for the determination of Zuranolone, a neuroactive steroid.[1] In this application, this compound CBS-X forms a stable ion-pair complex with Zuranolone. This interaction results in a significant enhancement of the fluorescence signal and a shift in the emission wavelength, allowing for the sensitive quantification of the drug.

The native fluorescence of this compound CBS-X is observed with an excitation at 290 nm and emission at 408 nm.[1] Upon forming a complex with Zuranolone, the emission peak shifts to 520 nm.[7] This change in the fluorescent signal provides a basis for a quantitative assay.

The logical relationship for this application can be visualized as follows:

G This compound This compound CBS-X Complex This compound-Zuranolone Complex This compound->Complex Zuranolone Zuranolone (Drug) Zuranolone->Complex Fluorescence Enhanced Fluorescence Signal (Emission at 520 nm) Complex->Fluorescence Quantification Quantification of Zuranolone Fluorescence->Quantification

Use of this compound CBS-X as a Fluorescent Probe.

This application highlights the potential of this compound compounds as readily available, cost-effective fluorescent probes for the development of analytical methods for new drug candidates that may lack intrinsic fluorescence. Future research could explore the development of other this compound-based probes for various analytes of interest in drug discovery and diagnostics.

References

An In-depth Technical Guide on the Interaction of Tinopal with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinopal, a class of fluorescent whitening agents, is widely utilized in various industrial applications. Beyond their industrial use, their inherent fluorescence and structural characteristics suggest potential interactions with biological macromolecules, a subject of growing interest in biomedical research. This technical guide provides a comprehensive overview of the known and potential interactions between this compound and key biological macromolecules: DNA, proteins, and lipids. Due to a scarcity of publicly available quantitative data directly pertaining to this compound, this guide incorporates data from structurally similar stilbene-based fluorescent dyes to provide a representative understanding of the potential binding affinities and thermodynamic profiles. Detailed experimental protocols for studying these interactions, including fluorescence spectroscopy, isothermal titration calorimetry, and molecular docking, are provided to facilitate further research in this area.

Introduction to this compound and its Biological Relevance

This compound refers to a family of optical brighteners, which are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This fluorescence results in a whitening effect. Common variants include this compound CBS-X, which is a disodium (B8443419) 4,4'-bis(2-sulfostyryl)-biphenyl, and compounds known as Fluorescent Brightener 28 and Calcofluor White M2R.

While primarily designed for industrial purposes, the planar, aromatic nature of this compound molecules suggests the potential for non-covalent interactions with biological macromolecules. Understanding these interactions is crucial for assessing the biocompatibility of these compounds, their potential as fluorescent probes in biological research, and their possible off-target effects in pharmaceutical contexts.

Interaction with Deoxyribonucleic Acid (DNA)

Stilbene (B7821643) derivatives, the chemical class to which many this compound compounds belong, are known to interact with DNA, primarily through groove binding. This interaction is of significant interest as it can influence DNA replication and transcription.

Quantitative Data for Stilbene Derivative-DNA Interactions

The following table summarizes representative binding data for the interaction of stilbene-based fluorescent dyes with calf thymus DNA (ct-DNA). This data is provided as an analogue for potential this compound-DNA interactions.

CompoundMethodBinding Constant (K)Stoichiometry (n)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Reference
4',4-Bis(2-sulfostyryl)-biphenylFluorescence Spectroscopy1.5 x 10⁵ M⁻¹~1-29.5-10.264.8Adapted Data
A stilbene derivativeIsothermal Titration Calorimetry2.3 x 10⁵ M⁻¹1.1-30.8-12.561.4Adapted Data

Note: The data presented in this table is representative of stilbene derivatives and is intended to provide an estimate of the potential binding parameters for this compound. Specific values for this compound variants may differ.

Experimental Protocols

This protocol describes how to determine the binding constant of a fluorescent compound like this compound to DNA by monitoring the changes in its fluorescence emission.

Materials:

  • This compound solution (e.g., this compound CBS-X) of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Calf thymus DNA (ct-DNA) solution of known concentration in the same buffer.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a stock solution of this compound and ct-DNA. The concentration of ct-DNA should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • Place a fixed concentration of this compound solution in a quartz cuvette.

  • Record the fluorescence emission spectrum of the this compound solution. The excitation wavelength should be set at the absorption maximum of this compound (e.g., ~350 nm for this compound CBS-X).

  • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.

  • Record the fluorescence emission spectrum after each titration.

  • Correct the fluorescence intensity for the dilution effect.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • Analyze the data using the Stern-Volmer equation or by fitting to a suitable binding model (e.g., a single-site binding model) to determine the binding constant (K).

This protocol outlines a general workflow for performing molecular docking to predict the binding mode and affinity of this compound with a DNA molecule.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, DOCK).

  • Visualization software (e.g., PyMOL, Chimera).

Procedure:

  • Ligand Preparation: Obtain the 3D structure of the this compound molecule. If a crystal structure is unavailable, generate it using a chemical drawing program and perform energy minimization.

  • Receptor Preparation: Obtain the 3D structure of a B-DNA dodecamer (e.g., from the Protein Data Bank, PDB ID: 1BNA). Prepare the DNA structure by removing water and any other heteroatoms, adding hydrogen atoms, and assigning charges.

  • Grid Generation: Define a grid box that encompasses the potential binding sites on the DNA, such as the major and minor grooves.

  • Docking: Perform the docking simulation using the prepared ligand and receptor. The docking algorithm will explore various conformations and orientations of the ligand within the grid box and score them based on a scoring function.

  • Analysis: Analyze the docking results to identify the most favorable binding poses, the predicted binding energy, and the specific interactions (e.g., hydrogen bonds, van der Waals interactions) between this compound and DNA.

Visualization of DNA Interaction Workflow

DNA_Interaction_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis This compound This compound Solution Fluorescence Fluorescence Spectroscopy This compound->Fluorescence ITC Isothermal Titration Calorimetry This compound->ITC Docking Molecular Docking This compound->Docking DNA ct-DNA Solution DNA->Fluorescence DNA->ITC DNA->Docking Binding_Constant Binding Constant (K) Fluorescence->Binding_Constant Thermodynamics Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Thermodynamics Binding_Mode Binding Mode & Energy Docking->Binding_Mode

Workflow for studying this compound-DNA interactions.

Interaction with Proteins

The interaction of small molecules with proteins is fundamental to pharmacology and toxicology. Given that some fluorescent brighteners have been reported to interact with proteins like serum albumin, understanding the potential binding of this compound to proteins is of high importance.

Quantitative Data for Stilbene Derivative-Protein Interactions

The following table provides representative data for the interaction of stilbene derivatives with bovine serum albumin (BSA), a commonly used model protein.

CompoundMethodBinding Constant (Kₐ)Stoichiometry (n)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Reference
Stilbene Derivative AFluorescence Quenching3.2 x 10⁴ M⁻¹0.9-25.7-15.833.2Adapted Data
Stilbene Derivative BIsothermal Titration Calorimetry5.1 x 10⁴ M⁻¹1.0-26.9-18.229.2Adapted Data

Note: This data is for stilbene derivatives and serves as an illustrative example of potential this compound-protein binding parameters.

Experimental Protocols

This protocol details the use of fluorescence quenching to study the binding of this compound to a protein like Bovine Serum Albumin (BSA).

Materials:

  • BSA solution of known concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • This compound solution of known concentration in the same buffer.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare stock solutions of BSA and this compound.

  • Place a fixed concentration of BSA solution in a quartz cuvette.

  • Record the intrinsic fluorescence emission spectrum of BSA (excitation at ~280 nm or ~295 nm to selectively excite tryptophan residues).

  • Add successive aliquots of the this compound stock solution to the BSA solution.

  • After each addition, mix and incubate for a few minutes to reach equilibrium.

  • Record the fluorescence emission spectrum.

  • Correct the fluorescence data for the inner filter effect if this compound absorbs at the excitation or emission wavelengths of the protein.

  • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

  • Calculate the binding constant (Kₐ) and the number of binding sites (n) from the quenching data.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • ITC instrument.

  • Protein solution (e.g., BSA) and this compound solution, both in the same degassed buffer.

Procedure:

  • Prepare concentrated solutions of the protein and this compound in the same dialysis buffer to minimize heat of dilution effects.

  • Degas both solutions thoroughly.

  • Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the this compound solution into the protein solution.

  • Record the heat changes associated with each injection.

  • As a control, perform a titration of the this compound solution into the buffer alone to measure the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualization of Protein Interaction Logic

Protein_Interaction_Logic cluster_methods Investigative Methods This compound This compound Complex This compound-Protein Complex This compound->Complex Binds to Protein Protein (e.g., Serum Albumin) Protein->Complex Forms Spectroscopy Fluorescence Spectroscopy Complex->Spectroscopy Characterized by Calorimetry Isothermal Titration Calorimetry Complex->Calorimetry Analyzed by Docking Molecular Docking Complex->Docking Predicted by

Logical flow of this compound-protein interaction studies.

Interaction with Lipids and Cell Membranes

The amphiphilic nature of some this compound variants suggests they may interact with lipid bilayers, the primary components of cell membranes. Such interactions could potentially alter membrane properties and functions.

Potential Interactions and Expected Observations

Expected observations from experimental studies could include:

  • Changes in Fluorescence: An increase in fluorescence intensity and a blue shift in the emission maximum of this compound upon interaction with lipid vesicles, indicating its transfer to a more hydrophobic environment.

  • Thermodynamic Parameters: ITC could reveal the enthalpy and entropy changes associated with the partitioning of this compound into the lipid bilayer.

  • Alteration of Membrane Properties: Techniques such as differential scanning calorimetry (DSC) could be used to investigate if this compound affects the phase transition temperature of the lipid membrane.

Experimental Protocol

This protocol describes the preparation of small unilamellar vesicles (SUVs) and their use in studying this compound-membrane interactions.

Materials:

  • Lipids (e.g., POPC, POPG) in chloroform (B151607).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Rotary evaporator.

  • Probe sonicator or extruder.

  • This compound solution.

  • Fluorometer.

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid film by evaporating the chloroform from a lipid solution under a stream of nitrogen, followed by vacuum desiccation.

    • Hydrate the lipid film with the buffer solution by vortexing.

    • Prepare SUVs by either probe sonication of the lipid suspension on ice or by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Fluorescence Titration:

    • Perform a fluorescence titration similar to the DNA binding protocol (Section 2.2.1), titrating the lipid vesicle suspension into a solution of this compound.

    • Monitor the changes in this compound's fluorescence spectrum to determine the extent of its partitioning into the lipid bilayer.

    • The data can be analyzed to obtain a partition coefficient.

Visualization of Membrane Interaction Workflow

Lipid_Interaction_Workflow start Prepare Lipid Vesicles fluorescence Fluorescence Titration with this compound start->fluorescence itc Isothermal Titration Calorimetry start->itc dsc Differential Scanning Calorimetry start->dsc analysis Analyze Data fluorescence->analysis itc->analysis dsc->analysis partition Determine Partition Coefficient analysis->partition thermo Obtain Thermodynamic Parameters analysis->thermo phase Assess Membrane Phase Transition analysis->phase

An In-depth Technical Guide to the Core Principles of Fluorescence Microscopy with Tinopal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorescence microscopy, with a specific focus on the application of Tinopal, a versatile fluorescent brightener. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to effectively utilize this technique in their work.

Core Principles of Fluorescence

Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light energy at a specific wavelength and subsequently emits light at a longer, lower-energy wavelength. This process is central to fluorescence microscopy, enabling the visualization of specific structures and molecules within a sample with high contrast against a dark background.[1]

The entire process, from absorption to emission, occurs in a matter of nanoseconds. The key principles governing fluorescence are best illustrated by the Jablonski diagram and the concept of the Stokes shift.

The Jablonski Diagram: A Molecular Perspective

The Jablonski diagram is a powerful tool for visualizing the electronic and vibrational states of a molecule and the transitions that occur during fluorescence.

Jablonski cluster_S0 Singlet Ground State (S0) cluster_S1 First Excited Singlet State (S1) cluster_S2 Second Excited Singlet State (S2) S0_0 v=0 S0_1 v=1 S2_1 v=1 S0_0->S2_1 Absorption (Excitation) S0_2 v=2 S1_0 v=0 S1_0->S0_1 Fluorescence Emission S1_1 v=1 S1_2 v=2 S2_0 v=0 S2_1->S1_0 Vibrational Relaxation (Non-radiative) S2_2 v=2

Caption: Jablonski diagram illustrating the process of fluorescence.

Explanation of the process:

  • Absorption (Excitation): A molecule in its ground electronic state (S0) absorbs a photon of light, causing an electron to jump to a higher vibrational level of an excited singlet state (S1 or S2). This is a very rapid process, occurring on the femtosecond timescale.

  • Vibrational Relaxation and Internal Conversion: The excited molecule quickly loses some of its vibrational energy as heat to the surrounding environment, relaxing to the lowest vibrational level of the first excited singlet state (S1). This is a non-radiative process.

  • Fluorescence Emission: From the lowest vibrational level of S1, the electron returns to one of the vibrational levels of the ground state (S0), emitting a photon in the process. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon.

Stokes Shift

The difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum is known as the Stokes shift . This phenomenon is a direct consequence of the energy lost during vibrational relaxation in the excited state. The Stokes shift is a critical principle in fluorescence microscopy as it allows for the separation of the emitted fluorescence signal from the much brighter excitation light using optical filters.

This compound: A Versatile Fluorescent Brightener

This compound is a brand name for a family of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). These compounds are designed to absorb light in the ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) through fluorescence.[2][3] This "whitening" effect is achieved by compensating for the natural yellowish cast of many materials. In microscopy, this property makes this compound an excellent fluorescent stain for various applications.

Mechanism of Action

This compound compounds are typically stilbene (B7821643) derivatives that exhibit a high affinity for polysaccharides like cellulose (B213188) and chitin (B13524).[4] This makes them particularly effective for staining the cell walls of fungi, plants, and algae, as well as for analyzing textile and paper fibers. When this compound binds to these structures and is excited by UV light, it emits a strong blue fluorescence, allowing for clear visualization under a fluorescence microscope.

Common this compound Variants

Several variants of this compound are available, each with slightly different chemical structures and properties.

TinopalStructures cluster_CBSX This compound CBS-X (FBA 351) cluster_5BM This compound 5BM (FBA 28) cluster_SFP This compound SFP CBSX C₂₈H₂₀Na₂O₆S₂ 4,4'-bis(2-sulfostyryl)biphenyl disodium (B8443419) salt BM5 C₄₀H₄₂N₁₂Na₂O₈S₂ Disodium 4,4'-bis[[4-anilino-6-(N-methyl-2-hydroxyethylamino) -1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate SFP C₅₄H₄₆N₁₂Na₆O₁₈S₆ Hexasodium 2,2'-[vinylenebis[(3-sulphonato-4,1-phenylene)imino [6-(diethylamino)-1,3,5-triazine-4,2-diyl]imino]]bis(benzene-1,4-disulphonate)

Caption: Chemical structures of common this compound variants.

Quantitative Data of this compound Variants

The following table summarizes key quantitative data for different this compound compounds.

PropertyThis compound CBS-XThis compound 5BMThis compound SFPThis compound OB
CAS Number 27344-41-8[5]13863-31-5[4]41098-56-0[6]7128-64-5[7]
Molecular Formula C₂₈H₂₀Na₂O₆S₂[5]C₄₀H₄₂N₁₂Na₂O₈S₂[4]C₅₄H₄₆N₁₂Na₆O₁₈S₆[6]C₂₆H₂₆N₂O₂S[7]
Molecular Weight ( g/mol ) 562.56[5]902.9[4]~1333430.56[7]
Excitation Max (λex) ~348-350 nm[8]~350 nmNot specified~375 nm
Emission Max (λem) ~430-435 nm~430-440 nmNot specified~435 nm
Solubility Water soluble[8]Water soluble[4]High water solubility[6]Soluble in organic solvents[7]

Experimental Protocols

A generalized workflow for fluorescence microscopy using this compound involves sample preparation, staining, mounting, and imaging.

General Fluorescence Microscopy Workflow

Workflow SamplePrep Sample Preparation (Fixation/Permeabilization) Staining Staining with this compound Solution SamplePrep->Staining Mounting Mounting on Microscope Slide Staining->Mounting Imaging Imaging (UV Excitation, Blue Emission) Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General workflow for fluorescence microscopy with this compound.

Protocol for Staining Fungal Hyphae

This protocol is adapted for the visualization of chitin in fungal cell walls.

Materials:

  • This compound CBS-X or this compound 5BM

  • 10% Potassium Hydroxide (KOH)

  • Distilled water

  • Microscope slides and coverslips

  • Pipettes

  • Fluorescence microscope with a UV filter set (e.g., DAPI filter cube)

Procedure:

  • Stock Solution Preparation: Prepare a 0.1% (w/v) stock solution of this compound in distilled water. Store in a dark bottle at 4°C.

  • Working Solution: Dilute the stock solution 1:10 in distilled water to make a 0.01% working solution.

  • Sample Preparation:

    • Place a small amount of the fungal culture or specimen on a clean microscope slide.

    • Add one drop of 10% KOH to the specimen to clear cellular contents and aid in visualization. Let it sit for 5-10 minutes.

  • Staining:

    • Add one drop of the 0.01% this compound working solution to the specimen.

    • Gently mix with a sterile loop or pipette tip.

    • Incubate for 1-5 minutes at room temperature.

  • Mounting:

    • Place a coverslip over the stained specimen, avoiding air bubbles.

    • Gently press to remove excess liquid.

  • Imaging:

    • Observe the slide under a fluorescence microscope using a UV excitation filter (around 350 nm) and a blue emission filter (around 440 nm).

    • Fungal elements will fluoresce brightly against a dark background.

Protocol for Staining Plant Cell Walls

This protocol is suitable for visualizing cellulose in plant tissues.

Materials:

  • This compound CBS-X or a similar stilbene-based brightener

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Microscope slides and coverslips

  • Forceps and sectioning tools

  • Fluorescence microscope with a UV filter set

Procedure:

  • Staining Solution: Prepare a 0.01% (w/v) solution of this compound in PBS.

  • Sample Preparation:

    • Obtain thin sections of the plant tissue (e.g., root, stem, or leaf) either by hand-sectioning or using a microtome.

  • Staining:

    • Immerse the tissue sections in the this compound staining solution for 5-15 minutes. The staining time may need to be optimized depending on the tissue thickness and density.

  • Washing:

    • Briefly rinse the stained sections in PBS to remove excess stain.

  • Mounting:

    • Mount the section on a microscope slide in a drop of PBS or a suitable mounting medium.

    • Carefully place a coverslip over the sample.

  • Imaging:

    • Visualize the sample using a fluorescence microscope with UV excitation and blue emission filters. Cell walls will show strong blue fluorescence.

Protocol for Textile Fiber Analysis

This protocol is for the identification and analysis of cellulosic fibers.

Materials:

  • This compound solution (0.01% in water)

  • Distilled water

  • Microscope slides and coverslips

  • Forceps

  • Fluorescence microscope with a UV filter set

Procedure:

  • Fiber Separation:

    • Carefully tease apart a small sample of the textile yarn to separate individual fibers.[9]

  • Staining:

    • Place the separated fibers on a microscope slide.

    • Add a drop of the 0.01% this compound solution to cover the fibers.

    • Allow the stain to penetrate the fibers for 1-2 minutes.

  • Mounting:

    • Place a coverslip over the fibers.

  • Imaging:

    • Observe under a fluorescence microscope with UV excitation. Natural cellulosic fibers like cotton and rayon will fluoresce brightly, while synthetic fibers will show little to no fluorescence.

Photobleaching and Quenching

A critical consideration in fluorescence microscopy is the phenomenon of photobleaching and quenching, which can lead to a loss of the fluorescent signal.

  • Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[10] It results in a permanent loss of fluorescence. To minimize photobleaching, it is advisable to limit the exposure time and intensity of the excitation light.

  • Quenching: This refers to any process that decreases the fluorescence intensity of a given substance. Unlike photobleaching, quenching is often a reversible process. It can be caused by a variety of factors, including the presence of other molecules that can accept energy from the excited fluorophore.

By understanding these fundamental principles and following the detailed protocols, researchers can effectively harness the power of fluorescence microscopy with this compound for a wide range of scientific applications.

References

Methodological & Application

Application Notes and Protocols for Detecting Fecal Contamination in Water Using Tinopal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fecal contamination of water resources poses a significant risk to public health, necessitating rapid and reliable detection methods. Traditional microbiological methods for detecting fecal indicator bacteria are often time-consuming. An alternative approach involves the use of chemical indicators, such as fluorescent whitening agents (FWAs), which are prevalent in domestic wastewater. Tinopal, a common FWA used in laundry detergents, serves as an effective tracer for human-sourced fecal pollution.[1][2] This document provides detailed application notes and protocols for the detection of this compound in water samples as an indicator of fecal contamination.

Principle of Detection

This compound and other optical brighteners are fluorescent compounds that absorb ultraviolet (UV) light and re-emit it as visible blue light.[3] These agents are widely used in laundry detergents and papers to enhance the whiteness of materials.[4][5] Consequently, they are consistently present in domestic wastewater and can be indicative of contamination from sources like leaking sewer lines or failing septic systems.[6] The detection method relies on measuring the fluorescence of water samples at specific excitation and emission wavelengths characteristic of this compound. To differentiate this compound's fluorescence from that of naturally occurring organic matter, a photodegradation step using UV light exposure can be employed, as this compound's fluorescence decays upon exposure.[2][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the detection of this compound CBS-X, a common this compound variant.

ParameterValueSource(s)
Chemical Name 4,4'-Distyryl biphenyl (B1667301) derivative (DSBP)[4]
Excitation Wavelength 350 nm - 365 nm[6][7]
Emission Wavelength 430 nm - 440 nm[6][7]
Instrument Limit of Detection (iLOD) - Fluorescence 1 ppb (µg/L)[7]
Method Detection Limit (MDL) - in matrix 18 ppb (µg/L)[7]
Linear Range 5 - 200 ng/mL[8]
Recommended Concentration in Detergents 0.05% - 0.40%[4]

Experimental Protocols

Protocol 1: Direct Fluorometric Screening of Water Samples

This protocol is a rapid screening method suitable for field use to identify the potential presence of fecal contamination.

1. Materials and Reagents:

  • Field fluorometer with excitation and emission filters for this compound detection (Excitation: ~360 nm, Emission: ~430 nm)

  • Quartz or glass cuvettes

  • Deionized water (for blank measurements)

  • Water sample collection bottles (amber glass or wrapped in foil to protect from light)[6]

  • UV light source (e.g., UV lamp)

2. Sample Collection and Storage:

  • Collect water samples in clean amber glass bottles or bottles wrapped in aluminum foil to prevent photodegradation of this compound.[6]

  • Store samples at room temperature and analyze as soon as possible.[6]

3. Instrument Setup:

  • Calibrate the fluorometer according to the manufacturer's instructions.

  • Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 430 nm.

4. Measurement Procedure:

  • Rinse a clean cuvette with the water sample three times.

  • Fill the cuvette with the water sample and place it in the fluorometer.

  • Record the initial fluorescence reading.

  • Expose the water sample to a UV light source for 5 minutes.[6]

  • Measure the fluorescence of the UV-exposed sample again.

5. Data Interpretation:

  • Calculate the percentage reduction in fluorescence after UV exposure.

  • A reduction in fluorescence of greater than 30% is a strong indicator of the presence of optical brighteners and, therefore, potential fecal contamination.[6] A reduction of less than 8% suggests the absence of significant levels of optical brighteners.[6]

Protocol 2: Quantitative Analysis of this compound CBS-X using HPLC with Fluorescence Detection

This protocol provides a more accurate and quantitative measurement of this compound CBS-X concentration and is suitable for laboratory settings. This method is adapted from a validated FDA procedure.[7]

1. Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLR) and a photodiode array (PDA) detector.[7]

  • Reversed-phase C18 column (e.g., Acquity BEH Shield RP18, 2.1 x 50 mm, 1.7 µm).[7]

  • This compound CBS-X standard (CAS# 27344-41-8).[7]

  • Methanol (B129727) (HPLC grade)

  • Milli-Q water or equivalent high-purity water

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Standards:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound CBS-X and dissolve it in a 100 mL volumetric flask with 5% methanol in Milli-Q water. Sonicate for 5 minutes to ensure complete dissolution. Store this solution at approximately 4°C in a dark container.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Milli-Q water to achieve concentrations within the expected range of the samples (e.g., 1 ppb to 200 ng/mL).[7][8]

3. Sample Preparation:

  • Allow water samples to come to room temperature.

  • Filter the water samples through a 0.45 µm syringe filter to remove particulate matter.

4. HPLC-FLR Instrument Parameters:

  • Flow Rate: 0.4 mL/min[7]

  • Column Temperature: 40°C[7]

  • Fluorescence Detector Settings: Excitation at 350 nm, Emission at 430 nm[7]

  • Injection Volume: 10 µL (can be optimized)

  • Mobile Phase Gradient: A suitable gradient can be developed, for example, starting with a high aqueous phase and ramping up the organic phase (e.g., methanol or acetonitrile). A published method uses an initial condition of 90% aqueous and 10% organic, ramping to 100% organic.[7]

5. Calibration and Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting fluorescence intensity against concentration.

  • Inject the prepared water samples.

  • Quantify the concentration of this compound CBS-X in the samples by comparing their fluorescence peak areas to the calibration curve.

Visualizations

Logical Pathway of this compound as a Fecal Contamination Indicator

G cluster_source Source of this compound cluster_pathway Wastewater Pathway cluster_environment Environmental Contamination cluster_detection Detection Laundry Detergents Laundry Detergents Domestic Wastewater (Sewage/Septic) Domestic Wastewater (Sewage/Septic) Laundry Detergents->Domestic Wastewater (Sewage/Septic) Washing Clothes Contaminated Water Body Contaminated Water Body Domestic Wastewater (Sewage/Septic)->Contaminated Water Body Leakage/Discharge Water Sample Analysis Water Sample Analysis Contaminated Water Body->Water Sample Analysis Sampling

Caption: Logical flow from this compound source to detection in contaminated water.

Experimental Workflow for this compound Detection

G start Start sample_collection 1. Sample Collection (Light-protected containers) start->sample_collection initial_measurement 2. Initial Fluorescence Measurement (Ex: 360nm, Em: 430nm) sample_collection->initial_measurement uv_exposure 3. UV Light Exposure (5 minutes) initial_measurement->uv_exposure final_measurement 4. Final Fluorescence Measurement uv_exposure->final_measurement calculate_reduction 5. Calculate % Reduction final_measurement->calculate_reduction decision Reduction > 30%? calculate_reduction->decision positive Positive for Optical Brighteners (Potential Fecal Contamination) decision->positive Yes negative Negative for Optical Brighteners decision->negative No end End positive->end negative->end

Caption: Workflow for the fluorometric screening of this compound in water samples.

References

Application Notes and Protocols: Preparation of Tinopal Stock Solution for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Tinopal CBS-X is a fluorescent whitening agent belonging to the stilbene (B7821643) derivative class of compounds.[1] In microbiological and cellular research, it serves as a valuable non-specific fluorescent stain for the visualization of structures rich in cellulose (B213188) and chitin, such as fungal cell walls.[2] this compound CBS-X absorbs ultraviolet (UV) light and re-emits it as a brilliant blue light, typically in the 400-500 nm range, providing high-contrast images in fluorescence microscopy.[1] Its high solubility in water and strong fluorescence intensity make it a superior alternative to other fluorescent brighteners like Calcofluor White for certain applications.[2][3]

This document provides a detailed protocol for the preparation of a this compound CBS-X stock solution and a working solution suitable for various microscopy applications.

Materials and Equipment

  • This compound CBS-X powder (or granules)

  • High-purity distilled or deionized water

  • Analytical balance

  • Weighing paper or boat

  • Glass beaker

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Storage bottle (amber glass or wrapped in aluminum foil to protect from light)

  • Graduated cylinders

  • Micropipettes

  • Optional: Syringe filter (0.22 µm or 0.45 µm) for clarification

  • Optional: Water bath or sonicator

Experimental Protocols

This protocol outlines the preparation of 100 mL of a 1% (w/v) stock solution.

  • Weighing: Accurately weigh 1.0 g of this compound CBS-X powder using an analytical balance.

  • Initial Dissolution: Transfer the powder to a glass beaker containing approximately 80 mL of distilled water.

  • Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the powder is completely dissolved.

    • Note: this compound CBS-X has high solubility in water.[4] However, gentle heating (up to 40-50°C) or sonication can be used to expedite dissolution if needed.[5]

  • Volume Adjustment: Quantitatively transfer the dissolved solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Final Volume: Carefully add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • (Optional) Filtration: For applications requiring a high degree of purity, filter the solution through a 0.22 µm or 0.45 µm syringe filter into the final storage bottle. This will remove any insoluble particulates.

  • Storage: Transfer the final stock solution to a clearly labeled amber glass bottle or a clear bottle wrapped in aluminum foil to protect it from light.[4] Store at room temperature.

This protocol describes the dilution of the 1% stock solution to a 0.1% working concentration, which is suitable for most routine staining procedures.[2]

  • Measure Stock Solution: Using a graduated cylinder or a micropipette, measure 10 mL of the 1% (w/v) this compound CBS-X stock solution.

  • Dilution: Add the 10 mL of stock solution to 90 mL of distilled water in a suitable container.

  • Mixing: Mix the solution thoroughly.

  • Storage: The working solution should also be stored in a light-protected container at room temperature.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound CBS-X solutions.

ParameterThis compound CBS-X Powder1% (w/v) Stock Solution0.1% (w/v) Working Solution
Chemical Name 4,4'-Distyryl biphenyl (B1667301) derivative4,4'-Distyryl biphenyl derivative4,4'-Distyryl biphenyl derivative
Concentration 90% active (typical)[6]10 mg/mL1 mg/mL
Solvent N/ADistilled or Deionized WaterDistilled or Deionized Water
Storage Temperature Room TemperatureRoom TemperatureRoom Temperature
Storage Conditions Dry, dark, tightly sealed container[4]Protected from light[4]Protected from light
Shelf Life At least 5 years in original packaging[4]Stable for several years[2]Prepare as needed for best results

Workflow Visualization

The following diagram illustrates the workflow for preparing the this compound CBS-X stock and working solutions.

G cluster_stock Stock Solution Preparation (1%) cluster_working Working Solution Preparation (0.1%) weigh 1. Weigh 1.0 g This compound CBS-X Powder dissolve 2. Dissolve in 80 mL Distilled Water weigh->dissolve mix 3. Stir until Dissolved dissolve->mix transfer 4. Transfer to 100 mL Volumetric Flask mix->transfer adjust 5. Adjust Volume to 100 mL transfer->adjust store_stock 6. Store in Light-Protected Bottle adjust->store_stock pipette 1. Pipette 10 mL of 1% Stock Solution store_stock->pipette Use for Dilution dilute 2. Add to 90 mL of Distilled Water pipette->dilute mix_working 3. Mix Thoroughly dilute->mix_working store_working 4. Store in Light-Protected Bottle mix_working->store_working

Caption: Workflow for this compound stock and working solution preparation.

Handling and Storage

  • Powder: this compound CBS-X powder is hygroscopic, meaning it absorbs moisture from the air.[4] Always store it in a cool, dry place and ensure the container is tightly sealed after use to prevent moisture absorption.[3][4] The powder must also be protected from light to prevent photolytic degradation.[4]

  • Solutions: Both stock and working solutions should be stored in amber bottles or containers wrapped in aluminum foil to protect them from light.[4] When stored properly at room temperature, the 1% stock solution is stable for several years.[2] While the working solution is also stable, it is good practice to prepare it fresh as needed from the stock solution for critical applications. The storage time for solutions should not exceed 2 years.[7]

References

Visualizing Fungal Cell Walls: Application Notes and Protocols for Tinopal Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal, a fluorescent brightening agent, serves as a powerful tool for the visualization of chitin (B13524) within fungal cell walls. Chitin, a polymer of N-acetylglucosamine, is a primary structural component of the fungal cell wall, making it an excellent target for microscopic identification and analysis. This compound, and its closely related stilbene-based derivatives like Calcofluor White, are water-soluble dyes that bind non-specifically to β-1,4-linked polysaccharides, including chitin and cellulose.[1][2] Upon binding and excitation with ultraviolet (UV) light, this compound emits a brilliant blue-white fluorescence, providing high-contrast imaging of fungal structures such as hyphae, septa, and spores. This technique is widely employed in mycology for rapid detection, morphological analysis, and in studies evaluating the efficacy of antifungal agents that target the cell wall.

Principle of the Method

This compound and similar stilbene (B7821643) derivatives are fluorescent whitening agents that function by absorbing ultraviolet radiation and re-emitting it in the blue region of the visible spectrum.[3][4] Their utility in mycology stems from their high affinity for chitin, a key component of the fungal cell wall. The molecular structure of these dyes allows them to bind to the β-(1→4) glycosidic bonds that link the N-acetylglucosamine units of chitin.[1] This interaction is primarily based on hydrogen bonding.[2] When bound to these fibrillar polysaccharides, the fluorescence of this compound is significantly enhanced, allowing for the clear visualization of fungal cell walls against a dark background when viewed with a fluorescence microscope.

Applications in Research and Drug Development

  • Rapid Detection and Identification of Fungi: this compound staining provides a quick and effective method for detecting fungal elements in clinical and environmental samples.[5][6]

  • Morphological Studies: The high-contrast images produced by this compound staining are ideal for detailed morphological examination of fungal structures, including hyphal branching patterns, septation, and spore formation. This is crucial for identifying fungal species and studying their development.[7]

  • Antifungal Drug Screening: this compound staining is a valuable tool in the development of antifungal drugs that target the fungal cell wall. For instance, it can be used to visualize changes in cell wall integrity, such as altered chitin deposition or cell lysis, in response to treatment with cell wall-active compounds.[8][9][10]

  • Quantification of Fungal Growth: The fluorescence intensity of this compound can be correlated with the amount of fungal biomass, providing a method for quantifying fungal growth in various experimental setups.[11][12]

  • Studying Fungal-Host Interactions: this compound can be used to visualize fungal structures within host tissues, aiding in the study of infection processes and the host response.

Quantitative Data for this compound and Related Fluorescent Brighteners

The following table summarizes key quantitative parameters for this compound and the closely related Calcofluor White, which are often used interchangeably in fungal staining protocols.

ParameterThis compound CBS-XCalcofluor White (Fluorescent Brightener 28)Reference(s)
Typical Staining Concentration 5-10 ppm (µg/mL) to 0.1% (w/v)0.1% to 1% (w/v) solution, often diluted further for use. Final concentrations can range from 2.5% (v/v) of a stock solution.[13][14]
Optimal Incubation Time 10 - 20 minutes1 - 5 minutes[14][15]
Excitation Wavelength (λex) ~350 nm~347 nm[13]
Emission Wavelength (λem) ~430 nm~433 nm[13]

Experimental Protocols

Preparation of this compound Staining Solution

Materials:

  • This compound CBS-X powder

  • Distilled water

  • 10% Potassium hydroxide (B78521) (KOH) solution (optional, for clearing clinical specimens)

  • 0.2 µm syringe filter

  • Amber bottle for storage

Procedure:

  • Prepare a 0.1% (w/v) stock solution of this compound CBS-X by dissolving 100 mg of this compound CBS-X powder in 100 mL of distilled water.

  • Gently warm and stir the solution until the powder is completely dissolved.

  • Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Store the stock solution in an amber bottle at room temperature, protected from light. The solution is stable for several months.

  • For a working solution, the stock solution can be used directly or diluted further with distilled water or a buffer solution depending on the application. A common working concentration is 10 µg/mL.[15]

Protocol for Staining Fungal Cultures

Materials:

  • Fungal culture (e.g., grown on an agar (B569324) plate or in liquid broth)

  • This compound working solution (e.g., 10 µg/mL)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Inoculating loop or sterile pipette tip

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Place a drop of this compound working solution onto a clean microscope slide.

  • Using a sterile inoculating loop or pipette tip, transfer a small amount of the fungal mycelium or a drop of the liquid culture to the this compound solution on the slide.

  • Gently tease apart the fungal mycelium with the loop or tip to ensure even staining.

  • Incubate the slide at room temperature for 10-20 minutes in the dark to allow for staining.[15]

  • (Optional) To reduce background fluorescence, gently wash the slide by adding a drop of PBS to one side of the coverslip and drawing the liquid through with a piece of absorbent paper on the opposite side. Repeat this step 2-3 times.

  • Carefully place a coverslip over the specimen, avoiding air bubbles.

  • Examine the slide using a fluorescence microscope equipped with a UV filter set (e.g., excitation around 350 nm and emission around 430 nm). Fungal cell walls will fluoresce brightly.

Protocol for Staining Fungi in Clinical Specimens

Materials:

  • Clinical specimen (e.g., skin scraping, nail clipping, tissue biopsy)

  • 10% Potassium hydroxide (KOH) solution

  • This compound working solution (e.g., 0.1%)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Place a small amount of the clinical specimen onto a clean microscope slide.

  • Add one drop of 10% KOH solution to the specimen to clear host cellular debris.

  • Add one drop of this compound working solution to the slide.

  • Gently mix the specimen with the KOH and this compound solution.

  • Incubate the slide at room temperature for 5-15 minutes. Gentle warming of the slide can accelerate the clearing process.

  • Place a coverslip over the preparation.

  • Examine the slide under a fluorescence microscope. Fungal elements will fluoresce against a cleared background.

Mandatory Visualizations

Chitin_Biosynthesis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose isomerase GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P Phosphoacetylglucosamine mutase UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UDP-N-acetylglucosamine pyrophosphorylase Chitin Chitin UDPGlcNAc->Chitin Chitin Synthase Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA CoA CoA AcetylCoA->CoA UTP UTP PPi PPi UTP->PPi

Caption: Fungal Chitin Biosynthesis Pathway.

Tinopal_Staining_Workflow Start Start: Fungal Sample (Culture or Clinical Specimen) SamplePrep Sample Preparation (e.g., mounting on slide, clearing with KOH) Start->SamplePrep Staining Addition of this compound Staining Solution SamplePrep->Staining Incubation Incubation (1-20 minutes in the dark) Staining->Incubation Washing Washing (Optional) (to reduce background) Incubation->Washing Microscopy Fluorescence Microscopy (UV Excitation) Washing->Microscopy Imaging Image Acquisition and Analysis Microscopy->Imaging End End: Visualization of Chitin in Fungal Cell Wall Imaging->End

Caption: Experimental Workflow for this compound Staining.

References

Application Notes: Tinopal for Plant Cell Wall Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tinopal, a fluorescent brightening agent, serves as a valuable tool for visualizing plant cell walls.[1] These compounds, including this compound CBS-X and Calcofluor White M2R, function by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, thereby enhancing the brightness of materials.[2][3][4] This property makes them effective for staining polysaccharides like cellulose (B213188) and chitin (B13524), which are primary components of plant and fungal cell walls.[1][5] this compound binds to β-1-3 and β-1-4 polysaccharides, and when excited by UV or violet radiation, it emits an intense blue-white fluorescence.[1] This application note provides detailed protocols for using this compound in plant cell wall imaging, along with quantitative data and troubleshooting guidelines.

Mechanism of Action

This compound and similar fluorescent brighteners are stilbene-based compounds that non-covalently bind to cellulose and chitin microfibrils.[1][4] The interaction is primarily driven by hydrogen bonding and van der Waals forces between the dye molecules and the polysaccharide chains. Upon excitation with UV light (typically around 340-370 nm), the dye undergoes a conformational change and fluoresces in the blue region of the visible spectrum (around 420-470 nm).[3][6] This fluorescence provides a high-contrast signal that delineates the architecture of the cell wall, making it a powerful tool for microscopy.

Quantitative Data

The following tables summarize key quantitative data for commonly used fluorescent brighteners in plant cell wall imaging.

Table 1: Properties of Common Fluorescent Brighteners

CompoundAlternate NamesExcitation Max (nm)Emission Max (nm)Key Features
This compound CBS-X C.I. Fluorescent Brightener 351~348 - 350[7][8]~430 - 436[8][9]Highly water-soluble, stable, and provides intense fluorescence.[4]
Calcofluor White M2R Fluorescent Brightener 28~349~436Binds to both cellulose and chitin; widely used in mycology and plant biology.[1][5]
This compound AN -Not specifiedNot specifiedUsed for detecting bacteria within plant tissues.[10]

Table 2: Recommended Staining Conditions

Plant Tissue/OrganismStainConcentrationIncubation TimeReference
Infected Lucerne StemsThis compound AN0.1% (w/v)10 minutes[10]
General Plant TissuesCalcofluor White0.01% - 0.7% (v/v)Up to 2 minutes[11]
Tobacco Pollen TubesCalcofluor WhiteNot specifiedNot specified[12]
Arabidopsis StemsCalcofluor WhiteNot specifiedNot specified[13]

Experimental Protocols

Protocol 1: General Staining of Plant Tissues with this compound/Calcofluor White

This protocol is a general guideline and may require optimization for specific plant tissues.

Materials:

  • This compound CBS-X or Calcofluor White M2R powder

  • Distilled water

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation source and appropriate filter sets (e.g., DAPI filter cube)

Procedure:

  • Prepare Staining Solution:

    • Prepare a 1% (w/v) stock solution of this compound/Calcofluor White in distilled water. Gentle heating may be required to fully dissolve the powder.[1]

    • For routine use, dilute the stock solution to 0.1% (w/v) with distilled water.[1]

  • Sample Preparation:

    • For thin tissues like leaf peels or root hairs, they can be mounted directly on a microscope slide.

    • For thicker samples, such as stems or roots, prepare thin sections (10-50 µm) using a microtome or vibratome.[10][13]

  • Staining:

    • Place the sample on a microscope slide.

    • Add a drop of the 0.1% staining solution to the sample, ensuring it is fully covered.

    • Incubate for 1-10 minutes at room temperature. Incubation time may need to be optimized.

  • Washing (Optional):

    • Gently wash the sample with distilled water to remove excess stain and reduce background fluorescence.

  • Mounting and Imaging:

    • Mount the sample in a drop of water or a suitable mounting medium under a coverslip.

    • Observe the sample using a fluorescence microscope with UV excitation (e.g., ~365 nm) and blue emission (e.g., >420 nm).[11][14]

Protocol 2: Staining for Bacteria within Plant Tissues using this compound AN

This protocol is adapted for visualizing bacteria within plant sections.[10]

Materials:

  • This compound AN

  • Kirkpatrick's fixative (Ethanol: Chloroform: Formalin, 6:3:1)

  • Erythrosin counterstain (diluted 1:100 in 5% phenol)

  • Distilled water

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Sectioning:

    • Cut 10 µm thick sections of infected plant stems using a freezing microtome and place them in distilled water.[10]

  • Fixation:

    • Fix the sections in Kirkpatrick's fixative.[10]

  • Counterstaining:

    • Gently place the sections in the diluted erythrosin counterstain for 1-2 minutes.[10]

    • Rinse gently in distilled water.[10]

  • This compound Staining:

    • Transfer the sections to a 0.1% (w/v) filtered, aqueous solution of this compound AN for 10 minutes.[10]

  • Mounting and Imaging:

    • Rinse the sections in distilled water and mount them in water under a coverslip.[10]

    • View with a fluorescence microscope using a mercury vapor source for UV emission.[10]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of this compound staining.

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_image Imaging Sample Plant Tissue Collection Sectioning Sectioning (if needed) Sample->Sectioning Fixation Fixation (optional) Sectioning->Fixation Stain Incubate with this compound Solution Fixation->Stain Wash Wash to Remove Excess Stain Stain->Wash Mount Mount on Slide Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for this compound staining of plant tissues.

G This compound This compound Molecule Binding Non-covalent Binding (H-bonds, van der Waals) This compound->Binding Cellulose Cellulose Microfibrils (in Plant Cell Wall) Cellulose->Binding UV UV Light Excitation (~350 nm) Binding->UV Stained Cell Wall Fluorescence Blue Fluorescence Emission (~435 nm) UV->Fluorescence Energy Emission Microscopy Detection by Fluorescence Microscope Fluorescence->Microscopy Visualization

Caption: Mechanism of this compound fluorescence in plant cell walls.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
High Background Fluorescence - Excess stain not washed away.- Autofluorescence of certain plant tissues (e.g., lignin).- Increase the number and duration of washing steps.- Use a mounting medium with an anti-fade reagent.- Use spectral imaging and linear unmixing if available.
Weak or No Signal - Staining time is too short.- Stain concentration is too low.- The sample is too thick, preventing stain penetration.- Incorrect filter set on the microscope.- Increase incubation time.- Use a higher concentration of the staining solution.- Prepare thinner sections of the tissue.- Ensure the filter cube matches the excitation and emission spectra of this compound.
Uneven Staining - Incomplete penetration of the stain.- Presence of air bubbles.- Use a wetting agent or vacuum infiltration to improve stain penetration.- Be careful during mounting to avoid trapping air bubbles.
Photobleaching - Prolonged exposure to excitation light.- Minimize exposure time to the excitation light.- Use a neutral density filter to reduce light intensity.- Acquire images quickly.

References

Application Notes and Protocols: Tinopal as a UV Protectant for Baculovirus Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baculoviruses are a promising class of bioinsecticides due to their high specificity to target insect pests and their safety for non-target organisms. However, a significant limitation to their efficacy in the field is their susceptibility to inactivation by solar ultraviolet (UV) radiation. This has spurred research into UV protectants that can be formulated with baculoviruses to enhance their persistence. Among the most effective UV protectants are optical brighteners, such as Tinopal, which are stilbene (B7821643) derivatives. These compounds absorb UV radiation and re-emit it in the blue region of the visible spectrum, thus shielding the viral DNA from damage. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a UV protectant for baculovirus insecticides, specifically focusing on the Spodoptera frugiperda nucleopolyhedrovirus (SfMNPV).

Mechanism of Action

UV radiation, particularly in the UVB range (280-320 nm), is highly detrimental to baculoviruses. The primary mode of damage is the formation of pyrimidine (B1678525) dimers in the viral DNA, which disrupts DNA replication and transcription, leading to viral inactivation. The occlusion bodies (OBs) of baculoviruses, which are proteinaceous crystals that encapsulate the virus particles, offer some protection, but they do not completely block UV radiation.

This compound and other similar optical brighteners function as UV screeners. Their chemical structure allows them to absorb high-energy UV photons. Instead of this energy causing damage to the viral DNA, the this compound molecule dissipates the energy by emitting it as lower-energy visible light, a process known as fluorescence. This effectively creates a protective shield around the baculovirus, significantly reducing the rate of UV-induced inactivation.

dot

Caption: Mechanism of this compound UV protection for baculovirus.

Quantitative Data

The efficacy of this compound as a UV protectant for baculoviruses has been demonstrated in several studies. The following tables summarize the key quantitative data from a study on the protection of SfMNPV against UV radiation using this compound C1101.

Table 1: Mortality of Spodoptera frugiperda Larvae Treated with SfMNPV and Exposed to UV Radiation [1][2]

SfMNPV Concentration (OBs/mL)UV Exposure Time (minutes)Larval Mortality (%)
2.22 x 10⁸088
2.22 x 10⁸150
2.22 x 10⁸300
2.75 x 10⁶044
2.75 x 10⁶150

Table 2: Mortality of Spodoptera frugiperda Larvae Treated with SfMNPV-Tinopal C1101 Formulation and Exposed to UV Radiation [1][2]

SfMNPV Concentration (OBs/mL)This compound C1101 Concentration (% v/v)UV Exposure Time (minutes)Larval Mortality (%)
2.22 x 10⁸0.124086.6
2.22 x 10⁸1.2524086.6
2.75 x 10⁶0.124096.6
2.75 x 10⁶1.2524096.6

Experimental Protocols

Preparation of Baculovirus-Tinopal Formulation

This protocol describes the preparation of a baculovirus formulation containing this compound as a UV protectant.

Materials:

  • Baculovirus stock solution (e.g., SfMNPV) of known concentration (Occlusion Bodies/mL)

  • This compound C1101 (or other suitable optical brightener)

  • Sterile deionized water

  • Vortex mixer

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Determine Final Concentrations: Decide on the final desired concentrations of the baculovirus (e.g., 2.22 x 10⁸ OBs/mL) and this compound (e.g., 0.1% or 1.25% v/v) in the final formulation.

  • Prepare this compound Stock Solution (if necessary): If this compound is in a solid form, prepare a stock solution in sterile deionized water. For example, to prepare a 10% (w/v) stock solution, dissolve 1 g of this compound in 10 mL of sterile deionized water.

  • Calculate Volumes: Calculate the required volumes of the baculovirus stock, this compound stock (or pure liquid this compound), and sterile deionized water to achieve the desired final concentrations in a specific total volume.

  • Mixing:

    • In a sterile conical tube, add the calculated volume of sterile deionized water.

    • Add the calculated volume of the this compound stock solution or pure liquid this compound to the water and vortex thoroughly for 30 seconds to ensure it is well dispersed.

    • Add the calculated volume of the baculovirus stock solution to the this compound-water mixture.

  • Final Mixing: Vortex the final formulation for 1 minute to ensure a homogenous suspension of the occlusion bodies within the this compound solution.

  • Storage: Store the formulation at 4°C and protected from light until use. It is recommended to use the formulation as soon as possible after preparation.

dot

Formulation_Workflow Start Start: Determine Final Concentrations (Baculovirus & this compound) Prepare_this compound Prepare this compound Stock Solution (if necessary) Start->Prepare_this compound Calculate_Volumes Calculate Required Volumes (Virus, this compound, Water) Prepare_this compound->Calculate_Volumes Mix_Water_this compound Mix Sterile Water and this compound (Vortex for 30s) Calculate_Volumes->Mix_Water_this compound Add_Baculovirus Add Baculovirus Stock Mix_Water_this compound->Add_Baculovirus Final_Mix Final Vortexing (1 minute) Add_Baculovirus->Final_Mix Store Store at 4°C, Protected from Light Final_Mix->Store

Caption: Workflow for preparing a baculovirus-Tinopal formulation.

UV Inactivation Assay

This protocol outlines a laboratory-based method to assess the UV-protective efficacy of this compound for baculovirus formulations.

Materials:

  • Baculovirus-Tinopal formulation

  • Control baculovirus formulation (without this compound)

  • UV irradiation source (e.g., 15 W UV tube with emission maxima at 312 nm)

  • UV meter (optional, to measure UV intensity)

  • Sterile petri dishes (60 mm)

  • Micropipettes and sterile tips

  • Timer

Procedure:

  • Sample Preparation: Pipette a defined volume (e.g., 1 mL) of the baculovirus-Tinopal formulation and the control formulation into separate sterile petri dishes. Spread the liquid evenly to form a thin layer.

  • UV Exposure Setup: Place the open petri dishes in a UV irradiation chamber at a fixed distance from the UV source. Ensure that all samples receive a uniform dose of UV radiation.

  • Irradiation: Expose the samples to UV radiation for predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute time point serves as the non-irradiated control.

  • Sample Collection: After each exposure time, retrieve the respective petri dishes.

  • Storage: Store the irradiated samples at 4°C and protected from light until they are used in the insect bioassay.

dot

UV_Inactivation_Workflow Start Start: Prepare Baculovirus Formulations (with and without this compound) Pipette_Samples Pipette Samples into Petri Dishes Start->Pipette_Samples Place_in_Chamber Place in UV Irradiation Chamber Pipette_Samples->Place_in_Chamber Expose_to_UV Expose to UV Radiation for Timed Intervals Place_in_Chamber->Expose_to_UV Collect_Samples Collect Samples After Each Interval Expose_to_UV->Collect_Samples Store_Samples Store Samples at 4°C, Protected from Light Collect_Samples->Store_Samples

Caption: Workflow for the UV inactivation assay of baculovirus formulations.

Insect Bioassay (Spodoptera frugiperda)

This protocol details the procedure for assessing the insecticidal activity of the UV-exposed baculovirus formulations using Spodoptera frugiperda larvae.

Materials:

  • UV-exposed baculovirus formulations (from section 4.2)

  • Spodoptera frugiperda larvae (e.g., third instar)

  • Artificial insect diet

  • Multi-well bioassay trays (e.g., 24-well plates)

  • Micropipettes and sterile tips

  • Fine-tipped paintbrush

  • Incubator (25-28°C)

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions and dispense a small, equal amount into each well of the bioassay trays.

  • Inoculation:

    • Pipette a small, defined volume (e.g., 10 µL) of each UV-exposed baculovirus formulation onto the surface of the diet in individual wells.

    • Ensure each treatment (formulation and UV exposure time) is replicated (e.g., 3-4 replicates with 24 larvae per replicate).

    • Include a negative control group treated with sterile deionized water.

  • Larval Transfer: Using a fine-tipped paintbrush, carefully transfer one Spodoptera frugiperda larva into each well.

  • Incubation: Seal the bioassay trays and place them in an incubator at a controlled temperature (e.g., 27°C) and photoperiod.

  • Mortality Assessment: Record larval mortality daily for a period of 7-10 days. Larvae are considered dead if they do not respond to gentle prodding with the paintbrush.

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula if necessary.

Conclusion

The use of this compound as a UV protectant can significantly enhance the field persistence and efficacy of baculovirus insecticides. The data presented and the protocols provided offer a framework for researchers and professionals to evaluate and implement this technology. By protecting the viral DNA from UV-induced damage, this compound-formulated baculoviruses can provide more consistent and reliable pest control, thereby promoting the adoption of these environmentally friendly biopesticides. Further research may focus on optimizing this compound concentrations for different baculoviruses and target pests, as well as evaluating the long-term stability of these formulations under various environmental conditions.

References

Application Notes and Protocols: Staining Yeast Cells with Tinopal for Morphological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal, a fluorescent whitening agent, serves as a valuable tool for the morphological analysis of yeast cells. This stilbene-derived dye exhibits a high affinity for chitin (B13524) and other β-linked polysaccharides, major components of the yeast cell wall.[1] Upon binding, this compound absorbs ultraviolet (UV) light and emits a bright blue-white fluorescence, enabling clear visualization of cell wall structures under a fluorescence microscope.[1] This technique is particularly useful for examining bud scars, septa, and overall cell wall integrity, providing insights into cell division, age, and the effects of genetic mutations or antifungal agents.

Principle of Staining

This compound selectively binds to chitin, a polymer of N-acetylglucosamine, which is primarily found in the bud scars of mother cells and at the septum during cell division in budding yeast like Saccharomyces cerevisiae.[2][3][4] It also binds to other β-linked polysaccharides present in the fungal cell wall.[1] This non-covalent interaction is stable and results in a strong fluorescent signal when excited with UV light, making it an effective marker for chitin-rich structures. The intensity of the fluorescence can provide a relative measure of the chitin content.

Applications in Yeast Research

  • Morphological Analysis: Visualization of yeast cell shape, size, and budding patterns.

  • Cell Cycle Studies: Identification of budding cells and visualization of septum formation.

  • Aging Studies: Counting of bud scars to determine the replicative age of mother cells.[5][6]

  • Cell Wall Integrity Assays: Assessing damage or alterations to the cell wall in response to stress, mutations, or chemical treatments.[1]

  • Antifungal Drug Development: Observing the effects of compounds that target cell wall synthesis.[7]

  • High-Throughput Screening: Amenable to flow cytometry for quantitative analysis of large cell populations.[8][9]

Data Presentation

Table 1: this compound Variants and Staining Parameters
This compound VariantStock Solution ConcentrationWorking ConcentrationIncubation TimeExcitation (nm)Emission (nm)
This compound 5BM / Fluorescent Brightener 281 mg/mL in distilled water[1]10 - 100 µg/mL5 - 15 minutes[10]~340-380[1]~420-480[1]
This compound CBS-X1 mg/mL in distilled water[8]10 - 40 µg/mL[8]~10 minutes~325[8]~430-436[8]
This compound LPW (Calcofluor White)1 mg/mL in distilled water[8]10 µg/mL5 - 10 minutes~340-380~420-480

Experimental Protocols

Materials
  • Yeast culture

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 1 mg/mL in distilled water)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

  • Micropipettes and tips

  • Microcentrifuge tubes

  • Centrifuge

Protocol 1: Staining of Live Yeast Cells

This protocol is suitable for rapid visualization of chitin structures in living yeast cells.

  • Cell Preparation:

    • Grow yeast cells in an appropriate liquid medium to the desired growth phase (e.g., mid-log phase).

    • Harvest a small aliquot of the cell culture (e.g., 1 mL).

    • Centrifuge the cell suspension at a low speed (e.g., 900 x g) for 2 minutes to pellet the cells.[11]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Repeat the wash step twice to remove residual media.[10]

  • Staining:

    • Resuspend the final cell pellet in 200-300 µL of PBS.[11]

    • Add the this compound working solution to the cell suspension. A final concentration of 10 µg/mL is a good starting point.[10][11]

    • Incubate the mixture at room temperature for 5-15 minutes in the dark.[10]

  • Washing (Optional):

    • For clearer imaging and reduced background fluorescence, cells can be washed after staining.

    • Centrifuge the stained cell suspension, discard the supernatant, and resuspend the cells in fresh PBS. This can be repeated 1-3 times.[11]

  • Microscopy:

    • Place a small drop (e.g., 5-10 µL) of the stained cell suspension onto a clean microscope slide and cover with a coverslip.

    • Observe the cells using a fluorescence microscope equipped with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., 420-480 nm).[1]

    • Bud scars and septa will appear as brightly fluorescent rings or bands on the cell surface.

Protocol 2: Staining of Fixed Yeast Cells

Fixation can be useful for preserving cell morphology for later analysis.

  • Cell Preparation and Fixation:

    • Follow the cell preparation steps as described in Protocol 1.

    • After washing with PBS, resuspend the cell pellet in a fixative solution, such as 4% paraformaldehyde in PBS.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining and Microscopy:

    • Proceed with the staining and microscopy steps as described in Protocol 1.

Visualization of Signaling Pathways and Workflows

Tinopal_Staining_Workflow Experimental Workflow for this compound Staining of Yeast Cells cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing (Optional) cluster_observe Observation A Yeast Culture (e.g., mid-log phase) B Harvest Cells (Centrifugation) A->B C Wash with PBS (2-3 times) B->C D Resuspend in PBS C->D E Add this compound Solution (e.g., 10 µg/mL) D->E F Incubate (5-15 min, dark) E->F G Centrifuge and Resuspend in PBS F->G H Mount on Slide F->H G->H I Fluorescence Microscopy (UV Excitation) H->I J Image Acquisition & Analysis I->J

Caption: A flowchart of the this compound staining protocol for yeast cells.

Tinopal_Mechanism Mechanism of this compound Staining in Yeast cluster_cell Yeast Cell Wall Inner_Layer Inner Cell Wall (β-glucan and Chitin) Chitin Chitin Polymer (in Bud Scar/Septum) This compound This compound Molecule This compound->Chitin Binds to Fluorescence Blue-White Fluorescence This compound->Fluorescence Emits UV_Light UV Excitation (~365 nm) UV_Light->this compound Excites

Caption: The binding mechanism of this compound to chitin in the yeast cell wall.

Troubleshooting

  • Weak or No Signal:

    • Increase the concentration of this compound or the incubation time.

    • Ensure the fluorescence microscope filters are appropriate for UV excitation and blue emission.

    • Check the viability of the yeast cells; dead cells may stain differently.

  • High Background Fluorescence:

    • Include additional washing steps after staining to remove unbound dye.[11]

    • Prepare fresh this compound solutions, as older solutions may degrade.

  • Photobleaching:

    • Minimize the exposure of stained cells to the excitation light.

    • Use an anti-fade mounting medium if prolonged observation is required.

Safety Precautions

This compound is a chemical and should be handled with appropriate laboratory safety practices. Wear gloves and eye protection. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

Staining yeast cells with this compound is a straightforward and effective method for visualizing chitin-rich structures within the cell wall. This technique provides valuable morphological information for a wide range of applications in yeast research and drug development. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this method in their studies.

References

Application Notes and Protocols for Visualizing Cellulose Fibers with Tinopal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinopal, a fluorescent whitening agent, serves as a valuable tool for the visualization of cellulose (B213188) fibers in various research applications. Its ability to selectively bind to cellulose and emit a strong blue fluorescence under ultraviolet (UV) light allows for the clear demarcation of cellulosic structures in plant tissues, microbial cultures, and composite materials. This document provides detailed application notes and protocols for the use of this compound in cellulose fiber visualization, tailored for microscopy and quantitative analysis.

This compound, specifically derivatives like this compound CBS-X, are stilbene-based compounds that exhibit a high affinity for β-1,4-linked glucans, the primary component of cellulose. This interaction is largely non-covalent, involving hydrogen bonds and van der Waals forces, making it a straightforward staining procedure. The fluorescence of this compound is characterized by a strong absorption in the UV range and emission in the blue region of the visible spectrum, providing excellent contrast for imaging.

Data Presentation

Spectroscopic Properties of this compound CBS-X
ParameterWavelength (nm)Reference
Excitation Maximum (λex)~350 nm[1]
Emission Maximum (λem)~430 nm[1]
Recommended Staining Parameters for Microscopy
ParameterRecommended RangeNotes
This compound Concentration 0.01% - 0.1% (w/v) in distilled waterHigher concentrations can lead to increased background fluorescence. Start with 0.05% and optimize for your specific sample.
Incubation Temperature Room Temperature (20-25°C)Elevated temperatures are generally not necessary for routine staining.
Incubation Time 5 - 30 minutesShorter times are often sufficient for surface staining of isolated fibers. Thicker samples like plant tissue sections may require longer incubation for optimal penetration.
Washing Solution Distilled water or 70% Ethanol (B145695)Ethanol can be more effective in removing non-specific background staining.
Number of Washes 2 - 4Ensure thorough washing to minimize background noise and enhance contrast.

Experimental Protocols

Protocol for Staining Plant Tissue Sections

This protocol is suitable for fresh or fixed plant tissue sections to visualize cellulose in cell walls.

Materials:

  • This compound CBS-X stock solution (1% w/v in distilled water)

  • Distilled water

  • Phosphate-buffered saline (PBS) (optional, for washing)

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)

  • Forceps and fine-tipped paintbrushes

Procedure:

  • Sample Preparation: Prepare thin sections (10-50 µm) of plant tissue using a microtome or by hand.

  • Staining Solution Preparation: Dilute the 1% this compound CBS-X stock solution to a final concentration of 0.05% (w/v) in distilled water. For a 10 mL working solution, mix 0.5 mL of the stock solution with 9.5 mL of distilled water.

  • Staining:

    • Place the tissue sections in the 0.05% this compound solution.

    • Incubate for 10-15 minutes at room temperature.

  • Washing:

    • Carefully remove the sections from the staining solution using forceps or a paintbrush.

    • Wash the sections 2-3 times with distilled water or PBS for 2-3 minutes each to remove excess stain.

  • Mounting:

    • Mount the stained and washed sections on a microscope slide with a drop of mounting medium.

    • Gently lower a coverslip, avoiding air bubbles.

  • Imaging:

    • Visualize the sample using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350-380 nm, Emission: ~420-470 nm).

    • Cellulose-rich structures will fluoresce brightly in blue.

Protocol for Staining Isolated Cellulose Fibers and Nanofibers

This protocol is designed for visualizing isolated cellulose fibers, microfibers, or nanofibers.

Materials:

  • This compound CBS-X stock solution (1% w/v in distilled water)

  • Distilled water or 70% ethanol

  • Microcentrifuge tubes

  • Pipettes

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Prepare a dilute suspension of cellulose fibers or nanofibers in distilled water.

  • Staining Solution Preparation: Prepare a 0.01% (w/v) this compound working solution by diluting the 1% stock solution in distilled water.

  • Staining:

    • Add the this compound working solution to the cellulose suspension in a microcentrifuge tube.

    • Vortex briefly to mix and incubate for 5-10 minutes at room temperature.

  • Washing (Optional, for cleaner background):

    • Centrifuge the suspension to pellet the stained fibers.

    • Carefully remove the supernatant.

    • Resuspend the pellet in distilled water or 70% ethanol and centrifuge again. Repeat this washing step 1-2 times.

  • Mounting:

    • After the final wash, resuspend the pellet in a small volume of distilled water.

    • Pipette a small drop of the stained fiber suspension onto a microscope slide and allow it to air-dry or cover with a coverslip.

  • Imaging:

    • Observe the sample under a fluorescence microscope using a DAPI filter set.

Mandatory Visualizations

Experimental Workflow for Staining Cellulose Fibers

experimental_workflow cluster_prep Sample & Solution Preparation cluster_staining Staining & Washing cluster_imaging Imaging & Analysis sample_prep Prepare Cellulose Sample (e.g., Tissue Section, Fiber Suspension) stain Incubate Sample in This compound Solution (5-30 min) sample_prep->stain Immerse stain_prep Prepare this compound Staining Solution (0.01% - 0.1% w/v) stain_prep->stain wash Wash with Distilled Water or 70% Ethanol (2-4 times) stain->wash Remove excess stain mount Mount Sample on Microscope Slide wash->mount Prepare for viewing image Fluorescence Microscopy (DAPI Filter Set) mount->image Observe analyze Image Analysis & Quantification image->analyze Data collection

Caption: Workflow for fluorescent staining of cellulose fibers using this compound.

Proposed Binding Mechanism of this compound with Cellulose

binding_mechanism cluster_this compound This compound Molecule C1 OH C2 OH C3 OH C4 CH2OH T Stilbene-based Backbone T->C1 Hydrogen Bond T->C2 Hydrogen Bond T->C3 van der Waals Forces T->C4 van der Waals Forces S1 SO3- S2 SO3-

Caption: Non-covalent interactions of this compound with cellulose.

Quantitative Analysis

Fluorescence intensity from this compound-stained cellulose can be used for semi-quantitative analysis of cellulose content. It is important to note that fluorescence intensity can be affected by factors such as dye concentration, incubation time, and the accessibility of cellulose within the sample. For accurate quantitative comparisons, it is crucial to maintain consistent staining and imaging parameters across all samples.

Procedure for Quantitative Image Analysis:

  • Image Acquisition: Capture images using identical microscope settings (e.g., exposure time, gain, laser power) for all samples.

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the regions of interest.

  • Background Correction: Subtract the mean fluorescence intensity of a background region (an area with no sample) from the intensity of the stained regions.

  • Data Normalization: If comparing different samples, it may be necessary to normalize the fluorescence intensity to a reference standard or an internal control.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete washing or excessive stain concentration.Increase the number and duration of washing steps. Use 70% ethanol for washing. Reduce the this compound concentration.
Weak Fluorescence Signal Insufficient stain concentration or incubation time. Sample autofluorescence quenching the signal.Increase this compound concentration or incubation time. Ensure the sample is properly prepared and not overly thick.
Uneven Staining Poor penetration of the stain.Increase incubation time. For thick samples, consider using a clearing agent. Ensure the sample is fully submerged in the staining solution.
Photobleaching Excessive exposure to excitation light.Reduce exposure time or laser power during imaging. Use an anti-fade mounting medium.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Tinopal Staining in Fungal Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Tinopal staining of fungal samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain fungi?

This compound is a fluorescent brightening agent that binds to chitin (B13524) and cellulose (B213188) in the fungal cell wall.[1] It absorbs ultraviolet (UV) light and emits blue fluorescence, making fungal elements highly visible under a fluorescent microscope.[1] this compound CBS-X has been shown to provide more intense fluorescence than other brighteners like Calcofluor white M2R.[2]

Q2: What are the optimal excitation and emission wavelengths for this compound?

This compound CBS-X has a peak excitation wavelength of approximately 290 nm and a peak emission wavelength of around 354 nm.[2] However, it can also be excited with a UV light source in the range of 340-380 nm.[1]

Q3: Can this compound be used for live-cell imaging of fungi?

Yes, like other fluorescent brighteners, this compound is generally compatible with living fungal cells.[3] However, it is always advisable to perform viability controls to ensure the stain does not adversely affect the specific fungal species being studied.

Q4: What are some common alternatives to this compound for fungal staining?

Common alternatives to this compound for fluorescent staining of fungi include Calcofluor White M2R, Solophenyl Flavine 7GFE 500, and Pontamine Fast Scarlet 4B.[2][3] For non-fluorescent staining, Lactophenol Cotton Blue is a widely used option.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during this compound staining of fungal samples.

Problem 1: Weak or No Fluorescent Signal

A faint or absent signal is a common issue that can arise from several factors.

Potential Cause Recommended Solution
Incorrect Microscope Filter Set Ensure the microscope is equipped with the appropriate filter set for UV excitation and blue emission. A filter with a wavelength range of 340-380 nm is recommended for excitation.[1]
Low Stain Concentration Increase the concentration of the this compound working solution. It is recommended to perform a titration to determine the optimal concentration for your specific fungal sample.
Insufficient Incubation Time Extend the incubation time to allow for adequate binding of the stain to the fungal cell wall. A typical incubation time is 1-5 minutes.[2]
Poor Stain Penetration For thick or dense fungal samples, consider pre-treatment steps to enhance stain penetration. This could include gentle enzymatic digestion or the use of a clearing agent like potassium hydroxide (B78521) (KOH).[4] The thick cell walls of some fungal spores can impede dye entry.[5]
Photobleaching Minimize the exposure of the stained sample to the excitation light. Use a neutral density filter to reduce light intensity and keep exposure times as short as possible.[6] Store slides in the dark when not being imaged.[7]
Sample Preparation Issues Ensure the fungal sample is properly fixed and permeabilized if required for your experimental goals. However, for simple morphological observation, fixation may not be necessary.

Problem 2: High Background Fluorescence

Excessive background fluorescence can obscure the specific signal from the fungal elements.

Potential Cause Recommended Solution
Excess Stain Thoroughly wash the sample with distilled water or a suitable buffer after incubation to remove unbound this compound.[2]
Autofluorescence Some fungal species or the surrounding sample matrix may exhibit natural fluorescence.[8] To mitigate this, you can try to photobleach the background before staining or use image analysis software to subtract the background signal.
Non-Specific Binding While this compound is relatively specific for chitin and cellulose, it may bind to other components in complex samples. Including a blocking step with a non-specific protein solution before staining might help in some cases.
Contaminated Reagents Ensure all reagents and solutions are free from fluorescent contaminants. Use high-purity water and fresh solutions.

Problem 3: Uneven or Patchy Staining

Inconsistent staining across the sample can lead to misinterpretation of results.

Potential Cause Recommended Solution
Inadequate Mixing Ensure the this compound solution is thoroughly mixed and evenly applied to the sample. Gentle agitation during incubation can promote uniform staining.[9]
Sample Clumping For yeast or spore suspensions, ensure the cells are well-dispersed before staining to avoid clumps that can block stain access to all cells.
Biofilm or Extracellular Matrix Fungi within biofilms may be protected by an extracellular matrix that hinders stain penetration. Enzymatic treatment to disrupt the matrix may be necessary.

Experimental Protocols

Standard this compound Staining Protocol for Fungal Samples

This protocol is a general guideline and may require optimization for specific fungal species and sample types.

Materials:

  • This compound working solution (e.g., 0.1% w/v in distilled water)

  • Fungal sample (e.g., culture, tissue section, or suspension)

  • Microscope slides and coverslips

  • Distilled water or phosphate-buffered saline (PBS) for washing

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Sample Preparation:

    • For fungal cultures: Aseptically transfer a small portion of the mycelium or a loopful of yeast cells to a drop of water on a microscope slide. Tease the mycelium apart with sterile needles.

    • For liquid cultures: Centrifuge a small volume of the culture, discard the supernatant, and resuspend the cell pellet in a small amount of water or PBS.

    • For tissue sections: Deparaffinize and rehydrate the tissue sections according to standard histological procedures.

  • Staining:

    • Add a drop of the this compound working solution to the prepared sample on the slide.

    • Incubate for 1-5 minutes at room temperature.[2]

  • Washing:

    • Gently wash the slide with distilled water or PBS to remove excess stain. This can be done by adding a drop of water to one side of the coverslip and drawing it across with a piece of absorbent paper on the opposite side.

  • Mounting:

    • Place a coverslip over the sample, avoiding air bubbles.

  • Visualization:

    • Observe the sample using a fluorescence microscope equipped with a UV excitation filter (e.g., 340-380 nm). Fungal elements will fluoresce bright blue.[1]

Visualizations

TroubleshootingWorkflow start Start: Poor this compound Staining problem Identify the Primary Issue start->problem weak_signal Weak or No Signal problem->weak_signal Faint/Absent high_background High Background problem->high_background Noisy uneven_staining Uneven Staining problem->uneven_staining Patchy check_microscope Check Microscope Settings: - Correct filter set? - Light source functional? weak_signal->check_microscope wash_thoroughly Wash Thoroughly: - Remove excess stain? high_background->wash_thoroughly ensure_mixing Ensure Proper Mixing: - Agitate during incubation? uneven_staining->ensure_mixing optimize_stain Optimize Staining Protocol: - Increase stain concentration? - Extend incubation time? check_microscope->optimize_stain improve_penetration Improve Stain Penetration: - Use clearing agent (KOH)? - Enzymatic digestion? optimize_stain->improve_penetration prevent_photobleaching Prevent Photobleaching: - Reduce light intensity? - Minimize exposure time? improve_penetration->prevent_photobleaching end End: Successful Staining prevent_photobleaching->end address_autofluorescence Address Autofluorescence: - Pre-photobleach background? - Use image analysis? wash_thoroughly->address_autofluorescence address_autofluorescence->end disperse_sample Disperse Sample: - Break up cell clumps? ensure_mixing->disperse_sample disperse_sample->end

Caption: Troubleshooting workflow for poor this compound staining.

FungalCellWallStaining cluster_fungus Fungal Cell cell_wall Fungal Cell Wall Chitin Glucan This compound This compound Molecules This compound->cell_wall:chitin Binds to blue_light Blue Light (Emission) This compound->blue_light uv_light UV Light (Excitation) uv_light->this compound microscope Fluorescence Microscope blue_light->microscope

Caption: Mechanism of this compound staining of the fungal cell wall.

References

Technical Support Center: Optimizing Tinopal for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Tinopal concentration in live-cell imaging applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in live-cell imaging?

A1: For initial experiments with live mammalian cells, a starting concentration range of 1-10 µg/mL is recommended. This recommendation is extrapolated from studies on microorganisms where saturation of staining was observed around 40 µg/mL.[1] It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions, as the ideal concentration will provide a bright signal with minimal background and low cytotoxicity.

Q2: How can I determine if this compound is toxic to my cells?

A2: To assess the cytotoxicity of this compound, it is recommended to perform a dose-response experiment.[2] This involves treating your cells with a range of this compound concentrations for the desired incubation time and then evaluating cell viability using a standard assay, such as a live/dead assay.[3][4] Key indicators of cytotoxicity during imaging include a decrease in cell proliferation, membrane blebbing, vacuole formation, and ultimately, cell death.[5][6][7]

Q3: What is phototoxicity and how can I minimize it when using this compound?

A3: Phototoxicity is cell damage or death caused by the interaction of light with a fluorescent molecule, like this compound, which can generate reactive oxygen species.[1][5][8][9][10] To minimize phototoxicity, you should:

  • Use the lowest possible this compound concentration that provides an adequate signal.

  • Minimize the intensity and duration of the excitation light.[5][6]

  • Use a sensitive camera and objective to reduce the required exposure time.

  • When performing time-lapse imaging, use the longest possible interval between image acquisitions.

Q4: I am observing high background fluorescence. What could be the cause and how can I fix it?

A4: High background fluorescence can be caused by several factors:

  • Excessive this compound Concentration: The most common cause is a concentration of this compound that is too high. Try reducing the concentration.

  • Inadequate Washing: Ensure that you have performed sufficient washing steps after staining to remove unbound dye.

  • Autofluorescence: Some cell types or culture media exhibit natural fluorescence.[11] Image an unstained control sample to assess the level of autofluorescence. Using a phenol (B47542) red-free medium can also help reduce background.[11]

  • Non-specific Binding: this compound may bind non-specifically to cellular components or extracellular matrix. Optimizing the washing steps and potentially including a blocking step may help.[12]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for live-cell imaging.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal This compound concentration is too low.Increase the concentration of this compound in a stepwise manner.
Incubation time is too short.Increase the incubation time to allow for sufficient uptake of the dye.
Incorrect filter set.Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max ~350-360 nm, Emission max ~430-440 nm).[8]
High Background This compound concentration is too high.Decrease the this compound concentration. Perform a titration to find the optimal concentration.
Insufficient washing.Increase the number and/or duration of wash steps after staining to remove unbound dye.
Cell or media autofluorescence.Image an unstained control to determine the baseline autofluorescence. Use a phenol red-free imaging medium.[11]
Phototoxicity/Cell Death Light intensity is too high.Reduce the power of the excitation light source to the minimum level required for a good signal.
Exposure time is too long.Use the shortest possible exposure time. Consider using a more sensitive camera.
This compound concentration is too high.Use the lowest effective concentration of this compound.
Imaging is too frequent (time-lapse).Increase the time interval between acquisitions.
Uneven or Patchy Staining Incomplete mixing of this compound.Ensure the this compound solution is thoroughly mixed before adding it to the cells.
Uneven cell density.Ensure cells are seeded evenly across the imaging dish or slide.
Dye precipitation.If using a high concentration, this compound may precipitate. Ensure it is fully dissolved in the imaging medium.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines the steps to identify the ideal this compound concentration for your live-cell imaging experiment.

Materials:

  • Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • This compound stock solution (e.g., 1 mg/mL in DMSO or water)

  • Live-cell imaging medium (phenol red-free recommended)

  • Fluorescence microscope with appropriate filters for this compound

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in live-cell imaging medium. A suggested range to test is 0.5, 1, 2, 5, 10, 20, and 40 µg/mL.

  • Remove the culture medium from your cells and replace it with the this compound-containing imaging medium. Include a negative control with imaging medium only.

  • Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C. This incubation time should also be optimized for your cell type.

  • Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound this compound.

  • Image the cells using consistent acquisition settings (e.g., exposure time, light intensity) across all concentrations.

  • Analyze the images to determine the concentration that provides the best signal-to-noise ratio without causing visible signs of cytotoxicity (e.g., membrane blebbing, cell shrinkage).

Protocol 2: Assessing this compound Cytotoxicity

This protocol describes how to evaluate the toxic effects of this compound on your cells.

Materials:

  • Live cells cultured in a multi-well plate (e.g., 96-well plate)

  • This compound stock solution

  • Culture medium

  • Live/Dead viability/cytotoxicity assay kit (e.g., Calcein AM/Ethidium Homodimer-1)

Procedure:

  • Prepare a range of this compound concentrations in culture medium.

  • Treat the cells in different wells with the various this compound concentrations. Include an untreated control.

  • Incubate the cells for the desired experimental duration (e.g., 2, 6, 12, or 24 hours).

  • At the end of the incubation period, stain the cells with the live/dead assay reagents according to the manufacturer's instructions.

  • Image the plate using a fluorescence microscope or plate reader.

  • Quantify the percentage of live and dead cells for each this compound concentration.

  • Plot the percentage of viable cells against the this compound concentration to determine the concentration at which toxicity becomes significant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_optimization Optimization cell_culture Culture Cells prepare_this compound Prepare this compound Dilutions add_this compound Incubate with this compound prepare_this compound->add_this compound wash_cells Wash to Remove Unbound Dye add_this compound->wash_cells acquire_images Acquire Images wash_cells->acquire_images analyze_data Analyze Signal & Cytotoxicity acquire_images->analyze_data optimize Optimize Concentration & Conditions analyze_data->optimize optimize->prepare_this compound Iterate

Caption: Workflow for optimizing this compound concentration.

troubleshooting_pathways cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Image Quality high_background High Background problem->high_background phototoxicity Phototoxicity problem->phototoxicity weak_signal Weak Signal problem->weak_signal reduce_conc Reduce [this compound] high_background->reduce_conc increase_wash Increase Washing high_background->increase_wash phototoxicity->reduce_conc reduce_light Reduce Light Exposure phototoxicity->reduce_light increase_conc Increase [this compound] weak_signal->increase_conc

Caption: Troubleshooting common live-cell imaging issues.

References

Common issues with Tinopal solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Tinopal solubility during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of different this compound products?

A1: this compound products are a range of fluorescent whitening agents with varying solubility profiles depending on their chemical structure. Generally, some are readily soluble in water, while others are more soluble in organic solvents. For instance, this compound CBS-X and CBS-CL are known for their good water solubility, especially at low temperatures, making them suitable for detergents and aqueous formulations.[1][2][3] In contrast, this compound OB is more soluble in organic solvents like chloroform (B151607) and acetone (B3395972) and has very low water solubility.[4] this compound MSP is described as being hard to dissolve in water but soluble in paraffin, fat, mineral oil, wax, and common organic solvents.[5]

Q2: I am seeing precipitation when I dissolve this compound in hard water. What is causing this?

A2: Precipitation of this compound, particularly this compound CBS-X, in hard water is a known issue. This is due to the interaction of the this compound molecules with divalent and trivalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in hard water.[6][7] These interactions can lead to the formation of insoluble salts, resulting in precipitation and reduced whitening efficiency.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution can significantly influence the solubility of certain this compound products. For example, this compound CBS-X performs best in a neutral to alkaline pH range (7-11).[8] It is advisable to avoid strongly acidic conditions when dissolving this type of this compound. For specific pH stability information, always refer to the technical data sheet of the particular this compound product you are using.

Q4: Can temperature be used to improve this compound solubility?

A4: Yes, increasing the temperature can aid in the dissolution of some this compound products. For instance, warming a solution of this compound CBS-X in water to about 40°C has been shown to aid dissolution.[9] However, it is crucial to be mindful of the specific product's heat stability. For liquid detergent formulations with this compound CBS-X, it is recommended to add it at a temperature below 50°C to maintain its stability and effectiveness.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation of this compound solutions.

Problem Possible Cause Recommended Solution
This compound powder is not dissolving completely in water. - The specific this compound product has low water solubility.- The water is hard (contains high levels of Ca²⁺/Mg²⁺ ions).- The temperature of the water is too low.- Verify the solubility of your specific this compound product in water from the technical data sheet.- Use deionized or distilled water to prepare your solution.[10]- If using hard water is unavoidable, consider softening the water by adding a chelating agent like EDTA or increasing the pH by adding NaOH.[6][7]- Gently warm the solution while stirring. For this compound CBS-X, a temperature of around 40°C can be effective.[9]- Utilize sonication to aid in particle size reduction and dissolution.[9]
The this compound solution is cloudy or hazy. - Incomplete dissolution of the this compound powder.- Precipitation due to interaction with ions in the solvent.- Follow the steps for incomplete dissolution mentioned above (warming, sonication, using purified water).- If the cloudiness persists, it might indicate an incompatibility with other components in your formulation. Test the solubility in a small batch before scaling up.
The dissolved this compound precipitates out of solution over time. - The solution is supersaturated.- Changes in temperature or pH.- Interaction with other components in the formulation.- Ensure you are not exceeding the solubility limit of the this compound in the specific solvent and conditions.- Store the solution at a constant temperature and protect it from significant pH shifts.- Evaluate the compatibility of the this compound solution with all other ingredients in your final formulation.
Discoloration of the this compound product or solution. - Exposure to light.- Exposure to high temperatures.- this compound products should be protected from light as it can cause photolytic degradation and discoloration.[11]- Avoid prolonged exposure to high temperatures. Store in a cool, dry place away from direct sunlight.[8][11]

Quantitative Solubility Data

The following table summarizes the solubility of various this compound products in different solvents. This data is compiled from various technical data sheets and should be used as a general guide. For precise values, please refer to the documentation provided by the manufacturer for your specific product lot.

This compound Product Solvent Solubility Reference
This compound CBS-CL Distilled waterSoluble in all proportions[10]
Potable waterSoluble in all proportions[10]
EthanolSoluble[10]
Caustic soda (5%)Insoluble[10]
Hydrochloric acid (5%)Insoluble[10]
Salt solution (5%)Insoluble[10]
This compound CBS-X Distilled waterSoluble[11]
Potable waterSparingly soluble (insoluble sediment)[11]
Caustic soda (5%)Insoluble[11]
Hydrochloric acid (5%)Insoluble[11]
Salt solution (5%)Insoluble[11]
Ethanol, IsopropanolInsoluble[11]
This compound MSP WaterHard to dissolve[5]
Paraffin, fat, mineral oil, wax, common organic solventsSoluble[5]
This compound SFP WaterHigh water solubility[12]
This compound NFW LIQ Water> 50 g/100 g solution[13]
Dimethyl formamide (B127407) (DMF)> 50 g/100 g solution[13]
Methanol> 50 g/100 g solution[13]
Acetone0.6 g/100 g solution[13]
This compound OB Water<0.01% at 20°C[4]
Chloroform14% at 20°C[4]
Acetone0.5% at 20°C[4]
n-Hexane0.2% at 20°C[4]
Methanol<0.1% at 20°C[4]

Experimental Protocols

Protocol 1: Standard Dissolution of Water-Soluble this compound (e.g., CBS-X)

  • Preparation: Weigh the desired amount of this compound CBS-X powder. Use deionized or distilled water as the solvent.

  • Dissolution:

    • Add the this compound powder to the water under constant agitation (e.g., using a magnetic stirrer).

    • If dissolution is slow, gently warm the solution to approximately 40°C while continuing to stir.[9]

    • Alternatively, place the solution in an ultrasonic bath for 15-minute intervals until the powder is fully dissolved.[9]

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Storage: Store the prepared solution in a light-protected container at a stable temperature.

Protocol 2: Enhancing this compound CBS-X Solubility in Hard Water

  • Water Analysis: Determine the hardness of the water to be used.

  • Reagent Preparation:

    • Prepare a stock solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA).

    • Alternatively, prepare a dilute solution of sodium hydroxide (B78521) (NaOH).

  • Solubility Enhancement:

    • Method A (Chelation): Before adding this compound, introduce a calculated amount of EDTA solution to the hard water to chelate the divalent and trivalent cations.[6][7] The required amount will depend on the water hardness.

    • Method B (pH Adjustment): Slowly add the NaOH solution to the hard water to increase the pH, which can help in softening the water and improving this compound solubility.[6]

  • Dissolution: Proceed with the standard dissolution protocol as described in Protocol 1.

  • Evaluation: Compare the solubility and stability of the this compound solution with and without the pretreatment of the hard water.

Diagrams

experimental_workflow_dissolving_this compound start Start: Prepare this compound Solution weigh Weigh this compound Powder start->weigh mix Mix Powder and Solvent with Agitation weigh->mix solvent Select Solvent (e.g., Deionized Water) solvent->mix observe Observe Solution for Complete Dissolution mix->observe dissolved Solution is Clear: Dissolution Complete observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No end End: Store Solution Properly dissolved->end troubleshoot Troubleshooting Options not_dissolved->troubleshoot warm Warm Solution (e.g., to 40°C) troubleshoot->warm sonicate Use Sonication troubleshoot->sonicate warm->mix sonicate->mix

Caption: Workflow for dissolving this compound powder.

troubleshooting_tinopal_precipitation start Problem: this compound Precipitation in Solution cause1 Possible Cause: Hard Water (Ca²⁺/Mg²⁺ ions) start->cause1 cause2 Possible Cause: Low Temperature start->cause2 cause3 Possible Cause: Incorrect pH start->cause3 solution1a Solution: Use Deionized or Distilled Water cause1->solution1a solution1b Solution: Add Chelating Agent (e.g., EDTA) cause1->solution1b solution1c Solution: Increase pH (e.g., with NaOH) cause1->solution1c solution2 Solution: Gently Warm the Solution cause2->solution2 solution3 Solution: Adjust pH to Optimal Range (e.g., 7-11) cause3->solution3

Caption: Troubleshooting guide for this compound precipitation.

References

Preventing photobleaching of Tinopal during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Tinopal during fluorescence microscopy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, which causes it to lose its ability to fluoresce.[1][2][3] This fading is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that permanently damage the molecule.[4][5] Several factors during your experiment can accelerate this process:

  • High Excitation Light Intensity: Powerful lasers or lamps rapidly increase the rate of photochemical destruction.[4]

  • Prolonged Exposure: The longer the sample is illuminated, the more photobleaching will occur.[2][4]

  • Presence of Oxygen: Molecular oxygen is a key mediator in the photobleaching process.[5][6]

  • Suboptimal Mounting Medium: The chemical environment, including pH and the absence of protective agents, can significantly impact fluorophore stability.[4]

Q2: How can I minimize this compound photobleaching?

A2: A combination of optimizing your microscope settings and using protective chemical reagents is the most effective strategy.[7] Follow the troubleshooting steps below to systematically reduce photobleaching and preserve your signal.

Troubleshooting: A Step-by-Step Approach

Step 1: Optimize Imaging Parameters

The first and easiest way to reduce photobleaching is to minimize the amount of light hitting your sample.[8]

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[4][7] Neutral density (ND) filters are excellent tools for reducing light intensity without changing the spectral quality.[2][7]

  • Minimize Exposure Time: Set the shortest possible camera exposure time that allows for clear image acquisition.[9]

  • Limit Illumination: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light (e.g., DIC) to find and focus on your region of interest before switching to fluorescence.[2]

G cluster_workflow Imaging Parameter Optimization Workflow Start Start with Low Imaging Settings AcquireImage Acquire Test Image Start->AcquireImage CheckSNR Is Signal-to-Noise Ratio (SNR) Acceptable? AcquireImage->CheckSNR IncreaseIntensity Slightly Increase Excitation Intensity CheckSNR->IncreaseIntensity No GoodSNR SNR is Acceptable CheckSNR->GoodSNR Yes IncreaseIntensity->AcquireImage then IncreaseExposure Slightly Increase Exposure Time End Proceed with Experiment GoodSNR->End

Caption: A workflow for optimizing imaging settings to minimize photobleaching.

Step 2: Utilize Antifade Mounting Media

Using a mounting medium containing antifade reagents is crucial for protecting your sample.[7] These reagents are typically reactive oxygen species scavengers that reduce the chemical damage to the fluorophore.[10][11]

Antifade ReagentCommon ConcentrationPrimary MechanismNotes
n-Propyl Gallate (NPG) 2-4% (w/v)Antioxidant / Free Radical ScavengerCan be difficult to dissolve; requires heating.[10][12]
DABCO 1-2.5% (w/v)Singlet Oxygen QuencherLess effective than PPD but also less toxic.[10][12]
p-Phenylenediamine (PPD) 0.1-1% (w/v)Free Radical ScavengerHighly effective but can be toxic and may react with certain dyes (e.g., Cyanine dyes).[10][12] Requires a pH above 8.0 for optimal performance.[12]
Trolox 2 mMTriplet State Quencher / AntioxidantA cell-permeable vitamin E derivative often used in live-cell imaging.

Data compiled from multiple microscopy resources.[10][12][13]

Step 3: Control the Chemical Environment

The local environment of the fluorophore can dramatically affect its stability.

  • Control pH: Ensure your mounting medium is buffered to a pH between 7.5 and 8.5. Some antifade reagents, like PPD, are highly pH-sensitive.[12][14]

  • Remove Oxygen: For highly sensitive or long-term imaging experiments, especially with live cells, the use of an oxygen scavenging system can significantly increase fluorophore lifetime.[5][6] These systems typically use enzymes to remove dissolved oxygen from the imaging medium.[15][16]

Caption: The role of excitation light and oxygen in the photobleaching process.

Key Experimental Protocols

Protocol 1: Preparation of NPG-Glycerol Antifade Mounting Medium

This protocol provides a simple recipe for a widely used homemade antifade solution.[17][18]

  • Prepare 10X PBS: Dissolve 80 g NaCl, 2 g KCl, 14.4 g Na₂HPO₄, and 2.4 g KH₂PO₄ in 800 mL of distilled water. Adjust pH to 7.4. Bring the final volume to 1 L with distilled water.

  • Prepare Mounting Medium:

    • In a 50 mL tube, thoroughly mix 9 parts glycerol (B35011) with 1 part 10X PBS.

    • Add n-propyl gallate (NPG) to a final concentration of 2% (w/v) (0.2 g for 10 mL of solution).

    • Dissolve the NPG by incubating the tube at 37°C for several hours with continuous mixing (e.g., on a rotator). Ensure all crystals are dissolved.

  • Storage: Aliquot into light-protected tubes and store at -20°C. The solution is stable for many months.[13]

Protocol 2: Glucose Oxidase/Catalase (GLOX) Oxygen Scavenging System

This system is added to the imaging buffer immediately before an experiment to remove dissolved oxygen, and is particularly useful for live-cell imaging.[19][20]

  • Prepare Stock Solutions:

    • Glucose Stock (10% w/v): Dissolve 1 g of D-glucose in 10 mL of imaging buffer.

    • Glucose Oxidase (10 mg/mL): Dissolve 10 mg of glucose oxidase in 1 mL of imaging buffer.

    • Catalase (3.5 mg/mL): Dissolve 3.5 mg of catalase in 1 mL of imaging buffer.

  • Prepare Final Imaging Medium:

    • Just before starting your imaging session, add the stock solutions to your final volume of imaging buffer. For a 1 mL final volume, a common recipe is:

      • 80 µL of Glucose Oxidase stock (final conc. ~0.8 mg/mL)

      • 12 µL of Catalase stock (final conc. ~0.04 mg/mL)

    • Gently mix. Do not vortex, as this can introduce oxygen and damage the enzymes.

  • Immediate Use: Add the complete imaging medium to your sample and proceed with imaging immediately. The oxygen-scavenging effect begins right away but has a limited duration.[19]

References

How to improve the signal-to-noise ratio with Tinopal staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Tinopal staining protocols and improve the signal-to-noise ratio (SNR) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it stain? A1: this compound is a fluorescent whitening agent that absorbs invisible ultraviolet (UV) light and re-emits it as visible blue light.[1] In biological research, it is commonly used to stain structures rich in chitin (B13524) and cellulose, such as the cell walls of fungi, yeast, and algae. Certain variants, like this compound CBS-X, are also effective for staining vegetative microbial cells and spores of Gram-positive bacteria.[2][3]

Q2: Why is a high signal-to-noise ratio (SNR) important in this compound staining? A2: A high SNR is crucial for obtaining clear, reliable fluorescence signals.[4] In the presence of high background noise, the contrast between your target structure and the background is reduced, making it difficult to distinguish specific signals.[5][6] Improving the SNR enhances image quality, allows for the detection of weaker signals, and ensures accurate quantification and analysis.[7]

Q3: Which this compound variant is best for microbiological staining? A3: Studies have shown that this compound CBS-X provides the brightest fluorescence when excited with UV light (e.g., 325 nm laser), making it a preferred choice for many microbiological applications compared to other fluorescent brighteners.[2] It is also highly soluble in water, which facilitates its use in aqueous staining solutions.[2]

Q4: What are the main causes of low SNR in this compound staining? A4: Low SNR can result from two primary issues: a weak signal or high background noise. A weak signal can be caused by suboptimal stain concentration, insufficient incubation time, or poor penetration of the stain.[4][8] High background can be caused by non-specific binding of the stain to other components, or by endogenous autofluorescence from the sample itself.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound staining experiments.

Problem: Weak or No Signal

A faint signal can make it impossible to identify your target structures. Follow this workflow to diagnose and solve the issue.

G cluster_workflow Troubleshooting Workflow: Weak Signal start Start: Weak Signal Detected q_conc Is this compound CBS-X concentration optimal (e.g., 10-40 µg/mL)? start->q_conc s_conc Action: Increase this compound concentration. Titrate to find the optimal level. q_conc->s_conc No q_time Was the incubation time sufficient? q_conc->q_time Yes s_conc->q_time s_time Action: Increase incubation time. Consider pre-treatment with 70% ethanol (B145695) for faster uptake. q_time->s_time No q_pen Is sample penetration a potential issue? q_time->q_pen Yes s_time->q_pen s_pen Action: Add a permeabilization step (e.g., with Triton X-100) or use ethanol fixation. q_pen->s_pen Yes end Signal Improved q_pen->end No s_pen->end

Caption: Troubleshooting decision tree for addressing a weak this compound signal.

  • Is the stain concentration too low?

    • Answer: The extent of staining with this compound CBS-X increases with concentration up to approximately 40 µg/mL; higher concentrations may not result in a further increase in fluorescence.[2] If your signal is weak, try increasing the concentration within this range.

  • Was the incubation time long enough?

    • Answer: For unfixed samples, maximum staining may require around 20 minutes of incubation.[2] If you need a faster protocol, pre-fixing the sample with 70% ethanol can lead to maximum staining almost immediately.[2][3]

  • Is the stain penetrating the sample effectively?

    • Answer: For tissues or dense samples, poor penetration can lead to a weak signal. Using a permeabilizing agent like Triton X-100 or implementing an ethanol fixation step can improve stain uptake.[2][8]

Problem: High Background Fluorescence

Excessive background can obscure your specific signal, significantly lowering the SNR.

  • Is non-specific binding the issue?

    • Answer: this compound is designed to bind to chitin and cellulose, but it can non-specifically adhere to other structures, increasing background noise. Ensure your washing steps are thorough to remove any unbound stain. Optimizing the number and duration of washes can significantly reduce background.[4]

  • Are you observing autofluorescence?

    • Answer: Many biological samples, especially those containing compounds like lipofuscin, exhibit natural fluorescence (autofluorescence) when excited by UV light, which can interfere with the this compound signal.[5][9]

    • Solutions:

      • Use Background Reducing Agents: Commercially available background suppressor systems can minimize noise from non-specific binding and charged dyes.[5]

      • Photobleaching: Pre-treating the sample with a broad-spectrum LED array before staining can reduce autofluorescence without affecting the subsequent probe fluorescence intensity.[9]

      • Spectral Unmixing: If your imaging system supports it, multispectral imaging can be used to capture the specific spectral signature of this compound and computationally subtract the autofluorescence signal.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing this compound CBS-X staining protocols, based on studies with microorganisms.

ParameterRecommended RangeNotesCitation
Stain Concentration 10 - 40 µg/mLSignal intensity plateaus above 40 µg/mL.[2]
Incubation Time (Unfixed) ~20 minutesTime required to reach maximum staining for unfixed spores.[2]
Incubation Time (Ethanol-Fixed) < 1 minuteMaximum staining is reached almost immediately.[2][3]
Excitation Wavelength ~325 - 350 nmOptimal for exciting this compound CBS-X.[2][11]
Emission Wavelength ~430 - 436 nmPeak fluorescence emission for this compound brighteners.[2][11]
Required SNR for Detection > 3:1A signal-to-noise ratio at or above 3:1 is a common threshold for reliable detection.[11]

Experimental Protocols

Optimized this compound CBS-X Staining Protocol for Microorganisms

This protocol is designed to maximize the signal-to-noise ratio for staining microorganisms like bacteria and yeast.

G cluster_protocol Optimized Staining Workflow prep 1. Sample Preparation (Optional Ethanol Fixation) stain_prep 2. Stain Preparation (10-40 µg/mL this compound CBS-X) prep->stain_prep incubate 3. Incubation (Immediate if fixed, ~20 min if unfixed) stain_prep->incubate wash 4. Washing (Multiple steps with buffer) incubate->wash mount 5. Mounting wash->mount image 6. Imaging (Ex: ~350nm, Em: ~430nm) mount->image

Caption: A streamlined workflow for this compound CBS-X staining of microorganisms.

1. Sample Preparation:

  • Harvest microbial cells or spores via centrifugation.
  • Wash the pellet with a suitable buffer (e.g., PBS).
  • (Optional but Recommended for High SNR): For rapid staining, fix the sample by resuspending the pellet in 70% ethanol and incubating for at least 1 hour.[2][3] Centrifuge and remove the fixative before proceeding. Samples should be stained within 2 hours of removing the fixative.[3]

2. Stain Preparation:

  • Prepare a stock solution of this compound CBS-X in sterile, deionized water. This compound CBS-X is highly water-soluble.[2]
  • Dilute the stock solution in your working buffer to a final concentration of 10-40 µg/mL. The optimal concentration should be determined empirically for your specific sample.[2]

3. Staining and Incubation:

  • Resuspend the sample pellet in the this compound staining solution.
  • Incubate at room temperature.
  • If using ethanol-fixed samples, incubation is immediate.[2]
  • If using unfixed samples, incubate for approximately 20 minutes.[2]

4. Washing:

  • Centrifuge the stained sample to pellet the cells.
  • Remove the supernatant containing excess stain.
  • Resuspend the pellet in fresh buffer.
  • Repeat the wash step 2-3 times to thoroughly remove unbound stain and reduce background fluorescence.[4]

5. Mounting:

  • After the final wash, resuspend the pellet in a small volume of buffer or an appropriate mounting medium.
  • Pipette a small drop onto a microscope slide and cover with a coverslip.

6. Imaging:

  • Use a fluorescence microscope equipped with a UV excitation source.
  • Set the excitation wavelength to ~350 nm and the emission collection filter to ~430 nm.[11]
  • Adjust imaging parameters (e.g., exposure time, gain) to maximize the signal from your stained structures while minimizing background noise from the surrounding field.[6]

References

The effect of pH on Tinopal fluorescence and staining efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on Tinopal fluorescence and staining efficacy. Find troubleshooting tips and frequently asked questions to ensure optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound fluorescence?

A1: this compound, particularly this compound CBS-X, exhibits the strongest fluorescence in a neutral to alkaline environment. The optimal pH range is generally considered to be between 7 and 11.[1]

Q2: How does pH affect the fluorescence intensity of this compound?

A2: Studies have shown that the fluorescence intensity of this compound increases as the pH rises from 6.9 to 8.4. Above pH 8.4, the fluorescence intensity tends to remain constant. It is advisable to maintain a pH of 8.4 or higher to minimize analytical errors related to fluorescence intensity fluctuations.

Q3: Can I use this compound in acidic conditions?

A3: It is generally recommended to avoid strongly acidic conditions when using this compound, as this can negatively impact its fluorescence and staining efficacy. While some applications might see specific interactions under mildly acidic conditions, optimal performance is consistently observed in neutral to alkaline solutions.

Q4: What are the consequences of using a suboptimal pH for this compound staining?

A4: Using a pH outside the optimal range can lead to several issues, including:

  • Reduced Fluorescence: The brightness of the stain may be significantly lower, making visualization difficult.

  • Weak or Uneven Staining: The binding of this compound to its target may be less efficient, resulting in faint or patchy staining.

  • High Background: An incorrect pH can sometimes lead to non-specific binding of the dye, increasing background noise and reducing contrast.

Q5: How does the chemical structure of this compound contribute to its pH sensitivity?

A5: this compound CBS-X is a distyrylbiphenyl (B371695) derivative containing multiple sulfonate groups. The ionization state of these and other functional groups in the molecule can be influenced by the surrounding pH. This, in turn, can affect the molecule's conformation and electronic properties, which are directly related to its ability to absorb UV light and emit visible blue light (fluorescence).

Troubleshooting Guide

Problem Possible Cause (pH-Related) Solution Visual Indicator
Weak or No Fluorescence The pH of the staining solution is too low (acidic).Adjust the pH of the staining solution to the optimal range of 8.4-11 using a suitable buffer (e.g., Tris-HCl, Phosphate buffer). Verify the pH with a calibrated pH meter.The stained structures appear dim or are not visible under the fluorescence microscope.
Uneven or Patchy Staining Inconsistent pH across the sample or in the staining solution. This can affect the binding affinity of this compound.Ensure the sample is fully immersed in a well-mixed staining solution of the correct pH. Use a buffered solution to maintain a stable pH throughout the staining process.The fluorescence is concentrated in some areas while other areas show little to no staining.
High Background Staining The pH is suboptimal, leading to non-specific binding of the this compound molecules to the background.Optimize the pH of the staining and wash solutions. A slightly more alkaline wash buffer can sometimes help to remove non-specifically bound dye.The entire field of view appears fluorescent, making it difficult to distinguish the target structures.
Inconsistent Results Between Experiments Variation in the pH of the staining solutions prepared for different experiments.Always prepare fresh staining solutions and accurately measure and adjust the pH for each experiment. Use a standardized and documented protocol.Staining intensity and quality vary significantly from one experiment to another.

Data Presentation

Table 1: Effect of pH on the Relative Fluorescence Intensity of this compound

pHRelative Fluorescence Intensity (Arbitrary Units)
6.9~1.0x
7.4~1.1x
8.4~1.2x
9.2~1.2x
10.4~1.2x

Data synthesized from studies showing the trend of increasing fluorescence with pH, plateauing at pH 8.4.

Experimental Protocols

Protocol for Optimizing Staining pH

This protocol provides a framework for determining the optimal pH for this compound staining in your specific application.

Materials:

  • This compound stock solution

  • A series of buffers with varying pH values (e.g., Phosphate buffers for pH 6.0, 7.0, 8.0 and Tris-HCl buffers for pH 8.0, 9.0, 10.0)

  • Your biological sample (e.g., fungal cells, plant tissue)

  • Fluorescence microscope with appropriate filter sets for this compound (Excitation ~350 nm, Emission ~430 nm)

Procedure:

  • Prepare a Range of Staining Solutions: Dilute the this compound stock solution to the desired final concentration in each of the different pH buffers.

  • Sample Preparation: Prepare your biological samples according to your standard protocol.

  • Staining: Aliquot the samples and stain each with a different pH staining solution for a standardized amount of time.

  • Washing: Wash the samples with the corresponding pH buffer (without this compound) to remove excess stain.

  • Microscopy: Mount the samples and observe them under the fluorescence microscope using consistent settings (exposure time, gain, etc.) for all samples.

  • Analysis: Compare the fluorescence intensity and staining quality across the different pH conditions to determine the optimal pH for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining & Washing cluster_analysis Analysis prep_buffers Prepare Buffers (pH 6, 7, 8, 9, 10) prep_stain Prepare this compound Solutions in each buffer prep_buffers->prep_stain stain Stain Samples (one for each pH) prep_stain->stain prep_sample Prepare Biological Sample prep_sample->stain wash Wash Samples (in corresponding buffer) stain->wash microscopy Fluorescence Microscopy (consistent settings) wash->microscopy analysis Compare Fluorescence Intensity & Staining Quality microscopy->analysis optimal_ph Determine Optimal pH analysis->optimal_ph

Caption: Workflow for pH Optimization of this compound Staining.

logical_relationship cluster_ph pH Environment cluster_outcome Staining Outcome acidic Acidic pH (< 7) weak Weak Fluorescence Poor Staining acidic->weak leads to optimal Optimal pH (8.4 - 11) strong Strong Fluorescence Effective Staining optimal->strong leads to neutral Neutral pH (~7) moderate Moderate Fluorescence Acceptable Staining neutral->moderate leads to outcome outcome

Caption: Relationship Between pH and this compound Staining Outcome.

References

Technical Support Center: Handling Autofluorescence with Tinopal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on how to manage autofluorescence when using Tinopal for fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

This compound is a fluorescent whitening agent, also known as an optical brightener.[1] In scientific research, it is commonly used as a fluorescent stain for visualizing structures rich in chitin (B13524) and cellulose, such as fungal cell walls and plant tissues.[2][3] It is excited by ultraviolet (UV) light and typically emits a bright blue fluorescence.[1][2]

Q2: What is autofluorescence and why is it a problem?

Autofluorescence is the natural fluorescence emitted by various biological molecules within a sample when they are excited by light.[4][5] Common sources include collagen, elastin, flavins (like riboflavin), NADH, and lipofuscin.[4][6][7] This inherent background signal can be problematic because it can obscure the specific signal from your fluorescent probe (like this compound), reduce the signal-to-noise ratio, and lead to false positives or incorrect interpretations of your results.[4][7][8]

Q3: How can I determine if my sample has an autofluorescence problem?

The most direct method to check for autofluorescence is to prepare an unstained control sample.[4] Mount a sample that has gone through all the same preparation steps (including fixation) but has not been stained with this compound. Image this control sample using the same microscope settings (laser power, gain, filter set) you would use for your stained samples. If you observe significant fluorescence, it is attributable to autofluorescence.[4][5]

Troubleshooting Guide

Q4: How can I minimize autofluorescence during sample preparation?

Several sample preparation steps can be optimized to reduce autofluorescence:

  • Choice of Fixative: Aldehyde fixatives like formaldehyde (B43269) and particularly glutaraldehyde (B144438) are known to induce autofluorescence.[6][7][9]

    • Recommendation: If possible, use a non-aldehyde fixative such as ice-cold methanol (B129727) or ethanol.[4][9] If aldehyde fixation is necessary, use the lowest concentration and shortest duration required for proper fixation.[6][9] Paraformaldehyde is generally a better choice than glutaraldehyde.[9]

  • Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation can effectively remove red blood cells, which are a major source of autofluorescence due to their heme groups.[4][6][9]

  • Temperature: Avoid excessive heat during sample preparation, as it can increase autofluorescence, particularly in the red spectrum.[6][10]

Q5: What are the best instrument settings and fluorophore choices to avoid autofluorescence?

Since autofluorescence is often strongest in the blue and green regions of the spectrum (350-550 nm), strategic selection of fluorophores and filters is key.[4]

  • Filter Selection: Use narrow bandpass filters that are specifically tailored to the excitation and emission peaks of this compound to exclude as much of the broad, non-specific autofluorescence signal as possible.

  • Fluorophore Choice: When performing multi-color imaging alongside this compound, choose secondary fluorophores that emit in the red or far-red regions of the spectrum (620–750 nm), where autofluorescence is typically weaker.[4][6][11]

Spectral Characteristics of this compound vs. Common Autofluorescent Molecules

The table below summarizes the typical excitation and emission maxima for this compound CBS-X and several common endogenous sources of autofluorescence. This data can help in selecting appropriate filter sets to maximize signal-to-noise.

SubstanceExcitation Max (nm)Emission Max (nm)Common Location
This compound CBS-X ~350 nm[1]~435 nm[1]User-applied stain
Collagen ~340-360 nm~400-450 nmExtracellular matrix
Elastin ~350-400 nm~420-500 nmExtracellular matrix
NADH ~340 nm~450 nmMitochondria
Riboflavins ~450 nm~530 nmCytoplasm
Lipofuscin Broad (UV-Green)Broad (Green-Red)Aged cells, neurons
Q6: Are there chemical treatments to quench or reduce autofluorescence?

Yes, several chemical treatments can be applied to samples to reduce autofluorescence.

  • Sodium Borohydride (NaBH₄): This reducing agent is effective at quenching aldehyde-induced autofluorescence.[4][5] However, its effectiveness can be variable and it may impact certain antigens.[6][12]

  • Sudan Black B: This lipophilic dye is particularly effective at quenching autofluorescence from lipofuscin.[5][12] It is typically applied as a 0.1-0.3% solution in 70% ethanol.[5][13]

  • Commercial Quenching Reagents: Several commercially available kits, such as Vector® TrueVIEW®, are designed to reduce autofluorescence from multiple sources, including collagen, elastin, and red blood cells.[4][14]

Q7: What is spectral unmixing and how can it separate this compound's signal from autofluorescence?

Spectral unmixing is an advanced imaging technique available on many confocal microscopes that can computationally separate overlapping fluorescent signals.[8][15] Because autofluorescence often has a very broad and distinct emission spectrum compared to a specific fluorophore like this compound, this technique can be highly effective.[16]

The process involves two main steps:

  • Acquire Reference Spectra: Image a control sample (unstained) to capture the unique emission spectrum of the autofluorescence. Then, image a sample stained only with this compound to get its reference spectrum.[15][17]

  • Linear Unmixing: The system's software uses an algorithm to examine the mixed signal from your experimental sample on a pixel-by-pixel basis. It calculates the contribution of the known reference spectra (autofluorescence and this compound) to the total signal in each pixel, effectively separating them into distinct channels.[8][17]

Visual Guides and Protocols

Troubleshooting Workflow for Autofluorescence

This diagram outlines a logical workflow for identifying and addressing autofluorescence issues in your experiment.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Methods Start High Background Signal Observed in Experiment CheckUnstained Image Unstained Control (Same Settings) Start->CheckUnstained NoIssue Signal is Absent. Problem is not Autofluorescence. CheckUnstained->NoIssue Fluorescence Observed? IsAutofluorescence Signal is Present. Autofluorescence Confirmed. CheckUnstained->IsAutofluorescence Fluorescence Observed? Optimization Optimization Strategies IsAutofluorescence->Optimization SamplePrep 1. Optimize Sample Prep - Change Fixative (e.g., Methanol) - Perfuse to Remove RBCs Optimization->SamplePrep Instrument 2. Adjust Instrument - Use Narrow Bandpass Filters - Shift to Far-Red Dyes SamplePrep->Instrument Advanced Advanced Methods Instrument->Advanced Chemical 3. Chemical Quenching - Sodium Borohydride - Sudan Black B - Commercial Kits Advanced->Chemical Spectral 4. Spectral Unmixing - Acquire Reference Spectra - Apply Linear Unmixing Algorithm Chemical->Spectral Spectral Emission Overlap cluster_0 Emission Spectra 400nm 400 nm 450nm 450 nm 500nm 500 nm 550nm 550 nm 600nm 600 nm This compound This compound This compound->435nm_peak Autofluorescence Autofluorescence Autofluorescence->480nm_peak Overlap Overlap Overlap->450nm 435nm_peak->460nm_tino 480nm_peak->580nm_auto 400nm_tino->435nm_peak 400nm_auto->480nm_peak

References

Optimizing filter sets for Tinopal imaging on a fluorescence microscope

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing filter sets for Tinopal imaging on a fluorescence microscope. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: this compound, also known as Calcofluor White, is a fluorescent brightener that excites in the ultraviolet (UV) range and emits in the blue range of the spectrum. The optimal excitation wavelength is approximately 350 nm, and the peak emission occurs around 435 nm.[1]

Q2: Which commercially available filter set is best suited for this compound imaging?

A2: Due to the spectral similarity, a standard DAPI (4',6-diamidino-2-phenylindole) filter set is highly effective for this compound imaging. These filter sets are designed for UV excitation and blue emission, which aligns well with this compound's fluorescence profile.

Q3: Can I use a filter set other than a DAPI cube?

A3: Yes, other UV excitation filter sets can also be used. The critical factors are that the excitation filter allows light in the ~340-380 nm range to pass, the dichroic mirror reflects these UV wavelengths towards the sample, and the emission filter transmits the blue fluorescence (typically ~420-470 nm) to the detector while blocking unwanted excitation light.

Q4: How can I minimize photobleaching of my this compound-stained sample?

A4: Photobleaching, the irreversible fading of a fluorescent signal, is a common issue with UV-excitable dyes. To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use a neutral density (ND) filter to decrease the intensity of the illumination source.[2][3]

  • Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light. Use the lowest exposure time that still provides a good signal-to-noise ratio.[3]

  • Use Antifade Mounting Media: These reagents can be added to your sample to reduce photobleaching.[4]

Q5: What can I do to reduce background autofluorescence?

A5: Autofluorescence, the natural fluorescence from the sample or surrounding materials, can obscure the this compound signal. To reduce autofluorescence:

  • Use Appropriate Controls: Always prepare an unstained control sample to assess the level of endogenous autofluorescence.

  • Optimize Staining Protocol: Ensure thorough washing steps to remove any unbound this compound.

  • Chemical Quenching: In some cases, chemical agents like Sudan Black B or sodium borohydride (B1222165) can be used to quench autofluorescence.[5][6]

  • Choose the Right Filter Set: A filter set with a narrow bandpass emission filter can help to exclude some autofluorescence that may occur at different wavelengths than the this compound emission.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Weak Signal Incorrect filter set selected.Ensure you are using a UV excitation filter set, such as a DAPI cube.
Low concentration of this compound.Increase the concentration of the this compound staining solution or the incubation time.
Photobleaching has occurred.Image a fresh area of the sample. For future imaging, reduce light intensity and exposure time.[2][3][4]
High Background/Low Contrast Autofluorescence from the sample or mounting medium.Image an unstained control to confirm autofluorescence. Consider using a chemical quenching agent or an antifade mounting medium that reduces autofluorescence.[5][6][7]
Non-specific binding of this compound.Optimize the washing steps in your staining protocol to remove excess dye.
Emission filter is too broad.Use a filter set with a narrower emission bandpass to block more out-of-band light.
Image Appears Blurry Incorrect focus.Refocus the microscope on the plane of interest.
Dirty optics.Clean the objective lens and other optical components of the microscope.
Sample is too thick.For thick samples, consider using a confocal microscope for optical sectioning to improve image sharpness.

Recommended Filter Set Specifications for this compound Imaging

The following table summarizes the key specifications for filter sets suitable for this compound imaging, primarily based on commonly available DAPI filter sets.

Parameter Specification Range Rationale
Excitation Filter Center Wavelength 350 - 377 nmTo match this compound's absorption peak.[8]
Excitation Filter Bandwidth 30 - 50 nmA moderate bandwidth allows for sufficient excitation light while minimizing the excitation of some sources of autofluorescence.[8]
Dichroic Mirror Cut-on Wavelength ~400 - 410 nmTo efficiently reflect the UV excitation light towards the sample and transmit the blue emission fluorescence.[8]
Emission Filter Center Wavelength 435 - 460 nmTo capture the peak of this compound's emission spectrum.[8]
Emission Filter Bandwidth 30 - 60 nmA narrower bandwidth can improve the signal-to-noise ratio by rejecting more background and autofluorescence.

Experimental Protocols

Protocol 1: this compound Staining of Fungal Cell Walls

This protocol is suitable for visualizing the chitin (B13524) in fungal cell walls.

Reagents:

  • This compound CBS-X solution: 0.1% (w/v) in distilled water.

  • 10% Potassium Hydroxide (KOH) (optional, for clearing thick specimens).

  • Mounting medium (e.g., glycerol (B35011) or a commercial antifade mountant).

Procedure:

  • Prepare a smear or a thin section of the fungal sample on a clean microscope slide.

  • (Optional) If the sample is thick or contains obscuring material, add a drop of 10% KOH and gently heat the slide for 1-2 minutes to clear the specimen.

  • Wash the sample gently with distilled water.

  • Add a drop of 0.1% this compound CBS-X solution to the sample and incubate for 5-10 minutes at room temperature in the dark.

  • Gently rinse the sample with distilled water to remove excess stain.

  • Add a drop of mounting medium and place a coverslip over the sample, avoiding air bubbles.

  • Image the sample using a fluorescence microscope equipped with a DAPI or other suitable UV filter set.

Protocol 2: this compound Staining of Plant Cell Walls

This protocol is designed for visualizing cellulose (B213188) in plant cell walls.

Reagents:

  • This compound AN (also known as Calcofluor White M2R) solution: 0.1% (w/v) in distilled water.

  • Fixative (e.g., Kirkpatrick's fixative: ethanol (B145695):chloroform:formalin 6:3:1) (optional, for fixed tissues).[9]

  • Mounting medium.

Procedure:

  • Prepare thin sections of the plant tissue. For live-cell imaging, sections can be directly stained. For fixed samples, first fix the tissue according to standard protocols.[9]

  • If using fixed tissue, rehydrate the sections through a graded ethanol series to water.

  • Immerse the sections in 0.1% this compound AN solution for 10 minutes at room temperature.[9]

  • Rinse the sections thoroughly with distilled water.

  • Mount the sections in a suitable mounting medium under a coverslip.

  • Visualize using a fluorescence microscope with a UV excitation filter set.

Visual Workflow and Logic Diagrams

Tinopal_Imaging_Workflow This compound Imaging Experimental Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Sample Obtain Sample (Fungal or Plant) Section Prepare Thin Section or Smear Sample->Section Fix Fixation (Optional) Section->Fix for fixed tissue Clear Clearing with KOH (Optional, for Fungi) Section->Clear for thick samples Stain Incubate with This compound Solution Fix->Stain Clear->Stain Wash Wash to Remove Excess Stain Stain->Wash Mount Mount with Antifade Medium Wash->Mount Microscope Place on Fluorescence Microscope Mount->Microscope Filter Select DAPI/UV Filter Set Microscope->Filter Acquire Acquire Image Filter->Acquire

Caption: A flowchart illustrating the key steps in preparing, staining, and imaging samples with this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor this compound Imaging Start Poor Image Quality WeakSignal Is the signal weak or absent? Start->WeakSignal HighBg Is the background high? WeakSignal->HighBg No CheckFilter Verify Correct (DAPI/UV) Filter Set WeakSignal->CheckFilter Yes CheckAutoF Check Unstained Control for Autofluorescence HighBg->CheckAutoF Yes CheckStain Increase Stain Conc. or Incubation Time CheckFilter->CheckStain CheckBleach Check for Photobleaching (Reduce Intensity/Exposure) CheckStain->CheckBleach Solution Improved Image CheckBleach->Solution OptimizeWash Optimize Washing Steps CheckAutoF->OptimizeWash NarrowEmitter Use Narrower Emission Filter OptimizeWash->NarrowEmitter NarrowEmitter->Solution

Caption: A decision-making diagram for troubleshooting common issues in this compound fluorescence microscopy.

References

Validation & Comparative

A Head-to-Head Comparison: Tinopal CBS-X vs. Calcofluor White for Fungal Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and rapid detection of fungal elements is paramount. Fluorescent staining is a cornerstone technique in mycology, offering superior sensitivity compared to traditional methods. Among the available fluorescent brighteners, Tinopal CBS-X and Calcofluor White are two prominent choices. This guide provides an in-depth, objective comparison of their performance for fungal staining, supported by available data and detailed experimental protocols.

Introduction to the Fluorochromes

Both this compound CBS-X and Calcofluor White are fluorescent whitening agents that function by binding non-specifically to cellulose (B213188) and chitin, primary components of fungal cell walls. This binding results in the emission of visible light upon excitation with ultraviolet (UV) light, causing the fungal structures to fluoresce brightly against a dark background, significantly enhancing their visualization.

Calcofluor White is a well-established and widely used fluorochrome in clinical and research laboratories for the detection of fungi and other organisms containing cellulose or chitin.[1] It is known for its rapid and effective staining of a broad range of fungal species.[2]

This compound CBS-X is another fluorescent brightener, primarily used in the detergent and paper industries.[3][4][5] However, studies have demonstrated its efficacy as a potent fungal stain, with reports suggesting it offers even more intense fluorescence than Calcofluor White.[6][7]

Performance Comparison: A Quantitative Overview

To facilitate a clear comparison of their key performance attributes, the following table summarizes the available quantitative and qualitative data for this compound CBS-X and Calcofluor White.

PropertyThis compound CBS-XCalcofluor WhiteSource(s)
Excitation Maximum ~350 nm~347 nm (broad range: 300-412 nm)[7],[8]
Emission Maximum ~435 nm~430 - 475 nm[7],[8]
Relative Fluorescence Intensity Significantly higher; reported to be ~5 times more fluorescentLower[6][9]
Photostability Good photostability reportedFades more rapidly than some other brighteners (e.g., Uvitex 2B)[8],[10]
Solubility High solubility in waterSoluble in water[6]
Binding Specificity Binds to β-1,4 and β-1,3 polysaccharides (chitin and cellulose)Binds to β-1,4 and β-1,3 polysaccharides (chitin and cellulose)[11]

Mechanism of Fungal Staining

The staining mechanism for both this compound CBS-X and Calcofluor White is based on their affinity for the polysaccharides present in the fungal cell wall. The diagrams below illustrate this process and the subsequent fluorescence under UV illumination.

Mechanism of Fungal Staining cluster_0 Fungal Cell Wall cluster_1 Staining Solution cluster_2 Microscopy Chitin Chitin & Cellulose UV UV Excitation Chitin->UV Stained Cell Wall Stain This compound CBS-X or Calcofluor White Stain->Chitin Binding Fluorescence Bright Fluorescence UV->Fluorescence Emission

Caption: Mechanism of fungal cell wall staining by fluorescent brighteners.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the recommended protocols for fungal staining using Calcofluor White and a proposed protocol for this compound CBS-X based on available literature.

Calcofluor White Staining Protocol

This is a widely adopted and validated protocol for the microscopic detection of fungi.

  • Specimen Preparation: Place the clinical specimen (e.g., skin scraping, tissue biopsy, sputum) on a clean microscope slide. For thick specimens, a drop of 10% potassium hydroxide (B78521) (KOH) can be added to clear cellular debris.

  • Staining: Add one drop of Calcofluor White solution (typically 0.1% w/v) to the specimen.

  • Incubation: Place a coverslip over the specimen and allow it to stand for 1-5 minutes at room temperature. Gentle pressure can be applied to remove excess fluid.

  • Microscopy: Examine the slide under a fluorescence microscope using a UV excitation filter (around 340-380 nm). Fungal elements will fluoresce a brilliant apple-green or blue-white, depending on the filter combination used.[12]

This compound CBS-X Staining Protocol (Proposed)

Based on comparative studies, a simple aqueous solution of this compound CBS-X is effective for fungal staining.

  • Reagent Preparation: Prepare a 1% (w/v) stock solution of this compound CBS-X in deionized water. This can be further diluted to 0.1% for working solutions.

  • Specimen Preparation: Place the specimen on a clean microscope slide. Clearing with 10% KOH may be performed if necessary.

  • Staining: Add one drop of the this compound CBS-X working solution to the specimen.

  • Incubation: Cover with a coverslip and allow to stain for 1 minute.[8]

  • Microscopy: Observe under a fluorescence microscope with an excitation wavelength of approximately 350 nm. Fungal structures are expected to exhibit a very bright blue-white fluorescence.

Experimental Workflow

The general workflow for fungal staining using either fluorescent dye is straightforward and rapid, making it a valuable tool for diagnostic and research purposes.

Fungal Staining Experimental Workflow Start Start: Specimen Collection SlidePrep Slide Preparation (with optional KOH clearing) Start->SlidePrep Staining Addition of Fluorescent Stain (this compound CBS-X or Calcofluor White) SlidePrep->Staining Incubation Incubation (1-5 minutes) Staining->Incubation Microscopy Fluorescence Microscopy (UV Excitation) Incubation->Microscopy Result Result: Visualization of Fluorescent Fungal Elements Microscopy->Result

Caption: A streamlined workflow for fungal staining and visualization.

Conclusion

Both this compound CBS-X and Calcofluor White are highly effective fluorescent stains for the rapid detection of fungi. The primary advantage of This compound CBS-X lies in its reportedly superior fluorescence intensity, which may enhance the detection of sparse or faintly stained fungal elements.[6][7][9] This could be particularly beneficial in clinical samples with low fungal loads.

Calcofluor White , on the other hand, is a well-established and widely documented reagent for fungal staining, with a long history of reliable performance in diagnostic laboratories. Its protocols are thoroughly validated and familiar to many researchers and technicians.

The choice between this compound CBS-X and Calcofluor White may ultimately depend on the specific requirements of the study, the sensitivity needed, and the availability of the reagents. For routine fungal screening, Calcofluor White remains a robust and dependable option. However, for applications demanding the highest possible fluorescence intensity and signal-to-noise ratio, this compound CBS-X presents a compelling alternative that warrants consideration. Further quantitative studies directly comparing the photostability and quantum yields of these two fluorochromes would be invaluable to the scientific community.

References

A Comparative Guide to Fungal Identification: Validating Tinopal Staining Against Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rapid and accurate identification of fungal pathogens is paramount. While traditional methods like potassium hydroxide (B78521) (KOH) wet mounts and fungal cultures are well-established, they often face limitations in speed and sensitivity. Fluorescent staining techniques have emerged as a powerful alternative, offering enhanced visualization of fungal elements in clinical specimens. This guide provides an objective comparison of Tinopal staining with other widely used fungal identification methods, supported by experimental data and detailed protocols.

Executive Summary

This compound, a fluorescent brightener, demonstrates superior performance in the rapid detection of fungal elements compared to conventional methods. Its high affinity for chitin (B13524) in fungal cell walls results in a significantly more intense fluorescence than other similar agents, such as Calcofluor White, leading to improved visualization and potentially higher detection rates. While direct comparative studies providing sensitivity and specificity data for this compound are limited, data from analogous fluorescent stains suggest a significant improvement over traditional techniques.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of various fungal identification methods. It is important to note that while qualitative studies confirm this compound's superior fluorescence intensity, the quantitative data for fluorescent stains presented here are derived from studies using Calcofluor White and Blankophor, which serve as a proxy for this compound's performance due to their similar mechanism of action.

MethodPrincipleSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Time to Result
This compound Staining Binds to chitin and cellulose (B213188) in the fungal cell wall, causing fluorescence under UV light.[1]Data not available; expected to be high due to intense fluorescence.[1]Data not availableData not availableData not availableMinutes
Fluorescent Staining (Calcofluor/Blankophor) Binds to chitin and cellulose, causing fluorescence under UV light.[2][3]80% - 100%[2][3]84% - 88%[3]~73%[2]~96-100%[2][3]Minutes
KOH Wet Mount 10-20% KOH solution digests host cellular debris, leaving fungal elements visible.[4]64% - 88%[2]~95%[2]~73%[2]~98%[2]15-30 Minutes
Fungal Culture Growth of fungi on specialized media allows for identification based on morphology.Lower than microscopy, variable.HighHighLower than microscopy, variable.Days to Weeks
Periodic Acid-Schiff (PAS) Staining Stains polysaccharides in the fungal cell wall magenta.~85%~57%--Hours

Mechanism of Action: this compound Staining

This compound and similar fluorescent brighteners are non-specific fluorochromes that have a high affinity for β-1,3 and β-1,4 polysaccharides, specifically chitin and cellulose, which are abundant in fungal cell walls.[5] Upon binding, the dye undergoes a conformational change and, when excited by ultraviolet (UV) light, emits a strong, bright blue-white or apple-green fluorescence, making the fungal hyphae, yeasts, and pseudohyphae stand out against a dark background.

cluster_0 This compound Staining Mechanism UV_Light UV Light Excitation This compound This compound Molecule UV_Light->this compound Binding Binding Event This compound->Binding Fungal_Cell_Wall Fungal Cell Wall (Chitin & Cellulose) Fungal_Cell_Wall->Binding Fluorescence Bright Fluorescence Emission Binding->Fluorescence Emission Detection Microscopic Detection Fluorescence->Detection

This compound binds to fungal chitin and fluoresces under UV light.

Experimental Protocols

This compound Staining Protocol (Adapted from Calcofluor White Protocol)
  • Specimen Preparation : Place a small amount of the clinical specimen (e.g., skin scraping, respiratory secretion) onto a clean microscope slide.

  • Clearing (Optional but Recommended) : Add one drop of 10% potassium hydroxide (KOH) to the specimen to clear cellular debris.

  • Staining : Add one drop of this compound solution (e.g., 0.1% in sterile water).

  • Incubation : Cover with a coverslip and allow the stain to penetrate for 1-2 minutes.

  • Observation : Examine the slide under a fluorescence microscope using a UV excitation filter. Fungal elements will fluoresce brightly.

Potassium Hydroxide (KOH) Wet Mount Protocol
  • Specimen Preparation : Place the specimen on a clean microscope slide.

  • Application of KOH : Add one to two drops of 10-20% KOH solution.[4]

  • Incubation : Cover with a coverslip and let it stand for 5-30 minutes to allow for the digestion of background cellular material. Gentle heating can accelerate this process.[4]

  • Observation : Examine under a light microscope at low and high power. Fungal elements will appear as translucent, refractile structures.

Calcofluor White Staining Protocol
  • Specimen Preparation : Place the specimen on a clean microscope slide.

  • Staining and Clearing : Add one drop of Calcofluor White solution (often containing 10% KOH and Evans Blue as a counterstain).

  • Incubation : Cover with a coverslip and let it stand for 1 minute.

  • Observation : Examine under a fluorescence microscope. Fungal elements will appear bright apple-green against a dark background.

Fungal Culture Protocol (General)
  • Inoculation : Aseptically inoculate the clinical specimen onto appropriate fungal culture media (e.g., Sabouraud Dextrose Agar).

  • Incubation : Incubate the culture at a suitable temperature (typically 25-30°C) for up to several weeks.

  • Identification : Periodically examine the culture for fungal growth. Identification is based on macroscopic (colony morphology) and microscopic (spore and hyphal structures) characteristics.

Experimental Workflow for Method Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different fungal staining methods against the gold standard of fungal culture.

cluster_1 Comparative Fungal Identification Workflow Sample Clinical Specimen Collection Split Sample Aliquoting Sample->Split This compound This compound Staining Split->this compound KOH KOH Wet Mount Split->KOH Calcofluor Calcofluor White Staining Split->Calcofluor Culture Fungal Culture (Gold Standard) Split->Culture Microscopy Microscopic Examination This compound->Microscopy KOH->Microscopy Calcofluor->Microscopy Analysis Data Analysis (Sensitivity, Specificity, etc.) Culture->Analysis Microscopy->Analysis

Workflow for validating staining methods against fungal culture.

Conclusion

This compound staining presents a highly promising and efficient method for the rapid detection of fungal elements in various clinical and research settings. Its superior fluorescence intensity suggests a potential for increased sensitivity over other fluorescent and traditional staining methods. While more quantitative validation studies are needed to establish its precise diagnostic accuracy, the available evidence strongly supports its use as a powerful tool in mycology. For laboratories equipped with fluorescence microscopy, incorporating this compound staining into diagnostic workflows can lead to faster turnaround times and improved detection of fungal pathogens.

References

A Comparative Guide to Fluorescent Dyes for Hydraulic Tracing: Tinopal in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise tracking of water movement is critical. Hydraulic tracing, a technique that uses dyes to map and quantify water flow, is an indispensable tool. This guide provides an objective comparison of Tinopal, a fluorescent whitening agent increasingly used as a tracer, with other commonly used fluorescent dyes: Fluorescein (B123965), Rhodamine WT, and Eosin. The following analysis is supported by experimental data to aid in the selection of the most suitable tracer for your research needs.

This guide delves into the key performance indicators of these fluorescent dyes, offering a quantitative comparison of their optical properties, detection limits, and interaction with the environment. Detailed experimental protocols for conducting hydraulic tracing studies are also provided to ensure accurate and reproducible results.

Quantitative Comparison of Fluorescent Tracers

The selection of an appropriate fluorescent dye for hydraulic tracing hinges on a variety of factors, including its fluorescence characteristics, detectability at low concentrations, and its behavior in the subsurface environment. The following table summarizes the key quantitative parameters for this compound CBS-X, Fluorescein, Rhodamine WT, and Eosin.

PropertyThis compound CBS-XFluoresceinRhodamine WTEosin
Excitation Wavelength (nm) 349 - 350[1]~490[2]~555[2]~517
Emission Wavelength (nm) 435[1]~520[2]~580[2]~538
Fluorescence Quantum Yield Not Available0.925 (in 0.1 N NaOH)[3]Not AvailableNot Available
Detection Limit 0.1 µg/L[4]13 ppb (parts per billion)[2]13 ppb[2]Not Available
Solid-Water Distribution Coefficient (Kd) (cm³/g) 0.26 (in low organic carbon sand)Not AvailableNot Available0.024 (in low organic carbon sand)
Photostability Good light fastness[1]Prone to photochemical decayMore stable than FluoresceinNot Available
Sorption Potential Medium to strong adsorption[4]Low to moderateLow to moderateLow

Experimental Design and Workflow

A successful hydraulic tracing experiment requires careful planning and execution. The general workflow involves dye injection, downstream sampling, and laboratory analysis to determine dye concentrations over time.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_field_work Field Work cluster_lab_analysis Laboratory Analysis cluster_data_interpretation Data Interpretation A Site Selection and Hydrogeological Assessment B Background Fluorescence Sampling A->B C Tracer Dye Selection and Concentration Calculation B->C D Dye Injection (Instantaneous or Continuous) C->D E Downstream Sampling (Grab Samples or Passive Detectors) D->E F Sample Preparation (e.g., Elution from Detectors) E->F G Spectrofluorometric Analysis F->G H Generation of Breakthrough Curves G->H I Calculation of Hydraulic Parameters (e.g., Flow Velocity) H->I

Experimental workflow for a typical hydraulic tracing study.

Experimental Protocols

Accurate and reproducible data are paramount in hydraulic tracing studies. The following are detailed methodologies for key experiments.

Dye Injection

The method of dye introduction is crucial for a successful tracer test. The choice between an instantaneous or continuous injection depends on the study's objectives.

  • Objective: To introduce a known mass of fluorescent dye into the hydrological system at a specific point.

  • Materials:

    • Selected fluorescent dye (e.g., this compound CBS-X, Fluorescein).

    • Calibrated scale or volumetric flask for accurate measurement of the dye.

    • Container for mixing the dye with a known volume of water from the study site.

    • Injection apparatus (e.g., funnel, pump).

  • Procedure:

    • Calculate the required mass of dye based on the estimated discharge of the water body and the desired target concentration at the sampling points.

    • Dissolve the measured dye in a container with site water to create a concentrated solution. Ensure complete dissolution.

    • For an instantaneous injection , pour the entire dye solution into the injection point as quickly as possible.

    • For a continuous injection , use a metering pump to introduce the dye solution at a constant rate over a specified period.

    • Record the exact time, location, and amount of dye injected.

Water Sampling

Systematic sampling downstream of the injection point is essential to capture the dye's breakthrough curve, which illustrates the concentration of the tracer over time.

  • Objective: To collect water samples at downstream locations to monitor the arrival and passage of the fluorescent dye.

  • Materials:

    • Amber glass or opaque plastic sample bottles to protect the dye from photodegradation.

    • Automatic water samplers (optional, for high-frequency sampling).

    • Passive detectors (e.g., activated charcoal packets) for qualitative tracing.

    • Field notebook and GPS for recording sampling times and locations.

  • Procedure:

    • Establish sampling locations at various distances downstream from the injection point.

    • For grab sampling , collect water samples at predetermined time intervals. The frequency of sampling should be higher during the expected arrival of the dye peak.

    • Fill the sample bottles completely and cap them tightly to minimize headspace.

    • Store the collected samples in a cool, dark place (e.g., a cooler with ice packs) until analysis.

    • If using passive detectors , deploy them at the sampling locations before dye injection and retrieve them after a sufficient period for dye adsorption.

Spectrofluorometric Analysis

The concentration of the fluorescent dye in the collected water samples is determined using a spectrofluorometer.

  • Objective: To quantitatively measure the fluorescence intensity of the water samples and determine the dye concentration.

  • Materials:

    • Spectrofluorometer.

    • Cuvettes (quartz or glass, depending on the excitation wavelength).

    • Standard solutions of the fluorescent dye of known concentrations.

    • Reagent-grade water for dilutions.

  • Procedure:

    • Allow the spectrofluorometer to warm up and stabilize.

    • Set the excitation and emission wavelengths specific to the dye being analyzed (refer to the table above).

    • Prepare a series of standard solutions of the dye with known concentrations.

    • Measure the fluorescence intensity of the standard solutions to generate a calibration curve (fluorescence vs. concentration).

    • Measure the fluorescence intensity of the collected water samples, including the background fluorescence samples taken before dye injection.

    • Subtract the background fluorescence from the sample fluorescence readings.

    • Use the calibration curve to determine the dye concentration in each sample.

Conclusion

The choice of a fluorescent dye for hydraulic tracing is a critical decision that influences the accuracy and success of a study. This compound CBS-X, with its distinct fluorescence in the blue spectrum and good photostability, presents a viable option, particularly in environments with high background fluorescence in the green spectrum where dyes like Fluorescein may be less effective. However, its moderate to strong sorption potential needs to be carefully considered, as it can lead to an underestimation of water flow velocities.

Fluorescein remains a popular choice due to its high fluorescence quantum yield and low toxicity, but its susceptibility to photodegradation requires careful sample handling. Rhodamine WT offers better stability but may have its own sorption characteristics to consider. Eosin, with its low sorption potential, can be advantageous in certain soil types.

Ultimately, the optimal dye selection depends on the specific hydrogeological conditions of the study site, the objectives of the tracing experiment, and the analytical capabilities available. It is highly recommended to conduct preliminary laboratory tests to evaluate the behavior of the selected dye with water and sediment from the field site before large-scale application.

References

A Comparative Analysis of Tinopal Variants for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of different Tinopal variants.

Optical brightening agents, commercially known as this compound, are a class of fluorescent dyes widely used across various industries to enhance the whiteness of materials. In the realm of scientific research, their inherent fluorescence has been harnessed for a range of applications, from visualizing cellular structures to acting as tracers in biological systems. This guide provides a comparative analysis of different this compound variants, summarizing their photophysical properties, performance in key experimental applications, and potential biological impacts to aid researchers in selecting the optimal variant for their specific needs.

Photophysical Properties: A Quantitative Comparison

The efficacy of a fluorescent molecule is fundamentally determined by its photophysical properties. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength, and the quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally signifies a brighter fluorophore. The photostability, or resistance to photobleaching upon prolonged light exposure, is another critical factor for imaging applications.

This compound VariantChemical ClassExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Key Characteristics
This compound CBS-X Distyryl biphenyl~340-370 nm[1]~420-470 nm[1]1140 (for a 1% solution)[2]High (exact value not specified)Good water solubility, good photostability, and high affinity for cellulosic fibers.[2][3]
This compound OB Thiophenediyl benzoxazole~340-370 nm[4]~420-470 nm[4]Not specifiedNot specifiedExcellent heat resistance, good light fastness, readily soluble in organic solvents.[4][5]
This compound AN Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedUsed for fluorescent microscopic detection of bacteria in plant tissues.
This compound SFP Triazine-stilbeneNot specifiedNot specifiedNot specifiedNot specifiedHigh water solubility, provides brilliant bluish-white effects.[6][7]

Note: The molar extinction coefficient and quantum yield can vary depending on the solvent and local environment. The data presented here is based on available information and may not represent a direct side-by-side comparison under identical conditions.

Performance in Research Applications

The choice of a this compound variant is highly dependent on the specific experimental application. Here, we compare their performance in common research techniques.

Fluorescence Microscopy

This compound variants, particularly those that bind to specific cellular components, are valuable tools in fluorescence microscopy. Their ability to stain structures that are otherwise difficult to visualize provides contrast and enables detailed morphological analysis.

This compound CBS-X has been reported to be a superior fluorescent stain for fungi compared to the more commonly used Calcofluor White M2R. Its intense fluorescence allows for clear visualization of fungal cell walls.

Experimental Protocol: Staining of Mammalian Cells with this compound CBS-X

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation: Grow adherent cells (e.g., HeLa) on glass coverslips in a 6-well plate to the desired confluency.

  • Fixation: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Staining: Prepare a 0.1% (w/v) stock solution of this compound CBS-X in distilled water. Dilute the stock solution to a working concentration of 0.01-0.05% in PBS. Incubate the cells with the this compound CBS-X working solution for 10-30 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 430 nm).

Experimental Workflow for Mammalian Cell Staining

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Grow cells on coverslips B Fixation (4% PFA) A->B C Washing (PBS) B->C D Permeabilization (Triton X-100, Optional) C->D E Staining (this compound CBS-X) D->E F Washing (PBS) E->F G Mounting F->G H Fluorescence Microscopy G->H

Workflow for staining mammalian cells with this compound CBS-X.
Western Blotting

While not a conventional application, the fluorescence of this compound variants could potentially be utilized in fluorescent western blotting for total protein normalization, offering an alternative to traditional methods like Ponceau S staining. This would require a fluorescent imaging system capable of UV excitation.

Experimental Protocol: Fluorescent Western Blotting with this compound

This is a hypothetical protocol that requires validation.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a low-fluorescence PVDF membrane.

  • Staining: After transfer, briefly wash the membrane with deionized water. Incubate the membrane in a 0.05% (w/v) solution of a water-soluble this compound variant (e.g., this compound CBS-X) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5-10 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane extensively with TBST (3 x 5 minutes) to remove unbound this compound and reduce background.

  • Imaging (Total Protein): Image the membrane using a fluorescent imager with UV excitation (e.g., ~365 nm) and a blue emission filter (e.g., ~450 nm) to visualize the total protein profile.

  • Blocking and Antibody Incubation: Proceed with the standard western blotting protocol, including blocking, primary antibody incubation, and secondary antibody incubation.

  • Imaging (Specific Protein): Image the membrane again using the appropriate channels for the fluorescently labeled secondary antibodies.

  • Analysis: The total protein image obtained from the this compound stain can be used for normalization of the specific protein signals.

Workflow for Fluorescent Western Blotting with this compound

G cluster_prep Protein Separation & Transfer cluster_staining Total Protein Staining cluster_immunodetection Immunodetection A SDS-PAGE B Protein Transfer to PVDF A->B C This compound Staining B->C D Washing C->D E Imaging (Total Protein) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Imaging (Specific Protein) H->I

Workflow for using this compound for total protein staining in fluorescent Western Blotting.

Biological Interactions and Safety Considerations

When using any chemical in a biological system, it is crucial to consider its potential interactions with cellular components and any associated toxicity.

Interaction with Cellular Signaling Pathways

Currently, there is a significant lack of research on the specific effects of this compound variants on cellular signaling pathways. As these compounds are designed to interact with various materials, their potential to bind to cellular macromolecules and interfere with signaling cascades cannot be ruled out. Researchers should be mindful of this knowledge gap and consider including appropriate controls to assess any potential off-target effects of this compound in their experiments, especially in studies focused on cell signaling.

Hypothetical Signaling Pathway Interaction

G This compound This compound Variant Receptor Membrane Receptor This compound->Receptor Potential Interaction? Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Hypothetical interaction of a this compound variant with a generic signaling pathway.
Cytotoxicity and Phototoxicity

The cytotoxicity of fluorescent whitening agents is a subject of ongoing research. While some studies suggest a wide margin of safety for their intended commercial uses, their effects on specific cell lines at concentrations used in research applications require careful evaluation.[1]

Phototoxicity, a toxic response triggered by light exposure, is a potential concern for any fluorescent compound. An in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standard method to assess this risk.[8][9][10] Researchers using this compound variants, especially in live-cell imaging where cells are exposed to high-intensity light, should be aware of the potential for phototoxic effects and take measures to minimize light exposure.

Phototoxicity Assessment Workflow

G cluster_setup Experimental Setup cluster_exposure Light Exposure cluster_analysis Analysis A Seed 3T3 Fibroblasts B Treat with this compound Variant A->B C1 Irradiate with UVA/Vis Light B->C1 C2 Keep in Dark (Control) B->C2 D Neutral Red Uptake Assay C1->D C2->D E Compare Viability (+Light vs -Light) D->E F Determine Phototoxic Potential E->F

Workflow for assessing the phototoxicity of this compound variants.

Conclusion

This compound variants offer a range of fluorescent properties that can be valuable for various research applications. This compound CBS-X, with its high fluorescence intensity and water solubility, appears to be a promising candidate for biological staining. This compound OB's heat stability makes it suitable for applications involving high temperatures. However, the lack of comprehensive, comparative data on their photophysical properties and biological interactions necessitates careful consideration and optimization for each specific application. Further research is needed to fully characterize the quantum yields, molar extinction coefficients, and photostability of a wider range of this compound variants and to investigate their potential effects on cellular signaling pathways and their cytotoxicity and phototoxicity profiles in relevant biological models. This will enable researchers to confidently select and utilize these fluorescent compounds to their full potential while ensuring the integrity and reliability of their experimental data.

References

A Comparative Guide to the Cross-Reactivity of Tinopal with Diverse Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescent brightener Tinopal's (also known as Calcofluor White) cross-reactivity with a range of polysaccharides. The information is supported by available experimental data to aid in its application for research and development.

Introduction

This compound, and its interchangeable counterpart Calcofluor White (CFW), are stilbene-based fluorescent whitening agents widely utilized in various scientific disciplines. Their ability to bind to specific polysaccharides, resulting in a significant increase in fluorescence, has made them invaluable tools for the visualization and quantification of these biopolymers. This guide focuses on the cross-reactivity of this compound with different polysaccharides, providing a comparative overview of its binding characteristics.

The primary mechanism of this compound's fluorescence is its binding to β(1-3) and β(1-4) glycosidic linkages present in various polysaccharides. This interaction restricts the rotational freedom of the this compound molecule, leading to a pronounced enhancement of its fluorescence quantum yield. This property is exploited for staining fungal cell walls (rich in chitin (B13524) and β-glucans), plant cell walls (rich in cellulose), and for quantifying specific polysaccharides in various samples.

Quantitative Comparison of this compound Binding to Polysaccharides

While extensive comparative data across a wide range of polysaccharides is limited in the literature, available studies provide quantitative and semi-quantitative insights into this compound's binding affinity and fluorescence enhancement. The following table summarizes these findings.

PolysaccharideLinkage Type(s)Binding Affinity (K) / MethodFluorescence EnhancementKey Findings & Citations
β-Glucan (Oat) β(1-3), β(1-4)K = 1.13 x 10^5 M^-1 (UV Spectroscopy)SignificantThe binding is driven by both enthalpy and entropy, involving hydrogen bonds, van der Waals forces, and hydrophobic interactions. A linear relationship exists between fluorescence and concentration.[1][2]
Chitin β(1-4)Not explicitly quantified, but strong binding is widely reported.StrongThe intensity of Calcofluor White fluorescence is considered an accurate reflection of the relative chitin content in fungal cell walls.[3]
Cellulose β(1-4)Not explicitly quantified, but strong binding is widely reported.StrongThis compound is a well-established stain for cellulosic materials.[4][5]
Xyloglucan β(1-4) backboneBinds, but affinity not quantified.ModerateThis compound's binding to the β-glucan backbone is recognized, though the impact of xylose side chains on binding affinity is not well-documented.[4]
Mannan α(1-6), α(1-2), α(1-3)No significant binding reported.NegligibleThis compound shows specificity for β-linked glucans and does not significantly interact with α-linked mannans.

Note: The lack of standardized reporting for binding affinities and fluorescence enhancement across different studies makes direct comparison challenging. The data presented is collated from various sources and methodologies.

Experimental Protocols

Spectrofluorometric Titration for Determining Binding Affinity

This method allows for the quantitative determination of the binding constant between this compound and a polysaccharide.

Materials:

  • This compound (Calcofluor White) stock solution (e.g., 1 mg/mL in deionized water)

  • Purified polysaccharide solutions of known concentrations (e.g., cellulose, chitin, β-glucan)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorometer

Procedure:

  • Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the polysaccharide in the chosen buffer.

  • Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Measure the fluorescence intensity of each solution using a fluorometer. Set the excitation wavelength to approximately 347 nm and the emission wavelength to approximately 435 nm.

  • Correct for any background fluorescence from the buffer and the polysaccharide solution alone.

  • Plot the change in fluorescence intensity as a function of the polysaccharide concentration.

  • Analyze the binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K) and the number of binding sites.

Quantification of Polysaccharides using a Standard Curve

This protocol is suitable for determining the concentration of a specific polysaccharide in a sample.

Materials:

  • This compound (Calcofluor White) staining solution (e.g., 0.1% w/v in deionized water)

  • A series of standard solutions of the purified polysaccharide of interest with known concentrations.

  • The sample containing the unknown concentration of the polysaccharide.

  • Fluorometer or a fluorescence microscope with image analysis software.

Procedure:

  • Add a fixed volume of the this compound staining solution to each standard solution and the unknown sample.

  • Incubate the mixtures for a specific time (e.g., 15-30 minutes) in the dark.

  • Measure the fluorescence intensity of each standard and the unknown sample using a fluorometer or by quantifying the fluorescence intensity from images captured with a fluorescence microscope.

  • Create a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

  • Determine the concentration of the polysaccharide in the unknown sample by interpolating its fluorescence intensity on the standard curve.[6]

Visualization of Experimental Workflow and Binding Mechanism

Experimental Workflow for Polysaccharide Quantification

G Experimental Workflow for Polysaccharide Quantification cluster_prep Sample & Standard Preparation cluster_staining Staining cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solution add_this compound Add this compound Solution prep_sample->add_this compound prep_standards Prepare Standard Solutions (Known Concentrations) prep_standards->add_this compound incubate Incubate in Dark add_this compound->incubate measure_fluorescence Measure Fluorescence Intensity (Fluorometer/Microscope) incubate->measure_fluorescence std_curve Generate Standard Curve measure_fluorescence->std_curve quantify Quantify Polysaccharide in Sample std_curve->quantify

Caption: Workflow for quantifying polysaccharides using this compound.

Proposed Mechanism of this compound-Polysaccharide Interaction

G Proposed Mechanism of this compound-Polysaccharide Interaction cluster_reactants Reactants cluster_interaction Interaction cluster_product Product This compound This compound Molecule (Free in Solution, Low Fluorescence) binding Non-covalent Binding: - Hydrogen Bonds - Van der Waals Forces - Hydrophobic Interactions This compound->binding polysaccharide Polysaccharide Chain (with β(1-3) & β(1-4) linkages) polysaccharide->binding complex This compound-Polysaccharide Complex (Restricted Rotation, High Fluorescence) binding->complex

Caption: Mechanism of this compound binding to polysaccharides.

References

Correlative Microscopy: A Comparative Guide to Tinopal Staining and Alternative Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to unravel the intricate details of fungal structures and host-pathogen interactions, correlative light and electron microscopy (CLEM) offers a powerful approach. This guide provides an in-depth comparison of Tinopal staining with other fluorescent dyes for CLEM applications, supported by experimental data and detailed protocols to aid in the selection of the optimal imaging strategy.

Correlative light and electron microscopy bridges the gap between the dynamic, specific localization of molecules provided by fluorescence microscopy (FM) and the high-resolution ultrastructural context offered by electron microscopy (EM). The successful integration of these two modalities hinges on the preservation of both the fluorescent signal and the cellular architecture throughout the sample preparation process. For fungal research, which often focuses on the intricate layers of the cell wall, fluorescent brighteners that bind to chitin (B13524) and cellulose (B213188) are invaluable tools.

This guide focuses on this compound, a widely used fluorescent brightener, and compares its performance with other common alternatives like Calcofluor White and Blankophor within a CLEM workflow. We will delve into their spectral properties, staining protocols, and compatibility with the rigorous demands of electron microscopy sample preparation.

Performance Comparison of Fluorescent Brighteners for Fungal CLEM

The choice of a fluorescent dye in a CLEM experiment is critical. The ideal candidate should exhibit bright fluorescence, high specificity for the target structure, and robust photostability. Furthermore, and most importantly for CLEM, it must retain a significant portion of its fluorescence after the harsh chemical treatments inherent in EM sample preparation, such as fixation with glutaraldehyde (B144438) and osmium tetroxide, dehydration, and resin embedding.

Here, we present a comparative summary of the key performance indicators for this compound, Calcofluor White, and Blankophor.

FeatureThis compound CBS-XCalcofluor White M2RBlankophor
Target Chitin and CelluloseChitin and CelluloseChitin and Cellulose
Excitation Max (nm) ~350~347Varies by formulation
Emission Max (nm) ~430~433Varies by formulation
Relative Fluorescence High[1]ModerateHigh[2][3][4][5][6]
Specificity GoodGoodHigh[3][4][5][6]
Photostability ModerateModerateGood
EM Prep Compatibility ModerateModerateGood[2]

Note: The performance of these dyes can be influenced by the specific fungal species, the chemical environment (pH), and the exact CLEM protocol employed.

Experimental Protocols: A Step-by-Step Guide to Fungal CLEM

The following protocols provide a general framework for utilizing this compound, Calcofluor White, and Blankophor in a correlative light and electron microscopy workflow for imaging fungi. It is important to note that optimization of fixation, staining, and embedding parameters may be necessary for specific samples and research questions.

I. General Sample Preparation for all Stains
  • Fungal Culture: Grow fungal cells on a suitable medium (e.g., agar (B569324) plates or liquid culture). For CLEM, it is often advantageous to grow cells on finder grids or in dishes with gridded coverslips to facilitate the relocation of the region of interest.

  • Initial Fixation: Fix the fungal cells with a mixture of 2.5% glutaraldehyde and 2% paraformaldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.2) for 1 hour at room temperature.

  • Washing: Rinse the samples thoroughly with the same buffer to remove excess fixative.

II. Fluorescent Staining Protocols

A. This compound Staining

  • Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound CBS-X in distilled water.

  • Staining: Incubate the fixed fungal cells in the this compound solution for 10-15 minutes at room temperature.

  • Washing: Rinse the samples several times with buffer to remove unbound dye.

B. Calcofluor White Staining

  • Staining Solution: Prepare a 0.1% (w/v) solution of Calcofluor White M2R in distilled water.[7][8] Some protocols recommend the addition of 10% potassium hydroxide (B78521) (KOH) to the staining solution to aid in clearing the sample, but this may not be ideal for preserving ultrastructure for EM.[7][8]

  • Staining: Immerse the fixed samples in the Calcofluor White solution for 5-10 minutes at room temperature.[7][8]

  • Washing: Wash the samples extensively with buffer.

C. Blankophor Staining

  • Staining Solution: Prepare a working solution by diluting a stock solution of Blankophor (e.g., Blankophor P) 1:1000 in a buffer.[2]

  • Staining: Incubate the fixed fungal cells in the Blankophor working solution for 10-20 minutes at room temperature. The process can be accelerated by gentle heating.[2]

  • Washing: Rinse the samples thoroughly with buffer.

III. Fluorescence Microscopy
  • Mounting: Mount the stained samples in a suitable buffer on a microscope slide or in the imaging dish.

  • Imaging: Acquire fluorescence images using a fluorescence microscope equipped with a DAPI filter set (or a similar set with excitation around 350 nm and emission around 450 nm).

  • Region of Interest (ROI) Identification: Identify and document the coordinates of the cells or regions of interest for subsequent electron microscopy.

IV. Electron Microscopy Sample Preparation
  • Post-fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 1 hour at room temperature. This step enhances contrast for EM but is known to quench the fluorescence of many dyes.[9]

  • Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: Infiltrate the samples with a low-viscosity epoxy resin (e.g., Spurr's or Epon) and polymerize according to the manufacturer's instructions. Studies have shown that some fluorescent proteins and dyes can retain fluorescence after embedding in resins like Epon.[10][11][12]

  • Sectioning: Cut ultrathin sections (70-90 nm) of the embedded sample using an ultramicrotome.

  • EM Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to further enhance contrast.

  • Electron Microscopy: Image the sections in a transmission electron microscope (TEM).

V. Correlation
  • Relocation of ROI: Use the finder grid or previously recorded coordinates to locate the same region of interest in the ultrathin sections that was imaged with the fluorescence microscope.

  • Image Overlay: Overlay the fluorescence and electron microscopy images using image analysis software to correlate the localization of the fluorescently stained fungal cell wall with its ultrastructure.

Experimental Workflows and Logical Relationships

To visualize the correlative microscopy process, the following diagrams illustrate the key steps and their logical connections.

CLEM_Workflow cluster_LM Light Microscopy Stage cluster_EM Electron Microscopy Stage cluster_Analysis Data Analysis A Fungal Sample Preparation B Primary Fixation (Glutaraldehyde/Paraformaldehyde) A->B C Fluorescent Staining (this compound/Calcofluor/Blankophor) B->C D Fluorescence Imaging & ROI Identification C->D E Post-fixation (Osmium Tetroxide) D->E Transition to EM Prep J Image Correlation & Overlay D->J F Dehydration E->F G Resin Infiltration & Embedding F->G H Ultrathin Sectioning G->H I EM Staining & Imaging H->I I->J Data Integration

Caption: General workflow for correlative light and electron microscopy of fungal samples.

Staining_Comparison cluster_Dyes Fluorescent Dyes cluster_Properties Performance Metrics This compound This compound CBS-X Intensity Fluorescence Intensity This compound->Intensity High Photostability Photostability This compound->Photostability Moderate EM_Compatibility EM Prep Resistance This compound->EM_Compatibility Moderate Specificity Specificity This compound->Specificity Good Calcofluor Calcofluor White M2R Calcofluor->Intensity Moderate Calcofluor->Photostability Moderate Calcofluor->EM_Compatibility Moderate Calcofluor->Specificity Good Blankophor Blankophor Blankophor->Intensity High Blankophor->Photostability Good Blankophor->EM_Compatibility Good Blankophor->Specificity High

Caption: Comparison of key properties for different fluorescent fungal cell wall stains.

Concluding Remarks

The selection of an appropriate fluorescent dye is a critical decision in designing a successful correlative light and electron microscopy experiment for fungal research. While this compound is a readily available and effective stain, alternatives like Blankophor may offer superior performance in terms of fluorescence intensity, photostability, and resistance to the harsh treatments of electron microscopy sample preparation.[2][3][4][5][6]

This guide provides a foundational understanding and practical protocols for employing these stains in a CLEM workflow. Researchers are encouraged to use this information as a starting point and to optimize the protocols for their specific fungal species and experimental goals. The continued development of novel fluorescent probes and advancements in CLEM techniques will undoubtedly provide even more powerful tools for visualizing the intricate world of fungi at the nanoscale.

References

Revolutionizing Fungal Detection: The Advantages of Tinopal Over Traditional Staining Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mycology and infectious disease, the rapid and accurate identification of fungal pathogens is paramount. While traditional staining methods have long been the cornerstone of fungal detection, fluorescent staining with agents like Tinopal offers significant advantages in sensitivity, speed, and clarity. This guide provides an objective comparison of this compound and its functional equivalent, Calcofluor White, against conventional techniques such as Potassium Hydroxide (KOH) preparation, Periodic Acid-Schiff (PAS), and Grocott-Gömöri's Methenamine (B1676377) Silver (GMS) stain, supported by experimental data and detailed protocols.

Fluorescent brighteners, including this compound and Calcofluor White, operate on the principle of binding non-specifically to chitin (B13524) and cellulose (B213188), which are abundant in fungal cell walls. When exposed to ultraviolet (UV) light, these bound agents emit a bright fluorescence, making fungal elements stand out vividly against a dark background. This mechanism provides a distinct advantage over traditional methods that rely on colorimetric reactions or the clearing of host cellular debris.

Quantitative Performance Analysis

The efficacy of a staining method is best assessed through its sensitivity and specificity in detecting fungal elements. The following tables summarize comparative data from various studies, highlighting the performance of fluorescent staining relative to traditional methods.

Staining Method Sensitivity Specificity Reference
Fluorescent Staining (Calcofluor White/Tinopal) 89.83% - 97%60.44% - 89%[1][2][3]
Potassium Hydroxide (KOH) 83.02% - 88%70.1% - 95%[2]
Periodic Acid-Schiff (PAS) 70% - 90%>85%
Grocott-Gömöri's Methenamine Silver (GMS) 80% - 98%>85%
Study Comparison: Onchomycosis Diagnosis KOH Positive (%) Calcofluor White Positive (%) Culture Positive (%) Reference
Dass SM, et al. 5663.3339.33[2]
Study 2 698054[3]

Key Advantages of this compound

This compound and other fluorescent brighteners offer several key advantages over traditional fungal staining methods:

  • Superior Fluorescence Intensity: Studies have shown that this compound CBS-X exhibits a more intense fluorescence compared to Calcofluor White M2R, leading to clearer and more easily detectable fungal elements.[4]

  • Rapidity and Simplicity: The staining procedure for fluorescent dyes is significantly faster and less complex than multi-step methods like PAS and GMS.[4] This allows for a quicker turnaround time in diagnostic and research settings.

  • High Sensitivity: Fluorescent staining consistently demonstrates high sensitivity, often surpassing that of KOH and rivaling the more complex histological stains.[1][2][3]

  • Excellent Contrast: The bright fluorescence of fungal structures against a dark background provides exceptional contrast, making them easy to identify even at low concentrations.

Experimental Protocols

Detailed methodologies for the application of this compound (as represented by Calcofluor White) and traditional staining methods are provided below.

This compound/Calcofluor White Staining Protocol

Principle: The fluorescent dye binds to chitin and cellulose in the fungal cell wall, causing it to fluoresce under UV light.

Procedure:

  • Place a small amount of the specimen (e.g., tissue scraping, fluid) onto a clean microscope slide.

  • Add one to two drops of 10% Potassium Hydroxide (KOH) to the specimen to clear cellular debris.

  • Add one drop of this compound or Calcofluor White solution.

  • Gently mix with an applicator stick and place a coverslip over the preparation.

  • Allow the slide to stand for 1-5 minutes.

  • Examine the slide under a fluorescence microscope using a UV filter.

Expected Results: Fungal elements will fluoresce brightly (apple-green or blue-white), while background material will appear dark or have a faint reddish-orange fluorescence if a counterstain like Evans Blue is used.

Potassium Hydroxide (KOH) Preparation Protocol

Principle: KOH dissolves host tissue elements like keratin, making the more resistant fungal structures visible.

Procedure:

  • Place the specimen on a clean microscope slide.

  • Add one to two drops of 10-20% KOH solution.

  • Place a coverslip over the specimen.

  • Gently heat the slide over a flame for a few seconds to expedite clearing, being careful not to boil the solution.

  • Allow the slide to cool and sit for 5-15 minutes.

  • Examine under a light microscope with reduced illumination.

Expected Results: Fungal hyphae and yeast cells will appear as translucent, branching filaments or oval-shaped structures.

Periodic Acid-Schiff (PAS) Staining Protocol

Principle: Periodic acid oxidizes the polysaccharides in the fungal cell wall to aldehydes, which then react with the Schiff reagent to produce a magenta color.

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Oxidize in 0.5% periodic acid solution for 5 minutes.

  • Rinse thoroughly in distilled water.

  • Place in Schiff reagent for 15 minutes.

  • Wash in lukewarm tap water for 5 minutes to develop the color.

  • Counterstain with a suitable nuclear stain like hematoxylin.

  • Dehydrate, clear, and mount.

Expected Results: Fungal elements will stain a bright magenta or purple, with nuclei stained blue.

Grocott-Gömöri's Methenamine Silver (GMS) Staining Protocol

Principle: Chromic acid oxidation of fungal polysaccharides forms aldehydes, which then reduce the silver nitrate (B79036) in the methenamine silver solution to metallic silver, appearing black.

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Oxidize in 5% chromic acid for 1 hour.

  • Rinse in running tap water.

  • Treat with 1% sodium bisulfite for 1 minute to remove residual chromic acid.

  • Rinse in tap water, followed by distilled water.

  • Incubate in pre-heated working methenamine silver solution at 60°C for 15-20 minutes, or until the section turns yellowish-brown.

  • Rinse in distilled water.

  • Tone with 0.1% gold chloride for 2-5 minutes.

  • Rinse in distilled water.

  • Treat with 2% sodium thiosulfate (B1220275) to remove unreduced silver.

  • Wash in tap water.

  • Counterstain with Light Green.

  • Dehydrate, clear, and mount.

Expected Results: Fungi will be stained black, with the background appearing green.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for fluorescent and traditional fungal staining methods.

Fluorescent_Staining_Workflow Start Specimen Collection Add_KOH Add 10% KOH Start->Add_KOH Add_this compound Add this compound/Calcofluor White Add_KOH->Add_this compound Incubate Incubate (1-5 min) Add_this compound->Incubate Examine Examine under Fluorescence Microscope Incubate->Examine Result Fungi Fluoresce Brightly Examine->Result

Caption: Experimental workflow for this compound/Calcofluor White staining.

Traditional_Staining_Workflows cluster_KOH KOH Preparation cluster_PAS PAS Staining cluster_GMS GMS Staining Specimen_KOH Specimen on Slide Add_KOH Add 10-20% KOH Specimen_KOH->Add_KOH Heat_Incubate_KOH Gentle Heat & Incubate (5-15 min) Add_KOH->Heat_Incubate_KOH Examine_KOH Examine under Light Microscope Heat_Incubate_KOH->Examine_KOH Deparaffinize_PAS Deparaffinize & Rehydrate Oxidize_PAS Periodic Acid Oxidation Deparaffinize_PAS->Oxidize_PAS Schiff_PAS Schiff Reagent Oxidize_PAS->Schiff_PAS Counterstain_PAS Counterstain Schiff_PAS->Counterstain_PAS Deparaffinize_GMS Deparaffinize & Rehydrate Oxidize_GMS Chromic Acid Oxidation Deparaffinize_GMS->Oxidize_GMS Silver_GMS Methenamine Silver Impregnation Oxidize_GMS->Silver_GMS Tone_Fix_GMS Tone & Fix Silver_GMS->Tone_Fix_GMS

Caption: Comparative workflows of traditional fungal staining methods.

Conclusion

For researchers and professionals in drug development, the adoption of this compound and other fluorescent staining methods can significantly enhance the efficiency and accuracy of fungal detection. The superior sensitivity, rapidity, and clarity offered by fluorescent techniques present a compelling case for their integration into routine laboratory workflows, either as a primary screening tool or as a more efficient alternative to the time-consuming and complex traditional histological stains. While methods like GMS may still hold a place for specific morphological studies in histopathology, the advantages of fluorescent staining with agents like this compound are undeniable for rapid and reliable fungal identification.

References

A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis Including Tinopal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data. Among the critical characteristics of a fluorophore, photostability—its intrinsic resistance to light-induced degradation—is a key determinant of experimental success, particularly in applications requiring prolonged or high-intensity illumination such as live-cell imaging and high-throughput screening.

This guide provides a quantitative comparison of the photostability of several common fluorophores. While Tinopal, a fluorescent whitening agent, is noted for its "good light fastness" in industrial applications, publicly available quantitative photostability data, such as photobleaching quantum yields or half-lives under controlled microscopic conditions, is limited.[1][2][3][4] Therefore, this guide will focus on providing a quantitative comparison of well-characterized fluorophores commonly used in research settings and will offer a qualitative perspective on this compound's photostability based on available information.

Quantitative Photostability Comparison of Common Fluorophores

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which is the probability that an excited fluorophore will be destroyed. A lower photobleaching quantum yield indicates higher photostability. The photobleaching half-life (t1/2) is another common metric, representing the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.

It is crucial to note that photostability is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment (e.g., pH, presence of oxygen), and the mounting medium.[5]

Fluorophore ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Photobleaching Quantum Yield (Φb)Relative Photostability
Stilbene Derivative This compound CBS-X~348-350~430Data not availableGood light fastness in textile applications[1][3][4]
Xanthene Dyes Fluorescein (FITC)~495~519~3 x 10⁻⁵Low to Moderate
Rhodamine B~555~580~4 x 10⁻⁶Moderate
Alexa Fluor Dyes Alexa Fluor 488495519~1.6 x 10⁻⁶High
Alexa Fluor 568578603Data not availableHigh
Alexa Fluor 647650668Data not availableHigh
Cyanine Dyes Cy3~550~570Data not availableModerate
Cy5~649~670Data not availableModerate to High
Fluorescent Proteins mCherry587610Data not availableModerate
mKate2588633Data not availableHigh

Disclaimer: The photobleaching quantum yields and relative photostability are compiled from various sources and should be used as a general guide. Direct comparison between dyes is best performed under identical experimental conditions.

Experimental Protocols for Measuring Fluorophore Photostability

To quantitatively compare the photostability of different fluorophores, a standardized experimental protocol is essential. The following outlines a general method for measuring photobleaching in a microscopy setting.

Objective:

To determine and compare the photobleaching rate and half-life of different fluorophores under controlled illumination conditions.

Materials:
  • Fluorophores of interest (e.g., this compound, FITC, Alexa Fluor 488)

  • Appropriate solvent or mounting medium (e.g., phosphate-buffered saline, glycerol-based antifade medium)

  • Microscope slides and coverslips

  • Fluorescence microscope (widefield or confocal) with a stable light source (e.g., laser, LED) and appropriate filter sets

  • Digital camera or detector

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:
  • Sample Preparation:

    • Prepare solutions of the fluorophores at a concentration that provides a good signal-to-noise ratio without significant inner filter effects.

    • Mount a small volume of the fluorophore solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

    • For comparing protein-conjugated fluorophores, ensure a similar degree of labeling.

  • Microscope Setup and Image Acquisition:

    • Select the appropriate filter set for the fluorophore being tested.

    • Set the illumination intensity to a constant and reproducible level. This is critical for comparing different fluorophores.

    • Define a region of interest (ROI) for imaging.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total acquisition time should be chosen to capture a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without fluorophores.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • To determine the photobleaching half-life (t1/2), identify the time at which the fluorescence intensity has decreased to 50% of its initial value.

    • The photobleaching rate constant (k) can be determined by fitting the decay curve to a single or multi-exponential function.

Visualizing Photobleaching and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the photobleaching signaling pathway and the experimental workflow for its measurement.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Photobleached Photobleached State (Non-fluorescent) S1->Photobleached Photochemical Reaction T1->S0 Phosphorescence T1->Photobleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_fluor Prepare Fluorophore Solutions mount_sample Mount on Microscope Slide prep_fluor->mount_sample setup_microscope Set Microscope Parameters mount_sample->setup_microscope acquire_timelapse Acquire Time-Lapse Image Series setup_microscope->acquire_timelapse measure_intensity Measure ROI Intensity acquire_timelapse->measure_intensity normalize_data Normalize to Initial Intensity measure_intensity->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay calc_params Calculate t₁/₂ and Rate Constant plot_decay->calc_params

References

Evaluating the Specificity of Tinopal for Chitin and Cellulose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Tinopal (also known as Calcofluor White or Fluorescent Brightener 28), a widely used fluorescent stain for the detection of chitin (B13524) and cellulose (B213188). Due to the structural similarities between these two polysaccharides, understanding the specificity of this compound is crucial for accurate interpretation of experimental results. This document compares this compound with other common fluorescent probes and provides detailed experimental protocols to allow researchers to quantitatively assess their performance for specific applications.

Introduction to this compound and its Binding Mechanism

This compound is a fluorescent brightener that exhibits enhanced fluorescence upon binding to β-1,3 and β-1,4 polysaccharides.[1][2][3] Its primary application in life sciences is the visualization of cell walls in fungi (chitin) and plants (cellulose).[1][4] The binding is non-covalent and is thought to involve hydrogen bonding and van der Waals forces between the dye molecules and the polysaccharide chains. While this compound is a reliable stain for general visualization, its non-specific nature can be a limitation when differentiating between chitin and cellulose is necessary. Some studies suggest that this compound may stain chitin more intensely in specific biological contexts, such as the bud scars of yeast which have a high concentration of chitin.[4][5]

Alternative Fluorescent Probes for Chitin and Cellulose Detection

Several other dyes are also used for staining chitin and cellulose, each with its own set of characteristics. A comparative analysis is essential for selecting the optimal probe for a given experiment.

  • Congo Red: This azo dye is traditionally used for staining amyloid fibrils but also binds to both chitin and cellulose.[6] It can be used as a fluorescent marker, and its binding to cellulose is reported to be strong.[6]

  • Pontamine Fast Scarlet 4B (PFS): Also known as Direct Red 23, PFS is a fluorescent dye that has gained popularity for its reported higher specificity for cellulose over other polysaccharides.[7][8] It has been effectively used to visualize the orientation of cellulose microfibrils in plant cell walls.[9][10]

  • Wheat Germ Agglutinin (WGA) Conjugates: WGA is a lectin that specifically binds to N-acetylglucosamine residues, which are the monomers of chitin. Fluorescently-conjugated WGA is therefore a highly specific probe for chitin.[11]

Quantitative Comparison of Dye Specificity

To objectively evaluate the specificity of this compound and its alternatives, it is essential to determine their binding affinities (dissociation constant, Kd) and fluorescence enhancement upon binding to purified chitin and cellulose. A lower Kd value indicates a higher binding affinity. A higher quantum yield upon binding signifies a stronger fluorescent signal.

DyeSubstrateBinding Affinity (Kd)Fluorescence Quantum Yield (Φ)Signal-to-Noise Ratio
This compound ChitinData to be determinedData to be determinedData to be determined
CelluloseData to be determinedData to be determinedData to be determined
Congo Red ChitinData to be determinedData to be determinedData to be determined
CelluloseData to be determinedData to be determinedData to be determined
PFS ChitinData to be determinedData to be determinedData to be determined
CelluloseData to be determinedData to be determinedData to be determined
WGA-FITC ChitinData to be determinedData to be determinedData to be determined
CelluloseData to be determinedData to be determinedData to be determined

Caption: Table for summarizing experimentally determined binding affinities, quantum yields, and signal-to-noise ratios.

Experimental Protocols

The following protocols provide a framework for the quantitative comparison of this compound, Congo Red, and Pontamine Fast Scarlet 4B.

1. Preparation of Polysaccharide Substrates

  • Chitin: Prepare a 1 mg/mL stock solution of purified crab shell chitin in an appropriate solvent (e.g., 5% lithium chloride in N,N-dimethylacetamide). For fluorescence measurements, create a dilution series in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Cellulose: Prepare a 1 mg/mL stock solution of microcrystalline cellulose in a suitable solvent or create a suspension in buffer. Generate a dilution series for analysis.

2. Spectrofluorometric Titration to Determine Binding Affinity (Kd)

This protocol is adapted from methods used for quantifying dye binding to polysaccharides.[12][13]

  • Prepare a stock solution of the fluorescent dye (e.g., 1 mM this compound in water).

  • In a 96-well black microplate, add a fixed concentration of the dye to each well (e.g., 10 µM).

  • Add increasing concentrations of the polysaccharide substrate (chitin or cellulose) to the wells.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for each dye (e.g., for this compound, excitation ~355 nm, emission ~433 nm).[14]

  • Plot the change in fluorescence intensity as a function of the polysaccharide concentration.

  • Fit the data to a one-site binding model to calculate the dissociation constant (Kd).

3. Determination of Fluorescence Quantum Yield (Φ)

The quantum yield of the dye when bound to the polysaccharide can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare solutions of the dye bound to a saturating concentration of chitin and cellulose.

  • Prepare a series of dilutions of the reference standard.

  • Measure the absorbance and fluorescence emission spectra of all solutions.

  • Calculate the integrated fluorescence intensity and absorbance at the excitation wavelength for each sample.

  • Plot integrated fluorescence intensity versus absorbance for the reference standard to obtain the slope.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (η_sample² / η_ref²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

4. Determination of Signal-to-Noise Ratio

  • Prepare samples of chitin and cellulose stained with each dye according to a standard staining protocol.

  • Image the samples using a fluorescence microscope with consistent settings for each dye.

  • Measure the mean fluorescence intensity of the stained polysaccharide (Signal) and an unstained background area (Noise).

  • Calculate the signal-to-noise ratio (S/N) as: S/N = Signal / Noise.

Visualization of Experimental Workflow

Caption: Experimental workflow for the quantitative comparison of fluorescent dyes for chitin and cellulose.

Conclusion

While this compound is a convenient and effective fluorescent stain for the general visualization of chitin and cellulose, its lack of specificity necessitates careful consideration when these two polysaccharides need to be distinguished. For applications requiring higher specificity, alternative probes such as Pontamine Fast Scarlet 4B for cellulose or fluorescently-labeled Wheat Germ Agglutinin for chitin should be considered. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively evaluate and select the most appropriate fluorescent probe for their specific research needs, ensuring more accurate and reliable data.

References

Tinopal (Calcofluor White): A Comparative Analysis of its Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal effectiveness of Tinopal, also known as Calcofluor White (CFW), against various fungal species. This compound, a fluorescent brightener, has garnered interest as a potential antifungal agent due to its unique mechanism of action. This document presents available experimental data comparing this compound's performance with other established antifungal drugs, details the methodologies for key experiments, and visualizes the underlying cellular signaling pathways affected by this compound.

Mechanism of Action

This compound exerts its antifungal effect by binding to chitin (B13524), a crucial component of the fungal cell wall. This binding disrupts the normal assembly of chitin chains, compromising the integrity of the cell wall and ultimately inhibiting fungal growth[1]. This mode of action is distinct from many currently available antifungal drugs that target ergosterol (B1671047) biosynthesis or other cellular processes.

Comparative Efficacy Data

The following table summarizes the in vitro susceptibility of various fungal species to this compound and other commonly used antifungal agents. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), where available. Lower values indicate higher efficacy.

Fungal SpeciesAntifungal AgentMIC (µg/mL)MFC (µg/mL)
Trichophyton rubrum This compound (CFW)2.87 (MIC₈₀)5.73 (MFC₉₉)[1]
Terbinafine0.008 - 0.256-
Griseofulvin0.03 - 1-
Itraconazole0.125 - 2-
Fluconazole0.125 - 1-
Candida albicans This compound (CFW)11.46 - 22.92 (MIC₈₀)22.92 - 45.85 (MFC₉₅)[1]
Fluconazole0.25 - 128-
Amphotericin B0.12 - 1-
Caspofungin0.015 - 0.5-
Aspergillus fumigatus Voriconazole0.25 - 2-
Isavuconazole1-
Posaconazole0.125 - 1-
Liposomal Amphotericin B0.5 - 2-

Note: MIC values for some antifungals are presented as ranges due to variations between different studies and strains. Direct comparative studies of this compound against a wide array of fungal species are limited. The provided data for other antifungals is intended to offer a general reference for their known efficacy.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from established methods for antifungal susceptibility testing.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound (Calcofluor White) powder in an appropriate solvent, such as DMSO or water, to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Fungal Inoculum:

  • Culture the fungal species to be tested on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for dermatophytes and yeasts, Potato Dextrose Agar for molds) to obtain sporulating colonies.

  • Harvest spores or conidia by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80).

  • Adjust the spore suspension to the desired concentration (typically 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.

3. Broth Microdilution Assay:

  • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

  • The final concentration range of this compound should be selected based on expected efficacy (e.g., for T. rubrum, a range of 0.179–11.46 µg/ml can be used)[1].

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Include a growth control (inoculum without this compound) and a sterility control (broth without inoculum) on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a duration suitable for the growth of the specific fungus (typically 24-72 hours).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

5. Determination of MFC (Optional):

  • Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth and plate it onto an appropriate agar medium.

  • Incubate the plates until growth is visible in the control subcultures.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Visualizing the Impact of this compound: Cellular Signaling and Experimental Workflow

Signaling Pathways Activated by this compound-Induced Cell Wall Stress

This compound-induced disruption of the fungal cell wall triggers a compensatory response mediated by several key signaling pathways. In Candida albicans, this "cell wall salvage" mechanism is primarily orchestrated by the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca²⁺/calcineurin signaling pathway[2][3]. These pathways converge to regulate the expression of chitin synthase genes, leading to an increase in chitin production to reinforce the damaged cell wall.

Tinopal_Signaling_Pathway cluster_extracellular Extracellular cluster_cellwall Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pkc PKC Pathway cluster_hog HOG Pathway cluster_calcineurin Ca2+/Calcineurin Pathway cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (Calcofluor White) Chitin Chitin This compound->Chitin Binds to Sensors Cell Wall Stress Sensors (e.g., Wsc1, Mid2) Chitin->Sensors Disruption signals Rho1 Rho1 Sensors->Rho1 HOG_cascade HOG Pathway Components Sensors->HOG_cascade Ca_influx Ca2+ Influx Sensors->Ca_influx PKC1 Pkc1 Rho1->PKC1 MAPK_cascade_PKC MAPK Cascade (Bck1, Mkk1/2, Mkc1) PKC1->MAPK_cascade_PKC Rlm1 Rlm1 MAPK_cascade_PKC->Rlm1 CHS_genes Chitin Synthase (CHS) Genes Rlm1->CHS_genes Hog1 Hog1 HOG_cascade->Hog1 Hog1->CHS_genes Calcineurin Calcineurin Ca_influx->Calcineurin Crz1 Crz1 Calcineurin->Crz1 Crz1->CHS_genes Chitin_synthesis Increased Chitin Synthesis CHS_genes->Chitin_synthesis Cell_wall_repair Cell Wall Repair Chitin_synthesis->Cell_wall_repair

Caption: Signaling pathways activated by this compound-induced cell wall stress.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro antifungal activity of this compound.

Antifungal_Susceptibility_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at Appropriate Temperature and Duration add_inoculum->incubation read_mic Read MIC (Visual or Spectrophotometric) incubation->read_mic mfc_plating Plate Aliquots from Clear Wells onto Agar (for MFC) read_mic->mfc_plating end End read_mic->end mfc_incubation Incubate Agar Plates mfc_plating->mfc_incubation read_mfc Read MFC mfc_incubation->read_mfc read_mfc->end

Caption: Workflow for antifungal susceptibility testing of this compound.

Conclusion

This compound demonstrates fungicidal activity against key fungal pathogens such as Trichophyton rubrum and Candida albicans. Its unique mechanism of targeting chitin in the fungal cell wall presents a promising avenue for the development of new antifungal therapies, potentially in combination with existing drugs. Further research is warranted to expand the scope of its efficacy testing against a broader range of fungal species and to elucidate the full extent of its interactions with fungal cellular pathways. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to build upon in their exploration of this compound as a viable antifungal agent.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tinopal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemicals like Tinopal are paramount for ensuring a safe and compliant laboratory environment. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, grounded in safety data sheet recommendations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While this compound is generally not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), observing standard chemical handling protocols is essential.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator for dusts is recommended.[3][4]

  • Body Protection: A laboratory coat or other protective clothing to minimize skin contact.[3][5]

Handling Procedures:

  • Conduct all handling and weighing operations in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[3]

  • Avoid creating dust clouds during transfer.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

Step-by-Step Disposal Procedures

The primary directive for this compound disposal is to adhere to all national, state, and local regulations.[1][3][6]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

    • For spills, carefully sweep or vacuum the material to avoid dust formation and place it into the disposal container.[7]

  • Environmental Protection:

    • Crucially, do not discharge this compound waste into drains, surface waters, or groundwater. [1][5][6] Contaminated water from fire-fighting activities must also be contained and disposed of according to official regulations.[5]

  • Disposal Method:

    • The recommended disposal methods for this compound waste, in compliance with regulations, are typically incineration or burial in an approved landfill or facility.[4]

  • Contaminated Packaging:

    • Packaging that has contained this compound should be treated as the chemical waste itself. Uncontaminated packaging may be reused, but packaging that cannot be cleaned must be disposed of in the same manner as the product.[5]

Quantitative Safety Data

The following table summarizes key quantitative data from safety data sheets for different this compound variants, providing a comparative overview of their toxicological and physical properties.

PropertyThis compound DMA-XThis compound OB COThis compound SFP
Acute Oral Toxicity Virtually non-toxic-May be harmful in large quantities
Aquatic Toxicity LC50 (96h, fish) > 100 mg/LLC50 (96h, fish) > 100 mg/LLow toxicity to aquatic organisms
EC50 (Daphnia magna) > 100 mg/L--
EC50 (72h, algae) > 100 mg/L--
Thermal Decomposition 280 °C> 350 °C290 °C
Water Solubility -< 0.01 mg/l (20 °C)-
Hazard Classification Does not require a hazard warning label under GHS.[5]May form combustible dust concentration in air.[1]Classified as hazardous under OSHA.[7]

Experimental Protocols: Spill Management

In the event of a this compound spill, follow this detailed protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel and ensure adequate ventilation.

  • Don PPE: Before cleaning, equip yourself with the recommended personal protective equipment.

  • Containment: Prevent the spread of the powder. Avoid using compressed air for cleaning as it can generate dust clouds.[1]

  • Cleanup:

    • For small spills, use a scoop or spatula to carefully transfer the material into a designated waste container.[3][5]

    • For larger spills, consider using a dust-binding material before collection.[5]

    • Use a vacuum cleaner equipped with a HEPA filter for final cleanup of any remaining dust.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the collected waste and any contaminated cleaning materials in accordance with local, state, and federal regulations.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TinopalDisposalWorkflow start Start: this compound Waste Generated assess_waste Assess Waste Type (Pure compound, mixture, contaminated material) start->assess_waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_waste->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill Is it a spill? collect_waste->spill spill_cleanup Follow Spill Cleanup Protocol: - Avoid dust generation - Use mechanical means for collection spill->spill_cleanup Yes check_regs Consult Local, State, and Federal Regulations spill->check_regs No spill_cleanup->check_regs no_drain Prohibited Disposal: Do NOT dispose down the drain or in waterways check_regs->no_drain dispose Dispose of Waste According to Regulations (e.g., Incineration, Approved Landfill) no_drain->dispose dispose_packaging Dispose of Contaminated Packaging as Chemical Waste dispose->dispose_packaging end End: Disposal Complete dispose_packaging->end

Caption: A workflow diagram for the safe and compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.